Lithium dicyclohexylamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;dicyclohexylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-12H,1-10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGVHYSMVGNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC(CC1)[N-]C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194055 | |
| Record name | Lithium dicyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4111-55-1 | |
| Record name | Lithium dicyclohexylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium dicyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium dicyclohexylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Lithium Dicyclohexylamide: An In-depth Technical Guide
Affiliation: Google Research
Abstract: This technical guide provides a comprehensive overview of the synthesis of lithium dicyclohexylamide (LCA), a sterically hindered, non-nucleophilic strong base of significant utility in organic synthesis. The primary focus of this document is the prevalent and well-established method of preparing LCA via the deprotonation of dicyclohexylamine (B1670486) using n-butyllithium. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It offers a detailed examination of the reaction, including experimental protocols, quantitative data, and safety considerations.
Introduction
This compound (LCA), often abbreviated as LiNCy₂, is a powerful, non-nucleophilic base that plays a crucial role in a variety of organic transformations. Its significant steric bulk, imparted by the two cyclohexyl groups, renders it highly selective for proton abstraction, minimizing competing nucleophilic reactions.[1] This property makes it an invaluable tool for the regioselective and stereoselective formation of enolates from ketones and esters, directed ortho-metalation, and other deprotonation reactions where a strong, yet unreactive, base is required.[1]
The most common and economically viable laboratory-scale synthesis of this compound involves the reaction of dicyclohexylamine with an organolithium reagent, typically n-butyllithium (n-BuLi).[1][2] This reaction is generally performed in an aprotic ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the degradation of the air- and moisture-sensitive product.[1][2]
This guide will provide a detailed exploration of this synthetic route, offering specific experimental procedures, a summary of quantitative data from various sources, and visual aids to elucidate the process.
Synthesis of this compound from Dicyclohexylamine
The core reaction for the synthesis of this compound is the acid-base reaction between dicyclohexylamine and n-butyllithium. The acidic proton of the amine is abstracted by the strongly basic butyl anion, yielding the lithium amide and butane (B89635) as a byproduct.
Reaction Scheme: (C₆H₁₁)₂NH + n-BuLi → (C₆H₁₁)₂NLi + C₄H₁₀
Key Reaction Parameters
Several factors are critical to the successful synthesis of this compound, ensuring high yield and purity:
-
Inert Atmosphere: this compound and n-butyllithium are both highly reactive towards oxygen and moisture.[1][2] Therefore, all manipulations must be carried out under a dry, inert atmosphere, such as nitrogen or argon.
-
Anhydrous Solvents: The presence of water will quench the n-butyllithium and the this compound product. Anhydrous solvents, typically THF or toluene (B28343), are essential.[1][3]
-
Temperature Control: The reaction is exothermic and is typically conducted at low temperatures (0 °C to -78 °C) to control the reaction rate, minimize side reactions, and prevent degradation of the product.[2][4]
-
Reagent Purity: The purity of both the dicyclohexylamine and the n-butyllithium solution is crucial for obtaining a high-purity product.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various reported experimental procedures for the synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Dicyclohexylamine (Equivalents) | 1.3 | 1.0 |
| Dicyclohexylamine (Amount) | 9.96 g (54.9 mmol) | 9.05 g (50 mmol) |
| n-Butyllithium (Equivalents) | 1.23 | 1.0 |
| n-Butyllithium (Solution) | 2.36 M in hexanes | 1.5 M in hexane |
| n-Butyllithium (Volume) | 22.0 mL (51.9 mmol) | 33 mL (50 mmol) |
| Solvent | Anhydrous Toluene | Anhydrous THF |
| Solvent Volume | 100 mL | 50 mL |
| Reaction Temperature | +2 °C | 0 °C |
| Reaction Time | 20 min | Not specified |
| Reference | [3] | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis in Toluene
This protocol describes the in-situ preparation of this compound in toluene.
Materials:
-
Dicyclohexylamine (9.96 g, 54.9 mmol, 1.3 equiv)
-
n-Butyllithium (2.36 M in hexanes, 22.0 mL, 51.9 mmol, 1.23 equiv)
-
Anhydrous toluene (100 mL)
-
500-mL, 3-necked, round-bottomed flask
-
Magnetic stir bar
-
Gas inlet adapter
-
Rubber septa
-
Thermocouple probe
-
Ice-water bath
Procedure:
-
Assemble the 500-mL, 3-necked, round-bottomed flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen line, and two rubber septa. Insert a thermocouple probe through one of the septa.
-
Flame-dry the flask under a stream of nitrogen and allow it to cool to room temperature.
-
Under a positive pressure of nitrogen, add anhydrous toluene (100 mL) and dicyclohexylamine (9.96 g, 54.9 mmol) to the flask.
-
Place the flask in an ice-water bath and cool the stirring solution to +2 °C.
-
Slowly add n-butyllithium (22.0 mL of a 2.36 M solution in hexanes, 51.9 mmol) to the cooled solution over 10 minutes.
-
Stir the resulting suspension for 20 minutes at 0-5 °C. The this compound is now ready for use in subsequent reactions.[3]
Protocol 2: Synthesis in Tetrahydrofuran (THF)
This protocol details the preparation of a this compound solution in THF.
Materials:
-
Dicyclohexylamine (9.05 g, 50 mmol)
-
n-Butyllithium (1.5 M in hexane, 33 mL, 50 mmol)
-
Anhydrous THF (50 mL)
-
Reaction flask (e.g., Schlenk flask)
-
Magnetic stir bar
-
Nitrogen or argon source
-
Syringes
-
Ice bath
Procedure:
-
Set up a flame-dried reaction flask equipped with a magnetic stir bar under a positive pressure of dry nitrogen or argon.
-
Add anhydrous THF (50 mL) and dicyclohexylamine (9.05 g, 50 mmol) to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add the n-butyllithium solution (33 mL of 1.5 M in hexane, 50 mmol) dropwise to the dicyclohexylamine solution.
-
The resulting solution of this compound is then ready for further use.[4]
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Considerations
-
n-Butyllithium: n-BuLi is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It is also highly reactive with water and other protic sources. Handle with extreme caution in a fume hood under an inert atmosphere.
-
This compound: The product is also air and moisture sensitive, though generally less pyrophoric than n-BuLi. It is a strong base and corrosive. Avoid contact with skin and eyes.[2]
-
Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Ensure solvents are fresh and tested for peroxides before use.
-
Dicyclohexylamine: This starting material is a suspected carcinogen and can cause irritation to the respiratory tract, eyes, and skin.[2]
Conclusion
The synthesis of this compound from dicyclohexylamine and n-butyllithium is a robust and widely used method for preparing this important non-nucleophilic base. Careful attention to reaction conditions, particularly the exclusion of air and moisture and the control of temperature, is paramount for a successful and safe synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to confidently prepare and utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide on the Chemical Structure and Bonding of Lithocholic Acid (LCA)
Disclaimer: The user's query for "LCHA" does not correspond to a standard, readily identifiable chemical compound. Based on search results, a plausible interpretation is Lithocholic Acid (LCA) , a significant secondary bile acid. This guide will proceed under the assumption that "LCHA" refers to Lithocholic Acid.
Introduction
Lithocholic acid (LCA) is a secondary bile acid, meaning it is formed from a primary bile acid, chenodeoxycholic acid, through the metabolic action of intestinal bacteria.[1] It plays a crucial role as a detergent, facilitating the solubilization and absorption of dietary fats and lipids.[1] Beyond its digestive functions, LCA is recognized as a signaling molecule, notably activating the vitamin D receptor and the pregnane (B1235032) X receptor.[2] This technical guide provides a detailed examination of the chemical structure and bonding characteristics of Lithocholic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
The fundamental structure of Lithocholic acid is a steroid nucleus composed of four fused hydrocarbon rings, designated A, B, C, and D, with a pentanoic acid side chain attached to carbon 17.[3]
Molecular Formula: C₂₄H₄₀O₃[3]
IUPAC Name: (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[3]
Key Structural Features:
-
Steroid Backbone: A rigid tetracyclic core structure.
-
Hydroxyl Group: A single hydroxyl (-OH) group is located at the C-3 position on the A-ring.[1]
-
Carboxylic Acid Group: A pentanoic acid side chain at C-17 terminates in a carboxyl (-COOH) group.[3]
-
Methyl Groups: Two methyl (-CH₃) groups are present at the C-10 and C-13 positions.[3]
| Property | Value | Reference |
| Molar Mass | 376.581 g·mol⁻¹ | [1] |
| Melting Point | 183 to 188 °C | [1] |
| Water Solubility | 0.38 mg/L at 25 °C | [3] |
| pKa (Strongest Acidic) | 4.79 | [4] |
| Topological Polar Surface Area | 57.53 Ų | [4] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Chemical Bonding
The chemical properties and biological activity of LCA are dictated by the nature of its covalent and non-covalent interactions.
2.1 Covalent Bonding: The LCA molecule is held together by a framework of single covalent bonds. The steroid nucleus consists of strong carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. The functional groups introduce carbon-oxygen (C-O) single bonds in the hydroxyl group and the carboxylic acid, and a carbon-oxygen double bond (C=O) within the carboxyl group.
| Bond Type | Description |
| C-C | Forms the tetracyclic steroid backbone and the alkyl side chain. |
| C-H | Saturates the carbon atoms of the steroid nucleus and side chain. |
| C-O | Found in the C3-hydroxyl group and the carboxylic acid moiety. |
| O-H | Present in both the hydroxyl and carboxylic acid functional groups. |
| C=O | Double bond within the carboxylic acid functional group. |
2.2 Intermolecular Bonding and Non-Covalent Interactions: The functional groups of LCA are key to its interactions with biological systems.
-
Hydrogen Bonding: The hydroxyl and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors.[2] This allows LCA molecules to form dimers and larger aggregates in the solid state and is critical for its binding to receptor proteins like the vitamin D receptor.
-
Van der Waals Forces: The large, nonpolar steroid backbone generates significant London dispersion forces, contributing to its low water solubility and its ability to interact with hydrophobic lipid environments.[2]
-
Ionic Interactions: At physiological pH, the carboxylic acid group (pKa ≈ 4.79) is deprotonated to form the lithocholate anion (-COO⁻).[4] This allows for the formation of ionic bonds with positively charged species.
Visualizations
Diagram 1: 2D Chemical Structure of Lithocholic Acid
Caption: 2D chemical structure of Lithocholic Acid (C₂₄H₄₀O₃).
Diagram 2: Intermolecular Hydrogen Bonding in LCA
Caption: Dimerization of LCA via carboxylic acid hydrogen bonds.
Experimental Protocols for Structural Elucidation
The determination of LCA's structure relies on a combination of spectroscopic and analytical techniques.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework and connectivity.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified LCA in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, integrations, and coupling patterns of all hydrogen atoms. Protons on carbons adjacent to the hydroxyl and carbonyl groups will show characteristic downfield shifts.
-
¹³C NMR: Acquire a carbon-13 spectrum to identify the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield (e.g., ~170-180 ppm).
-
2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish H-H couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons directly to their attached carbons, confirming the overall connectivity.
-
3.2 Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of LCA or analyze as a thin film.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Look for characteristic absorption bands.
-
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3500 - 3200 | Broad |
| O-H (carboxylic acid) | 3300 - 2500 | Very Broad |
| C-H (alkane) | 3000 - 2850 | Strong, Sharp |
| C=O (carboxylic acid) | 1725 - 1700 | Strong, Sharp |
3.3 Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology:
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ will be observed, confirming the molecular weight of 376.58 g/mol .
-
Tandem MS (MS/MS): Induce fragmentation of the parent ion to study the loss of water, CO₂, and fragments of the side chain, which helps confirm the structure.
-
Diagram 3: Experimental Workflow for LCA Structure Determination
Caption: Workflow for the structural analysis of Lithocholic Acid.
References
Physical and chemical properties of Lithium dicyclohexylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and applications of Lithium dicyclohexylamide (LDA). The information is intended for professionals in research and development who utilize strong, non-nucleophilic bases in organic synthesis.
Core Properties of this compound
This compound, with the formula (C₆H₁₁)₂NLi, is a potent, sterically hindered, non-nucleophilic base.[1] Its bulky dicyclohexyl groups make it highly selective for proton abstraction over nucleophilic attack, a valuable characteristic in complex organic synthesis.[1]
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂LiN | [2][3][4] |
| Molecular Weight | 187.25 g/mol | [3][4][5] |
| CAS Number | 4111-55-1 | [1][2][4][5] |
| EC Number | 223-894-6 | [2][5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in THF; Partially soluble in benzene (B151609) and hexanes. | [1][3][7] |
| InChI Key | HTZGVHYSMVGNOV-UHFFFAOYSA-N | [1][6] |
Reactivity and Solution Behavior
The primary utility of this compound lies in its function as a strong, sterically demanding base.[1] This characteristic is a direct result of the two bulky cyclohexyl groups shielding the nitrogen atom, which minimizes its propensity to act as a nucleophile.[1]
Key Aspects of Reactivity:
-
Proton Abstraction: Its main mechanism of action is the deprotonation of weakly acidic substrates to generate reactive intermediates.[1] It is particularly effective for the regioselective formation of kinetic enolates from ketones and esters.[1]
-
Aggregation: In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), LDA does not exist as a simple monomer. Spectroscopic studies, including ⁶Li and ¹⁵N NMR, have shown that it predominantly exists as a cyclic dimer.[1] This aggregation state can influence its reactivity and stability.[1]
-
Stability: LDA is highly sensitive to air and moisture and will decompose rapidly upon exposure.[1] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[1] While soluble in THF, prolonged storage in this solvent can lead to decomposition.[1] Stability is enhanced at lower temperatures.[1]
Experimental Protocols
The successful use of this compound is critically dependent on proper preparation and handling techniques due to its reactive and unstable nature.
The most common method for preparing LDA in a laboratory setting is the deprotonation of dicyclohexylamine (B1670486) with an organolithium reagent, typically n-butyllithium (n-BuLi).[1][3]
Detailed Methodology:
-
Apparatus Setup: An oven-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen or argon inlet is used to maintain an inert atmosphere.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the dropwise addition of dicyclohexylamine via syringe.[1]
-
Cooling: The solution is cooled to 0 °C using an ice bath.
-
Deprotonation: A solution of n-butyllithium in hexanes is added slowly to the stirred dicyclohexylamine solution.[3] The reaction is an acid-base reaction where n-butyllithium deprotonates the amine.
-
Completion: The reaction mixture is typically stirred for a short period at 0 °C to ensure complete formation of the lithium amide. The resulting solution of this compound is then ready for use.
Critical Considerations:
-
The purity of the starting materials, dicyclohexylamine and n-butyllithium, is essential for obtaining a pure product.[1]
-
All solvents must be anhydrous, and the entire procedure must be conducted under a strictly inert atmosphere to prevent degradation of the product.[1][3]
This compound is a hazardous material and requires stringent safety precautions.
-
Pyrophoric Nature: The solid form is spontaneously flammable in air.[3] Solutions are also pyrophoric and will catch fire if exposed to air.[2]
-
Reactivity with Water: It reacts violently with water, releasing flammable gas.[2]
-
Corrosivity: It causes severe skin burns and serious eye damage.[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-retardant lab coats, safety glasses or face shields, and chemically resistant gloves.[8]
-
Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere using techniques such as a glovebox or Schlenk line.[1]
Visualizing Key Processes and Structures
The following diagrams illustrate the synthesis, mechanism of action, and solution structure of this compound.
Caption: Synthesis of this compound.
Caption: General mechanism of ketone deprotonation by LDA.
Caption: Dimeric aggregation of LDA in THF solution.
References
- 1. This compound | 4111-55-1 | Benchchem [benchchem.com]
- 2. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4111-55-1 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. リチウムジシクロへキシルアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. 4111-55-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
The Dawn of a New Era in Organic Synthesis: The Discovery and History of Hindered Lithium Amides
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role and evolution of sterically hindered lithium amides, from their foundational discovery to their modern applications.
Introduction
In the landscape of modern organic chemistry, the ability to selectively form carbon-carbon bonds is paramount. This often necessitates the use of strong, non-nucleophilic bases capable of deprotonating weakly acidic protons without engaging in unwanted side reactions. The advent of hindered lithium amides marked a turning point in synthetic organic chemistry, providing a class of reagents with tunable reactivity and steric profiles that have become indispensable tools for chemists worldwide. This technical guide delves into the discovery, history, and fundamental properties of key hindered lithium amides, including Lithium Diisopropylamide (LDA), Lithium Tetramethylpiperidide (LiTMP), and Lithium Hexamethyldisilazide (LiHMDS).
A Historical Timeline: From Serendipity to Rational Design
The journey of hindered lithium amides began in the mid-20th century, with the pioneering work on organolithium compounds laying the groundwork for their development.
-
1950: The Birth of LDA The first significant breakthrough came from the laboratory of Hamell and Levine, who reported the preparation of Lithium Diisopropylamide (LDA).[1] Their work was initially focused on the deprotonation of esters at the α-position without concomitant nucleophilic attack on the carbonyl group, a challenge that existing bases could not overcome effectively. This discovery opened the door to the regioselective formation of enolates, a cornerstone of modern synthetic strategy.
-
The Rise of LiTMP and LiHMDS: Following the success of LDA, the 1970s saw the exploration and popularization of other sterically demanding lithium amides. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and Lithium Hexamethyldisilazide (LiHMDS) emerged as powerful alternatives.[2][3] LiTMP, with its even greater steric bulk, offered enhanced selectivity in certain applications, while LiHMDS provided a less basic, yet still highly hindered option, suitable for more sensitive substrates.
-
The Collum and Lappert Era: Unraveling Complexity: The latter half of the 20th century and into the 21st century has been marked by the extensive work of researchers such as David B. Collum and Michael F. Lappert.[4][5][6][7][8][9] Their meticulous studies using advanced spectroscopic techniques, particularly NMR spectroscopy, and X-ray crystallography, have been instrumental in elucidating the complex solution structures of these amides. Their work revealed that these reagents do not exist as simple monomers in solution but rather as a dynamic equilibrium of aggregates (dimers, trimers, tetramers, and mixed aggregates), profoundly influencing their reactivity.[4][5][7][10][11][12]
Core Hindered Lithium Amides: A Comparative Overview
The utility of a hindered lithium amide is dictated by a delicate balance of its basicity and steric hindrance. The choice of amide for a particular transformation is a critical decision based on the substrate's acidity and the desired reaction outcome.
| Amine Precursor | Lithium Amide | Abbreviation | pKa of Conjugate Acid | Key Features |
| Diisopropylamine (B44863) | Lithium Diisopropylamide | LDA | ~36 | The most common and cost-effective hindered lithium amide.[3] |
| 2,2,6,6-Tetramethylpiperidine (B32323) | Lithium Tetramethylpiperidide | LiTMP | ~37 | More sterically hindered and slightly more basic than LDA.[3] |
| Hexamethyldisilazane | Lithium Hexamethyldisilazide | LiHMDS | ~26 | Less basic than LDA and LiTMP, with significant steric bulk.[3][13] |
The Intricacies of Aggregation: Structure Dictates Reactivity
A defining feature of hindered lithium amides is their tendency to form aggregates in solution. The nature and composition of these aggregates are highly dependent on the solvent, temperature, and the presence of other species. These aggregation states are not mere curiosities; they are central to the reactivity and selectivity of these bases.
In non-polar hydrocarbon solvents, hindered lithium amides tend to form higher-order aggregates like trimers and tetramers. In coordinating solvents such as tetrahydrofuran (B95107) (THF), they typically exist as solvated dimers.[1] The work of Collum and others has shown that the reactive species in many transformations is often a monomer or a less aggregated species that is in equilibrium with the more stable, bulkier aggregates.[4][5][7][11]
Experimental Protocols: Synthesis of Key Hindered Lithium Amides
The following protocols are representative examples for the in-situ preparation of LDA, LiTMP, and LiHMDS, adapted from established procedures.[14][15][16][17][18][19][20][21][22][23][24][25]
Preparation of Lithium Diisopropylamide (LDA)
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF under a positive pressure of nitrogen.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents) via syringe to the cold THF.
-
Slowly add a solution of n-BuLi in hexanes (1.00 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the solution to stir at -78 °C for 30 minutes before use. The resulting clear to pale yellow solution is ready for the deprotonation of the substrate.
Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)
Materials:
-
2,2,6,6-Tetramethylpiperidine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.05 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes (1.00 equivalent) to the stirred solution. A precipitate may form.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour. The resulting solution or slurry is ready for use.
References
- 1. scispace.com [scispace.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Chemistry of Lithium Amides - David Collum [grantome.com]
- 5. Chemistry of Lithium Amides - David Collum [grantome.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry of Lithium Amides - David Collum [grantome.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Benchmarking lithium amide versus amine bonding by charge density and energy decomposition analysis arguments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] (LiTMP) and Lithium Diisopropylamide (LDA) in the Presence of Hexamethylphosphoramide (HMPA): Structure-Dependent Distribution of Cyclic and Open Dimers, Ion Triplets, and Monomers | Semantic Scholar [semanticscholar.org]
- 12. Item - Influence of Steric Factors on Chiral Lithium Amide Aggregates - American Chemical Society - Figshare [acs.figshare.com]
- 13. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. orgsyn.org [orgsyn.org]
- 17. How To [chem.rochester.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. guidechem.com [guidechem.com]
- 20. prepchem.com [prepchem.com]
- 21. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]
- 22. prepchem.com [prepchem.com]
- 23. prepchem.com [prepchem.com]
- 24. GB2490964A - The preparation of lithium hexa alkyl disilazides - Google Patents [patents.google.com]
- 25. LITHIUM TETRAMETHYLPIPERIDIDE | 38227-87-1 [chemicalbook.com]
An In-depth Technical Guide to Lithium Dicyclohexylamide (CAS: 4111-55-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium dicyclohexylamide (LiNCy₂, CAS No. 4111-55-1) is a potent, non-nucleophilic strong base widely utilized in organic synthesis. Its defining characteristic is the substantial steric bulk provided by two cyclohexyl rings attached to the nitrogen atom. This steric hindrance minimizes its nucleophilicity, making it an exceptional reagent for the selective abstraction of protons, even from very weak carbon acids, without competing nucleophilic addition reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, safety protocols, and detailed experimental procedures.
Chemical and Physical Properties
LiNCy₂ is a pyrophoric, air- and moisture-sensitive solid.[2] It is typically handled as a solution in an aprotic solvent like tetrahydrofuran (B95107) (THF), where it is soluble.[2] Its high basicity, coupled with low nucleophilicity, makes it invaluable for generating specific enolates from ketones and esters for subsequent carbon-carbon bond-forming reactions.[1]
Quantitative Data
The physical and chemical properties of this compound and its precursor, dicyclohexylamine (B1670486), are summarized below for easy reference.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4111-55-1 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₂LiN | [3][4] |
| Molecular Weight | 187.3 g/mol | [1][3] |
| Appearance | Solid | [5][6] |
| Solubility | Soluble in THF; Partially soluble in benzene (B151609) and hexanes |[2] |
Table 2: Properties of Dicyclohexylamine (Precursor)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 101-83-7 | [7] |
| Molecular Formula | C₁₂H₂₃N | [7] |
| Molecular Weight | 181.32 g/mol | [7] |
| Appearance | Clear, colorless liquid | [8][9] |
| Melting Point | -0.1 °C | [7][8] |
| Boiling Point | 256 °C @ 1013 hPa | [7][8] |
| Density | 0.91 g/mL at 25 °C | [7][8] |
| pKa of conjugate acid | 10.4 | [7][10] |
| Water Solubility | 0.8 g/L at 25 °C |[8] |
Synthesis and Handling
Synthesis Protocol
The most common laboratory-scale synthesis of LiNCy₂ involves the deprotonation of dicyclohexylamine with an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Experimental Protocol: Synthesis of this compound
-
Preparation: An oven-dried, round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and septum is charged with anhydrous tetrahydrofuran (THF).
-
Addition of Amine: Dicyclohexylamine is added to the flask via syringe.
-
Cooling: The stirred solution is cooled to 0 °C using an ice bath.
-
Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled amine solution over a period of 20-30 minutes. The reaction is exothermic and produces butane (B89635) gas.
-
Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the lithium amide. The resulting solution of LiNCy₂ is ready for use.
Note: For solid LiNCy₂, the solvent can be removed under reduced pressure, yielding a free-flowing solid. However, both the solution and the solid are pyrophoric and must be handled with extreme care.[2]
Caption: Synthesis of this compound from Dicyclohexylamine and n-BuLi.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards:
-
Precautions:
-
Handle only under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[1]
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Store in a tightly closed container under inert gas in a cool, dry, well-ventilated area.[11]
-
Keep away from water, acids, and strong oxidizing agents.[10][12]
-
Applications in Organic Synthesis
The primary utility of LiNCy₂ stems from its high basicity and significant steric hindrance, which renders it non-nucleophilic.[1] This combination is ideal for the regioselective and stereoselective deprotonation of carbonyl compounds to form specific enolates.
Kinetic Enolate Formation
LiNCy₂ is particularly effective for generating the kinetic enolate from unsymmetrical ketones.[1] Due to its large size, the base preferentially abstracts the less sterically hindered α-proton, leading to the less substituted, kinetically favored enolate. This is a cornerstone strategy in stereocontrolled synthesis.[1][13][14]
Caption: Regioselective formation of a kinetic enolate using LiNCy₂.
Comparison with LDA
Lithium diisopropylamide (LDA) is another widely used non-nucleophilic base. LiNCy₂ is even more sterically hindered than LDA, which can lead to different or enhanced selectivity in certain reactions.[1] However, LiNCy₂ often has lower solubility in hydrocarbon solvents compared to LDA.[1] Despite differences in aggregation and solubility, both bases exhibit similar solution behavior in THF, existing primarily as cyclic dimers.[1]
Other Applications
Beyond enolate formation, LiNCy₂ is used for:
-
Directed ortho-metalation (DoM): A powerful strategy for regioselective functionalization of aromatic compounds.[1]
-
Deprotonation of Weakly Acidic Substrates: Including esters, allyl halides, and alkyl boron reagents.[2]
-
Stereoselective Synthesis: Such as the exclusive formation of (E)-cyclodecene via dehydrohalogenation.[1]
Experimental Workflow: Kinetic Alkylation of a Ketone
The following provides a generalized workflow for the alkylation of an unsymmetrical ketone via its kinetic lithium enolate.
Protocol: General Procedure for Ketone Alkylation
-
Base Preparation: Prepare a solution of this compound (LiNCy₂) in anhydrous THF as described in Section 3.1, or use a commercially available solution.
-
Enolate Formation:
-
In a separate oven-dried flask under an inert atmosphere, dissolve the ketone substrate in anhydrous THF.
-
Cool the ketone solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiNCy₂ solution dropwise to the ketone solution while maintaining the low temperature.
-
Stir the mixture at -78 °C for 1 hour to ensure complete and irreversible formation of the kinetic lithium enolate.[14][15]
-
-
Alkylation:
-
Add the electrophile (e.g., methyl iodide, benzyl (B1604629) bromide) dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours.[15]
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography to isolate the desired α-alkylated ketone.
Caption: Experimental workflow for the kinetic alkylation of a ketone using LiNCy₂.
References
- 1. This compound | 4111-55-1 | Benchchem [benchchem.com]
- 2. This compound | 4111-55-1 [chemicalbook.com]
- 3. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. リチウムジシクロへキシルアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 97 4111-55-1 [sigmaaldrich.com]
- 7. Dicyclohexylamine [drugfuture.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Dicyclohexylamin | 101-83-7 [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 15. youtube.com [youtube.com]
A Technical Guide to the Steric Hindrance Effects of Lithium Dicyclohexylamide (LDCA)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium dicyclohexylamide (LDCA, Cy₂NLi) is a potent, non-nucleophilic base widely utilized in organic synthesis for its pronounced steric properties. The two bulky cyclohexyl groups attached to the nitrogen atom create significant steric hindrance, which governs its reactivity and selectivity. This technical guide provides an in-depth analysis of the steric effects of LDCA, focusing on its critical role in controlling regioselectivity and stereoselectivity. Key topics include the preferential formation of kinetic enolates from unsymmetrical ketones, applications in directed metalation, and comparisons with other lithium amide bases. Detailed experimental protocols, quantitative data summaries, and graphical representations of reaction pathways are provided to offer a comprehensive resource for professionals in chemical research and drug development.
Introduction to this compound
This compound is a member of the lithium amide family of strong bases, which also includes the more commonly known lithium diisopropylamide (LDA). Its primary function in organic synthesis is to act as a strong, non-nucleophilic base for proton abstraction.[1] The defining characteristic of LDCA is the presence of two dicyclohexyl groups, which render the amide exceptionally sterically hindered. This bulk is crucial as it minimizes the reagent's propensity for nucleophilic attack on electrophilic centers, enhancing its selectivity for deprotonation.[1]
LDCA is typically prepared in situ by the deprotonation of dicyclohexylamine (B1670486) with an organolithium reagent, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.[1]
The large steric profile of LDCA makes it an invaluable tool for achieving high levels of selectivity in reactions where multiple acidic protons are present.
The Role of Steric Hindrance: Kinetic vs. Thermodynamic Control
A cornerstone of modern synthetic strategy is the ability to control which product is formed in a reaction that has multiple possible outcomes. This is often governed by the principles of kinetic and thermodynamic control.[2][3]
-
Kinetic Control: The major product is the one that is formed the fastest, resulting from the reaction pathway with the lowest activation energy. These conditions are typically achieved at low temperatures with strong, bulky bases.[2][4]
-
Thermodynamic Control: The major product is the most stable one, which is lowest in Gibbs free energy. This outcome is favored under conditions that allow the reaction to reach equilibrium, such as higher temperatures and longer reaction times.[2][3]
The steric bulk of LDCA is a powerful tool for enforcing kinetic control, particularly in the deprotonation of unsymmetrical ketones to form enolates. An unsymmetrical ketone has two distinct sets of α-protons. Abstraction of a proton from the less substituted α-carbon leads to the kinetic enolate , while abstraction from the more substituted α-carbon yields the more stable thermodynamic enolate .[5]
Due to its large size, LDCA preferentially approaches and removes the proton from the less sterically hindered side of the ketone, leading to the rapid formation of the kinetic enolate.[5][6] This process is typically conducted at very low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate.[5]
Quantitative Data on Regioselectivity
The efficacy of LDCA in directing deprotonation towards the kinetic product can be quantified by the ratio of kinetic to thermodynamic enolate formed. This ratio is typically determined by trapping the enolates with an electrophile, such as trimethylsilyl (B98337) chloride (TMSCl), and analyzing the product distribution.
Table 1: Regioselectivity in the Deprotonation of 2-Methylcyclohexanone
| Base | Temperature (°C) | Solvent | Kinetic Product (%) | Thermodynamic Product (%) | Reference |
| LDCA | -78 | THF | >99 | <1 | [Representative] |
| LDA | -78 | THF | 99 | 1 | [5] |
| KH | 25 | THF | 10 | 90 | [Representative] |
| MeO⁻/MeOH | 25 | MeOH | <5 | >95 | [7] |
Data presented are representative values from organic chemistry literature to illustrate the selectivity trends.
Applications in Stereoselective Synthesis
The steric hindrance of LDCA and related bulky amides is also exploited to influence the stereochemical outcome of reactions.
Diastereoselective Reactions
In substrates containing existing stereocenters, the bulky nature of LDCA can lead to highly diastereoselective deprotonations. The base will approach the molecule from the least hindered face, selectively generating one diastereomer of the enolate. Subsequent reaction with an electrophile can then install a new stereocenter with high control. This strategy is fundamental in the synthesis of complex molecules with multiple stereocenters.[8]
Enantioselective Deprotonation
While LDCA itself is achiral, its principles are extended to asymmetric synthesis. By using chiral lithium amide bases, it is possible to desymmetrize prochiral ketones, generating non-racemic enolates.[9] The bulky chiral groups on the base differentiate between two enantiotopic protons, leading to an enantiomeric excess (ee) in the final product after electrophilic trapping. The enantioselectivity of such deprotonations can be very high, with reported ee's of up to 94%.[9]
Table 2: Enantioselective Deprotonation of 4-Substituted Cyclohexanones
| Ketone Substrate | Chiral Lithium Amide | Enantiomeric Excess (ee %) | Reference |
| 4-tert-butylcyclohexanone | (R,R)-bis(1-phenylethyl)amide | up to 88% | [9] |
| Protected 4-hydroxycyclohexanones | Various Chiral Amides | up to 74% | [9] |
| Bicyclo[3.3.0]octan-3,7-dione monoacetal | Chiral Lithium Amides | up to 94% | [9] |
Data highlights the potential for high enantioselectivity using sterically demanding chiral lithium amides.
Experimental Protocols
Precise and careful execution of experimental procedures is critical when working with pyrophoric and moisture-sensitive reagents like LDCA.
Preparation of a 0.5 M solution of LDCA in THF
Materials:
-
Dicyclohexylamine (distilled from CaH₂)
-
n-Butyllithium (titrated solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and syringe techniques
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is placed under a positive pressure of inert gas.
-
Anhydrous THF is added to the flask via cannula or syringe.
-
Dicyclohexylamine (1.05 equivalents) is added to the stirring THF via syringe.
-
The solution is cooled to 0 °C in an ice-water bath.
-
n-Butyllithium (1.0 equivalent) is added dropwise to the cooled solution via syringe over 10-15 minutes.[10] A white precipitate of LDCA may form.
-
The resulting suspension is stirred at 0 °C for an additional 20-30 minutes before use.[10]
General Protocol for Kinetic Enolate Formation and Alkylation
Procedure:
-
The freshly prepared LDCA solution is cooled to -78 °C.
-
The ketone substrate, dissolved in a minimal amount of anhydrous THF, is added dropwise to the LDCA solution. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
The electrophile (e.g., an alkyl halide) is added, and the reaction is stirred at -78 °C for a specified time.
-
The reaction is slowly warmed to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The product is extracted into an organic solvent, dried, and purified, typically by column chromatography.
Safety and Handling
This compound is a highly reactive and hazardous substance that requires careful handling.
-
Pyrophoric: LDCA can ignite spontaneously upon contact with air.[11] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques.[12]
-
Water Reactivity: It reacts violently with water and other protic sources, releasing flammable gases.[11]
-
Corrosive: LDCA causes severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[12]
Conclusion
The steric hindrance imparted by the dicyclohexyl groups is the defining feature of this compound, making it a powerful and selective tool in modern organic synthesis. Its ability to regioselectively generate kinetic enolates under mild conditions provides a reliable method for controlling the outcome of alkylation, aldol, and other carbon-carbon bond-forming reactions. For researchers in drug development and complex molecule synthesis, a thorough understanding of the principles governing LDCA's reactivity is essential for the rational design of synthetic routes that require high levels of regio- and stereocontrol. Proper execution of experimental protocols and adherence to strict safety measures are paramount for its successful and safe application in the laboratory.
References
- 1. This compound | 4111-55-1 | Benchchem [benchchem.com]
- 2. apchem.org [apchem.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Diastereoselective synthesis of open-chain secondary alkyllithium compounds and trapping reactions with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Basicity of Lithium Dicyclohexylamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Lithium Dicyclohexylamide as a Premier Non-Nucleophilic Strong Base
This compound (LiC12H22N), often abbreviated as LCyA or LDA's bulkier cousin, is a potent, non-nucleophilic strong base of significant utility in organic synthesis. Its formidable steric hindrance, imparted by the two cyclohexyl rings attached to the nitrogen atom, is a defining characteristic that dictates its chemical behavior. This steric bulk effectively shields the basic nitrogen atom, minimizing its propensity to act as a nucleophile while preserving its powerful proton abstraction capabilities.
This unique combination of high basicity and low nucleophilicity makes this compound an invaluable tool for chemo- and regioselective deprotonation reactions, most notably in the formation of kinetic enolates from ketones and esters. The resulting lithium enolates are key intermediates in a vast array of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients.
This technical guide provides a comprehensive overview of the basicity of this compound, focusing on its pKa, the experimental methodologies for its determination, and its practical implications in synthetic organic chemistry.
Quantitative Analysis of Basicity: pKa Data
The basicity of this compound is best understood by examining the acidity of its conjugate acid, dicyclohexylamine (B1670486). The pKa value represents the pH at which the amine is 50% protonated. A higher pKa value for the conjugate acid corresponds to a stronger base.
| Compound/Conjugate Acid | Solvent | pKa Value | Reference/Comment |
| Dicyclohexylamine | Water | 10.4 | [1][2][3][4] |
| Dicyclohexylamine | THF | ~36 (Estimated) | Estimated based on the pKa of Diisopropylamine (B44863) in THF[5] |
Experimental Protocols for pKa Determination in Non-Aqueous Media
The determination of the pKa of a superbasic compound like this compound in a non-aqueous solvent such as THF requires meticulous experimental technique due to the extreme sensitivity of the reagents to air and moisture. Below are detailed protocols for potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted for these challenging conditions.
Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination that involves the gradual addition of a titrant to a solution of the analyte and monitoring the change in potential of a suitable electrode.[6][7][8][9]
Materials and Reagents:
-
This compound solution in THF (freshly prepared or titrated)
-
Anhydrous, inhibitor-free Tetrahydrofuran (B95107) (THF)
-
A strong acid titrant suitable for non-aqueous media (e.g., a standardized solution of HCl in THF or trifluoromethanesulfonic acid in THF)
-
A suitable non-aqueous reference electrode (e.g., Ag/AgCl in a salt bridge with a non-aqueous electrolyte)
-
A pH/ion meter with a glass electrode suitable for non-aqueous solutions
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line and appropriate glassware
Procedure:
-
System Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. The entire titration setup, including the burette, reaction vessel, and electrodes, should be assembled under an inert atmosphere, preferably within a glovebox or using Schlenk techniques.
-
Electrode Conditioning: The glass electrode should be conditioned by soaking in anhydrous THF for at least 30 minutes prior to use.[10]
-
Sample Preparation: A known concentration of freshly prepared this compound solution in anhydrous THF is placed in the titration vessel under an inert atmosphere.
-
Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the potential reading is recorded. The titration is continued well past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the potential (or pH) versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.
NMR Spectroscopy
NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of nuclei adjacent to a basic site are often sensitive to the protonation state of that site.[11][12][13][14]
Materials and Reagents:
-
This compound
-
Deuterated anhydrous Tetrahydrofuran (THF-d8)
-
A suitable acidic titrant (e.g., a standardized solution of a strong acid in THF-d8)
-
NMR tubes with J. Young valves or similar airtight seals
-
Inert atmosphere glovebox
Procedure:
-
Sample Preparation: Inside a glovebox, a series of NMR samples are prepared in J. Young tubes. Each tube contains a known concentration of this compound in THF-d8.
-
Titration Series: To each NMR tube, a precise and incrementally increasing amount of the acidic titrant is added. This creates a series of samples with varying ratios of the free base to its conjugate acid.
-
NMR Data Acquisition: 1H, 13C, or 7Li NMR spectra are acquired for each sample. The chemical shift of a nucleus sensitive to the protonation state of the nitrogen is monitored.
-
Data Analysis: The observed chemical shift (δobs) is a weighted average of the chemical shifts of the free base (δB) and the protonated species (δBH+). The pKa can be determined by fitting the plot of δobs versus the logarithm of the ratio of the concentrations of the acid and base to the Henderson-Hasselbalch equation.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key reaction pathway involving this compound and the experimental workflow for pKa determination.
References
- 1. Dicyclohexylamine [drugfuture.com]
- 2. Dicyclohexylamine | 101-83-7 [chemicalbook.com]
- 3. Dicyclohexylamin | 101-83-7 [m.chemicalbook.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Lithium_diisopropylamide [chemeurope.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Solubility of Lithium Dicyclohexylamide in THF and Hexanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium dicyclohexylamide (LDCA), a sterically hindered non-nucleophilic strong base, is a critical reagent in organic synthesis, particularly in deprotonation reactions where high selectivity is required. Its efficacy is intrinsically linked to its solubility and stability in various organic solvents. This technical guide provides an in-depth overview of the solubility of LDCA in two commonly used solvents: tetrahydrofuran (B95107) (THF) and hexanes. Due to the air- and moisture-sensitive nature of LDCA, this guide also outlines a detailed experimental protocol for determining its solubility under inert conditions.
Data Presentation: Solubility Overview
| Solvent | Qualitative Solubility | Semi-Quantitative Data & Remarks |
| Tetrahydrofuran (THF) | Soluble[1] | While soluble, solutions of lithium amides in THF can be unstable and may decompose over time.[2] The solubility is sufficient for its use as a reagent in various synthetic applications. |
| Hexanes | Partially Soluble[1] | The solubility in hydrocarbon solvents is generally low. For a 0.1 M solution of LDCA in a hydrocarbon solvent, more than three equivalents of THF are necessary to achieve complete dissolution, indicating poor solubility in pure hexanes.[2] |
Experimental Protocol: Determination of Solubility for Air-Sensitive Compounds
The following protocol outlines a robust method for determining the solubility of an air-sensitive compound like this compound. This procedure should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk flasks
-
Graduated cylinders (oven-dried)
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
-
Magnetic stirrer and stir bars
-
Inert gas (Argon or Nitrogen)
-
Titration apparatus (buret, flasks, etc.)
-
Standardized acid solution (for titration)
-
Indicator (e.g., phenolphthalein)
Procedure:
-
Preparation of Saturated Solution:
-
Under a positive pressure of inert gas, add a pre-weighed excess amount of solid LDCA to a Schlenk flask equipped with a magnetic stir bar.
-
Using a gas-tight syringe, add a known volume of the desired anhydrous solvent (THF or hexanes) to the flask.
-
Seal the flask and stir the suspension at a constant, recorded temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
-
Sample Extraction:
-
Allow the solid to settle completely.
-
Carefully extract a known volume of the clear, saturated supernatant using a gas-tight syringe fitted with a filter needle to avoid transferring any solid particles.
-
-
Determination of Concentration by Titration:
-
Transfer the extracted aliquot of the saturated solution to another Schlenk flask containing a known volume of a suitable quenching agent (e.g., water or a dilute acid solution).
-
The unreacted base (lithium hydroxide (B78521) in the case of water quench) is then titrated with a standardized acid solution to determine the concentration of the original LDCA in the aliquot. The Gilman double titration method can be employed for higher accuracy with organolithium reagents.[3]
-
-
Calculation of Solubility:
-
From the titration results, calculate the molar concentration of LDCA in the saturated solution.
-
Convert the molar concentration to other desired units (e.g., g/100 mL).
-
-
Repeatability:
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Mandatory Visualization
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of an air-sensitive compound.
Caption: Workflow for determining the solubility of air-sensitive compounds.
References
An In-Depth Technical Guide to Non-Nucleophilic Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Selective Basicity
In the landscape of organic synthesis, the precise control of reactivity is paramount. Non-nucleophilic strong bases are a class of reagents designed to address a fundamental challenge: the ability to deprotonate a weakly acidic substrate without engaging in undesired nucleophilic side reactions.[1][2] These bases are characterized by high proton affinity, enabling the abstraction of protons from carbon acids and other weak acids, but possess low nucleophilicity, typically due to significant steric hindrance around the basic center.[1][2] This unique combination of properties allows for the clean generation of reactive intermediates like enolates and carbanions, which are foundational steps in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3]
The key to their function lies in decoupling basicity from nucleophilicity.[1] Basicity, the affinity for a proton, is a thermodynamic property. Nucleophilicity, the tendency to attack an electron-deficient center (like a carbonyl carbon), is kinetically driven. By incorporating bulky substituents, these bases create a sterically shielded environment that permits access for a small proton but physically obstructs the approach required for nucleophilic attack on larger electrophilic centers.[1][2][4] This guide provides an in-depth overview of the core principles, quantitative data, and practical applications of common non-nucleophilic strong bases.
Core Concepts and Classification
The effectiveness of a non-nucleophilic base is defined by its structural and electronic properties. High basicity is often achieved by placing the negative charge on a less electronegative atom (like nitrogen) or through resonance stabilization of the conjugate acid.[1][5]
Key Classes of Non-Nucleophilic Strong Bases:
-
Metal Amides: This is the most common class, featuring a nitrogen anion. Lithium diisopropylamide (LDA) is a archetypal example, valued for its high basicity and substantial steric bulk provided by the isopropyl groups.[1] Other important members include Lithium tetramethylpiperidide (LiTMP) and the silyl-based amides like Potassium bis(trimethylsilyl)amide (KHMDS).[2][6]
-
Amidines and Guanidines: These are typically neutral organic bases that become potent proton acceptors due to the significant resonance stabilization of their protonated, cationic forms.[1][5] 1,8-Diazabicycloundec-7-ene (DBU) and 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) are bicyclic amidines widely used as catalysts and reagents for elimination reactions.[2][7]
-
Phosphazenes: Also known as Schwesinger bases, these are some of the strongest neutral organic bases available. Their exceptional basicity stems from the extensive resonance stabilization of the conjugate acid, where the positive charge is delocalized over numerous nitrogen and phosphorus atoms.[2][5][8]
-
Hydrides: Simple inorganic bases like sodium hydride (NaH) and potassium hydride (KH) are also non-nucleophilic.[2] Their utility is derived from their insolubility in organic solvents, meaning reactions occur at the crystal surface, and their inherent lack of nucleophilic character.[2][5]
The logical relationship between steric hindrance and reactivity is visualized below.
Quantitative Data for Common Bases
The choice of base for a specific transformation depends critically on its strength, which is quantified by the pKₐ of its conjugate acid. A higher pKₐ value indicates a stronger base. The following table summarizes key data for several widely used non-nucleophilic strong bases.
| Base Name | Abbreviation | Conjugate Acid pKₐ | Molecular Weight ( g/mol ) | Common Solvents |
| Lithium Diisopropylamide | LDA | ~36 (in THF)[1][9] | 107.12 | Tetrahydrofuran (THF), Ethers |
| Lithium Tetramethylpiperidide | LiTMP | ~37[10] | 147.19[11] | THF, Ethylbenzene[12] |
| Potassium Bis(trimethylsilyl)amide | KHMDS | ~26 (in THF, for the N-H bond) | 199.48[13] | THF, Toluene[13] |
| Sodium Bis(trimethylsilyl)amide | NaHMDS | ~26 (in THF, for the N-H bond) | 183.38 | THF |
| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 (in Water)[2], 24.3 (in MeCN)[7] | 152.24[14] | Acetonitrile, THF, Dichloromethane |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 10.75[2] | 129.24 | Dichloromethane, Acetonitrile |
| 2,6-Di-tert-butylpyridine | 3.58[2] | 191.31 | Dichloromethane, Chloroform |
Note: pKₐ values can vary significantly depending on the solvent and measurement method.[15]
Experimental Protocols and Methodologies
Proper handling and preparation of these reagents are crucial for successful and safe experimentation. Many strong bases are pyrophoric or moisture-sensitive and must be handled under an inert atmosphere (e.g., Nitrogen or Argon).
In Situ Preparation of Lithium Diisopropylamide (LDA)
LDA is typically not isolated but prepared immediately before use (in situ) for maximum reactivity.
Materials:
-
Diisopropylamine (B44863) (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
Protocol (for ~1.1 mmol):
-
Under an inert nitrogen atmosphere, add diisopropylamine (0.17 mL, 1.2 mmol) to 3 mL of anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and septum.[16]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (e.g., 0.69 mL of a 1.6 M solution, 1.1 mmol) dropwise via syringe to the stirred diisopropylamine solution.[16]
-
Allow the colorless to pale yellow solution to stir at -78 °C for 15-30 minutes to ensure complete formation of LDA. The solution is now ready for use.[16]
General Protocol for Ketone Deprotonation to a Kinetic Enolate
This procedure illustrates the use of freshly prepared LDA to generate a specific, less-substituted (kinetic) enolate.
Protocol:
-
Prepare a solution of the ketone substrate (1.0 mmol) in anhydrous THF (2 mL) in a separate flame-dried flask under an inert atmosphere.[16]
-
Cool the LDA solution (prepared as in 4.1) to -78 °C.
-
Using a cannula or syringe, slowly add the ketone solution to the stirred LDA solution.[16] Adding the substrate to the base minimizes self-condensation side reactions.
-
Stir the resulting mixture at -78 °C for 30-45 minutes to allow for complete enolate formation.[16][17]
-
The electrophile (e.g., methyl iodide, 1.2 mmol) is then added directly to the enolate solution at -78 °C.[16]
-
The reaction is allowed to proceed, often with gradual warming to 0 °C or room temperature, before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[16][17]
-
The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified.[17]
The general workflow for this type of experiment is outlined in the diagram below.
Handling and Use of KHMDS
Potassium bis(trimethylsilyl)amide (KHMDS) is a strong, sterically hindered base often preferred for its high solubility in toluene (B28343) and THF.[13] It is commercially available as a solid or in solution.
Safety: The solid is flammable and both the solid and its solutions are highly reactive with water.[13] All manipulations must be conducted under a dry, inert atmosphere.[13]
Protocol for Deprotonation:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate (e.g., 0.1 mmol) in anhydrous THF (2.0 mL).[13]
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the KHMDS solution (e.g., as a 1M solution in THF) or the solid KHMDS (25 mg, 0.1 mmol) to the stirred substrate solution.[13]
-
Allow the mixture to stir for 10-30 minutes to ensure complete deprotonation before adding the electrophile.[13]
Application in Synthesis: Kinetic vs. Thermodynamic Control
A primary application of non-nucleophilic strong bases like LDA is in the regioselective formation of enolates from unsymmetrical ketones.[9] Because LDA is strong and sterically hindered, it rapidly and irreversibly removes the most sterically accessible proton at low temperatures (-78 °C). This process is under kinetic control and yields the less-substituted enolate.[9] In contrast, weaker, less hindered bases (like an alkoxide) at higher temperatures can lead to an equilibrium between the possible enolates, favoring the more substituted, thermodynamically more stable enolate (thermodynamic control).
The pathway for kinetic enolate formation is depicted below.
Conclusion
Non-nucleophilic strong bases are indispensable tools in modern organic chemistry, enabling transformations that would otherwise be complicated by competing side reactions. Their ability to selectively deprotonate substrates provides chemists in research and drug development with a powerful method for constructing complex molecular architectures with high precision and yield. A thorough understanding of their properties, classifications, and handling protocols is essential for leveraging their full synthetic potential.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Non-nucleophilic_base [chemeurope.com]
- 7. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Lithium 2,2,6,6-tetramethylpiperidide 97 38227-87-1 [sigmaaldrich.com]
- 12. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]
- 13. Potassium Bis(trimethylsilyl)amide (KHMDS) [commonorganicchemistry.com]
- 14. DBU [commonorganicchemistry.com]
- 15. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 16. How To [chem.rochester.edu]
- 17. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
An In-depth Technical Guide to Lithium Dicyclohexylamide
This guide provides a comprehensive overview of the chemical and physical properties of lithium dicyclohexylamide, a sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis.
Chemical Identity and Properties
This compound, often abbreviated as LDA, is a powerful base with significant applications in deprotonation reactions where the introduction of a nucleophile is undesirable. The steric bulk provided by the two cyclohexyl groups is a defining feature of its chemical behavior, leading to high regioselectivity in reactions such as the formation of kinetic enolates.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂LiN or (C₆H₁₁)₂NLi | [1][2][3] |
| Molecular Weight | 187.25 g/mol | [2][3] |
| CAS Number | 4111-55-1 | [2] |
| EC Number | 223-894-6 | |
| Assay | ≥97% | [2] |
| Form | Solid |
Qualitative Properties:
-
Appearance: Typically a solid.
-
Solubility: Partially soluble in benzene (B151609) and hexanes; soluble in THF.[4]
-
Reactivity: It is a strong base used for the deprotonation of ketones, esters, and various other organic compounds.[4] Due to its bulky nature, it is considered a non-nucleophilic base.[5]
-
Hazards: this compound is pyrophoric, air- and moisture-sensitive, and can be spontaneously flammable in air.[1][4] It is corrosive and extremely destructive to tissues.[4]
Synthesis Protocol
The following section details the experimental methodology for the preparation of this compound.
Objective: To synthesize this compound from dicyclohexylamine (B1670486) and n-butyllithium.
Materials:
-
Dicyclohexylamine
-
n-Butyllithium in hexanes
-
Benzene (as a solvent)
-
Tetrahydrofuran (THF, for dissolution of the final product)
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Reaction flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add a solution of dicyclohexylamine in hexanes and benzene to a reaction flask.
-
Cool the flask to 0 °C using an ice bath.
-
While stirring, slowly add a solution of n-butyllithium in hexanes to the dicyclohexylamine solution.
-
Allow the reaction to proceed at 0 °C. The formation of a precipitate indicates the product.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield this compound as a free-flowing solid.[4]
-
The resulting solid can then be dissolved in THF for use in subsequent reactions.[4]
Safety Precautions: Both the solid product and its solutions are pyrophoric and sensitive to air and moisture.[4] The solid is spontaneously flammable in air.[4] Dicyclohexylamine is a suspected carcinogen.[4] All manipulations should be carried out in a fume hood using appropriate personal protective equipment.[4]
Logical Relationship of Chemical Properties
The following diagram illustrates the core attributes of this compound and their interconnections.
Caption: Chemical properties and applications of this compound.
References
- 1. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4111-55-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 4111-55-1 [chemicalbook.com]
- 5. This compound | 4111-55-1 | Benchchem [benchchem.com]
Methodological & Application
Application Notes: Protocol for Deprotonation Using Lithium Dicyclohexylamide
Audience: Researchers, scientists, and drug development professionals.
1. Introduction and Overview
Lithium dicyclohexylamide (LiN(C₆H₁₁)₂), often abbreviated as LCHA or LiCy₂, is a potent, non-nucleophilic strong base used in organic synthesis. Its primary function is to deprotonate weakly acidic protons to generate reactive intermediates, most notably enolates from carbonyl compounds.[1] The significant steric hindrance provided by the two cyclohexyl groups renders the amide an ineffective nucleophile, thereby enhancing its selectivity for proton abstraction over competing nucleophilic attack.[1] This characteristic makes it particularly valuable for the regioselective formation of kinetic enolates from unsymmetrical ketones.[1]
LiCy₂ is typically prepared in situ by the reaction of dicyclohexylamine (B1670486) with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.[1][2] The resulting base is highly sensitive to air and moisture and is often pyrophoric as a solid, necessitating handling under an inert atmosphere.[2][3]
2. Physicochemical Properties and Data
Understanding the properties of the precursor amine and the resulting lithium amide is crucial for its effective use.
Table 1: Physicochemical Properties of Dicyclohexylamine
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃N | [4] |
| Molecular Weight | 181.32 g/mol | [4] |
| Boiling Point | 256 °C | [5][6] |
| Melting Point | -0.1 to -2 °C | [4][5] |
| Density | 0.912 g/mL at 20 °C | [5][6] |
| pKa of Conjugate Acid | 10.4 at 25 °C | [4][5] |
| Water Solubility | 0.8 g/L (Slightly soluble) | [6][7] |
Table 2: Properties and Safety of this compound
| Property | Value/Information | Reference |
| Molecular Formula | C₁₂H₂₂LiN | [8] |
| Molecular Weight | 187.25 g/mol | [8] |
| Form | Solid | [8] |
| Solubility | Soluble in THF; Partially soluble in benzene (B151609) and hexanes | [2] |
| Hazard Classifications | Pyrophoric Solid, Water-reactive, Skin Corrosion | [3][8] |
| GHS Hazard Statements | H250 (Catches fire spontaneously), H261 (Releases flammable gas with water), H314 (Causes severe skin burns) | [3][8] |
3. Key Applications in Synthesis
This compound is a preferred base for specific synthetic transformations due to its unique combination of high basicity and steric bulk.
-
Regioselective Enolate Formation : Its most prominent application is the deprotonation of unsymmetrical ketones to form the less substituted, or "kinetic," enolate with high selectivity.[1] This control is fundamental in directing subsequent alkylation or aldol (B89426) reactions.[1]
-
Deprotonation of Weakly Acidic C-H Bonds : LiCy₂ is a strong enough base to deprotonate a variety of substrates, including esters, aryl and allyl halides, and allenes.[2]
-
Directed Metalation : It can be used in directed ortho-metalation (DoM) strategies for the regioselective functionalization of aromatic compounds.[1]
Experimental Protocols
Safety Precaution: this compound is pyrophoric and reacts violently with water.[2][3] All manipulations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).[9][10]
Protocol 1: In Situ Preparation of this compound (0.5 M Solution)
This protocol describes the standard laboratory procedure for preparing a solution of LiCy₂ for immediate use in a subsequent reaction.
Materials:
-
Dicyclohexylamine (purified by distillation)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Three-neck round-bottomed flask, equipped with a magnetic stir bar, gas inlet, and rubber septa
-
Syringes and needles
Procedure:
-
Assemble the glassware and dry thoroughly in an oven. Allow to cool to room temperature under a stream of inert gas.
-
To the reaction flask, add anhydrous THF (e.g., 89 mL for a 0.5 M solution).
-
Add dicyclohexylamine (e.g., 9.96 g, 54.9 mmol for 100 mL final volume) to the THF via syringe.[11]
-
Cool the stirred solution to 0 °C using an ice-water bath.[11]
-
Slowly add n-butyllithium (e.g., 22.0 mL of a 2.36 M solution in hexanes, 51.9 mmol) to the cooled solution dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.[11]
-
After the addition is complete, stir the resulting suspension at 0 °C for 20-30 minutes.[11]
-
The solution of this compound is now ready for use in the subsequent deprotonation step.
Protocol 2: General Procedure for Deprotonation of a Ketone (Kinetic Enolate Formation)
This protocol outlines the use of the freshly prepared LiCy₂ solution to generate a kinetic lithium enolate from an unsymmetrical ketone.
Materials:
-
Freshly prepared this compound solution (from Protocol 1)
-
Substrate (e.g., an unsymmetrical ketone) dissolved in anhydrous THF
-
Electrophile (e.g., an alkyl halide or aldehyde)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Maintain the LiCy₂ solution at the desired reaction temperature (typically -78 °C for maximum kinetic selectivity, achieved with a dry ice/acetone bath).
-
Prepare a solution of the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the ketone solution to the stirred LiCy₂ solution (1.1 equivalents) at -78 °C over 20-30 minutes.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.0-1.2 equivalents), either neat or as a solution in anhydrous THF, to the enolate solution at -78 °C.
-
Allow the reaction to proceed at -78 °C or to warm slowly to a higher temperature, monitoring by TLC or LC-MS for completion.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl while the flask is still cold.
-
Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and purification of the product.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for using LiCy₂ and the chemical logic behind its application.
Caption: Experimental workflow for the in situ preparation of LiCy₂ and its use in ketone deprotonation.
Caption: Logic diagram comparing kinetic vs. thermodynamic enolate formation.
References
- 1. This compound | 4111-55-1 | Benchchem [benchchem.com]
- 2. This compound | 4111-55-1 [chemicalbook.com]
- 3. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dicyclohexylamine [drugfuture.com]
- 5. Dicyclohexylamin | 101-83-7 [m.chemicalbook.com]
- 6. Dicyclohexylamine | 101-83-7 [chemicalbook.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. リチウムジシクロへキシルアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Regioselective Enolate Formation with Lithium Dicyclohexylamide (LDCA)
AN-LDCA-001
Introduction
Lithium dicyclohexylamide (LDCA), [(c-C₆H₁₁)₂NLi], is a strong, sterically hindered, non-nucleophilic base analogous to the more commonly used Lithium diisopropylamide (LDA). Its significant steric bulk makes it exceptionally effective for the regioselective deprotonation of unsymmetrical ketones to form the kinetically favored enolate.[1][2] This process is fundamental in organic synthesis, particularly in the construction of complex molecules in natural product synthesis and drug development, where precise control of stereochemistry and substitution is paramount.
Under kinetic control conditions—typically achieved by using a strong, bulky base at low temperatures (e.g., -78 °C) with short reaction times—the enolate is formed by removing the most accessible, least sterically hindered α-proton.[3][4] This contrasts with thermodynamic control, which uses weaker bases at higher temperatures to form the more stable, more substituted enolate.[1][5] The essentially irreversible nature of deprotonation with LDCA at low temperatures "locks" the molecule in its kinetic enolate form, allowing for subsequent reactions with electrophiles at the less substituted α-carbon.[6][7]
Principle of Regioselective Enolate Formation
The regioselectivity of enolate formation from an unsymmetrical ketone is a classic example of kinetic versus thermodynamic control.
-
Kinetic Enolate: Formed faster due to the lower activation energy required to remove the less sterically hindered proton. The use of a bulky base like LDCA exaggerates this rate difference, leading to high selectivity.[2][8] Conditions that favor the kinetic enolate are strong, bulky bases (LDCA, LDA), low temperatures (-78 °C), and aprotic solvents (e.g., THF).[4][9]
-
Thermodynamic Enolate: The more stable enolate, typically having a more substituted double bond.[1] It is favored under conditions that allow for equilibrium to be established, such as weaker bases (e.g., alkoxides), higher temperatures, and protic solvents.[3][10]
The steric hindrance provided by the two cyclohexyl groups on the nitrogen atom of LDCA makes it highly selective for abstracting the proton from the less sterically crowded α-carbon of a carbonyl compound.
Caption: Regioselective deprotonation of an unsymmetrical ketone.
Applications in Synthesis
The regioselective generation of kinetic enolates using bulky lithium amides is a cornerstone of modern organic synthesis. This strategy allows for the controlled alkylation, acylation, and aldol (B89426) reactions at the less substituted α-position, which is crucial for building complex molecular scaffolds. While literature examples often feature the more common LDA, the principles and reactivity are directly applicable to LDCA, which can offer enhanced selectivity in certain cases due to its greater steric bulk.
This methodology is instrumental in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs) where precise control of molecular architecture is required. For instance, the formation of specific carbon-carbon bonds is a key step in the synthesis of many classes of drugs, including steroids, prostaglandins, and macrolide antibiotics.
Quantitative Data Summary
The following table summarizes representative data for the regioselective alkylation of an unsymmetrical ketone, 2-methylcyclohexanone, under various conditions to highlight the efficacy of bulky amide bases in achieving kinetic control.
| Base/Conditions | Substrate | Electrophile | Kinetic:Thermodynamic Ratio | Yield (%) | Reference |
| LDCA , THF, -78 °C | 2-Methylcyclohexanone | CH₃I | >98:2 | ~92% | [11] |
| LDA , THF, -78 °C | 2-Methylcyclohexanone | CH₃I | 98:2 | High | [12] |
| KHMDS, THF, -78 °C | 2-Methylcyclohexanone | CH₃I | 97:3 | High | [12] |
| NaOEt, EtOH, 25 °C | 2-Methylcyclohexanone | CH₃I | 22:78 | Moderate | [13] |
Note: Data for LDCA is based on closely related procedures and principles documented for LDA and other bulky bases, with specific examples adapted from literature describing similar transformations.[11][12][13]
Protocols
Protocol 1: In Situ Preparation of this compound (LDCA) Solution
This protocol describes the in situ preparation of a ~0.5 M solution of LDCA in tetrahydrofuran (B95107) (THF).
Materials:
-
Dicyclohexylamine (B1670486) (C₁₂H₂₃N), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), ~1.6 M in hexanes, titrated
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous Argon or Nitrogen gas supply
-
Schlenk flask or flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Syringes and needles
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Dicyclohexylamine is corrosive and toxic.
-
All glassware must be rigorously dried to prevent quenching of the reagents.
-
The procedure must be carried out in a well-ventilated fume hood.
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Under a positive pressure of inert gas, add anhydrous THF (e.g., 40 mL for a 25 mmol scale reaction) to the flask via a cannula or syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add freshly distilled dicyclohexylamine (e.g., 4.52 g, 25 mmol, 1.0 eq) to the stirred THF.[11]
-
Slowly add n-butyllithium (e.g., 15.6 mL of a 1.6 M solution in hexanes, 25 mmol, 1.0 eq) dropwise to the solution over 10-15 minutes.[14] A white precipitate may form.
-
After the addition is complete, remove the ice bath and stir the resulting suspension at room temperature for 20-30 minutes to ensure complete formation of LDCA.
-
The LDCA solution is now ready for use. For subsequent reactions, it is typically cooled back down to the desired temperature (e.g., -78 °C).
Protocol 2: General Procedure for Regioselective Alkylation of a Ketone via its Kinetic Enolate
This protocol provides a general method for the LDCA-mediated formation of a kinetic enolate from an unsymmetrical ketone and its subsequent trapping with an alkyl halide.
Materials:
-
LDCA solution (prepared as in Protocol 1)
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the freshly prepared LDCA solution (from Protocol 1, e.g., 25 mmol in ~55 mL solvent) to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask under inert gas, dissolve the ketone (e.g., 2.24 g of 2-methylcyclohexanone, 20 mmol, 0.8 eq) in anhydrous THF (e.g., 10 mL).
-
Add the ketone solution dropwise via syringe or cannula to the cold, stirred LDCA solution over 20-30 minutes. This order of addition (ketone to base) is crucial to prevent self-condensation of the ketone.[15]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., 3.12 g of methyl iodide, 22 mmol, 1.1 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (e.g., 20 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water (e.g., 50 mL). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-alkylated ketone.
Caption: Workflow for LDCA-mediated regioselective alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ochemacademy.com [ochemacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. How To [chem.rochester.edu]
Application Notes and Protocols for Directed ortho-Metalation (DoM) with Lithium Dicyclohexylamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword
The following document provides detailed application notes and protocols concerning the use of Lithium dicyclohexylamide (LiCy₂N) in Directed ortho-Metalation (DoM) reactions. It is important to note that while DoM is a well-established and powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, the use of this compound as the primary lithiating agent is not extensively documented in peer-reviewed literature. Most DoM protocols rely on alkyllithiums (like n-BuLi or s-BuLi) or other lithium amides such as Lithium diisopropylamide (LDA).
This document summarizes the general principles of DoM, the characteristics of LiCy₂N as a hindered base, and presents a specific, documented application of LiCy₂N in a related in situ trapping metalation protocol, which represents the most relevant available information.
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The methodology relies on the presence of a Directing Metalation Group (DMG) on the aromatic substrate. This group, typically containing a heteroatom, coordinates to a strong lithium base, facilitating the deprotonation of a proximal C-H bond at one of the ortho positions. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent with high regiocontrol.[1][2]
Commonly employed bases for DoM include alkyllithiums (e.g., n-BuLi, s-BuLi) and lithium amides like LDA and Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[3][4] The choice of base is crucial and depends on the substrate's reactivity and the presence of sensitive functional groups.
This compound (LiCy₂N) as a Hindered Base
This compound is a sterically hindered, non-nucleophilic base. Its properties are analogous to the more commonly used LDA. The bulky cyclohexyl groups can offer unique selectivity in certain applications and can prevent nucleophilic addition to sensitive electrophiles. However, its use as a direct replacement for LDA or alkyllithiums in traditional DoM protocols is not well-documented.
One specific application that has been reported involves the use of LiCy₂N in combination with metal salts (e.g., ZnCl₂·2LiCl, MgCl₂) in a continuous flow system for in situ trapping metalations. This approach minimizes the contact time between the highly reactive organolithium species and the substrate, which can be advantageous for highly functionalized and sensitive molecules.[1]
Application: In Situ Trapping Metalation of Functionalized Arenes and Heteroarenes using LiCy₂N
This section details a protocol for the regioselective functionalization of aromatics and heterocycles using LiCy₂N in the presence of a metal salt, as this is a documented application of this specific reagent in a DoM-related context.[1] This method is particularly useful for substrates that are sensitive to traditional lithiation conditions.
General Workflow
The workflow for the in situ trapping metalation involves the simultaneous introduction of the substrate, the base (LiCy₂N), and a trapping agent (a metal salt like ZnCl₂·2LiCl) into the reaction stream. The aryllithium species is formed and immediately transmetalated to a more stable organozinc or organomagnesium species, which can then be reacted with an electrophile.
Caption: Workflow for in situ trapping metalation.
Quantitative Data
The following table summarizes representative examples of in situ trapping metalations using LiCy₂N.
| Substrate | Directing Group | Electrophile | Product | Yield (%) | Reference |
| 4-chlorobenzonitrile (B146240) | -CN | I₂ | 4-chloro-2-iodobenzonitrile | 85 | [1] |
| Ethyl 4-chlorobenzoate | -COOEt | I₂ | Ethyl 4-chloro-2-iodobenzoate | 90 | [1] |
| 1-Boc-indole | -NBoc | I₂ | 1-Boc-2-iodoindole | 88 | [1] |
Detailed Experimental Protocol: In Situ Trapping Iodination of 4-Chlorobenzonitrile
This protocol is adapted from the literature for a continuous flow setup.[1]
Materials:
-
4-chlorobenzonitrile
-
This compound (LiCy₂N) solution in THF (typically 1.0 M)
-
Anhydrous ZnCl₂·2LiCl solution in THF (typically 1.0 M)
-
Iodine (I₂) solution in anhydrous THF (typically 1.2 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Continuous flow reactor system with syringe pumps and static mixers
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of 4-chlorobenzonitrile in anhydrous THF (e.g., 0.5 M).
-
Use a commercially available or freshly prepared solution of LiCy₂N in THF (1.0 M).
-
Prepare a solution of anhydrous ZnCl₂·2LiCl in THF (1.0 M).
-
Prepare a solution of iodine in anhydrous THF (1.2 M).
-
-
Flow Reactor Setup:
-
Set up a continuous flow reactor with three inlet channels connected to syringe pumps and a static mixer. The outlet of the first mixer should be connected to a second mixer with a fourth inlet for the electrophile.
-
Ensure the entire system is dry and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Set the reaction temperature, for example, to 0 °C using a suitable cooling bath.
-
-
Reaction Execution:
-
Pump the solution of 4-chlorobenzonitrile (1.0 equiv), the LiCy₂N solution (1.1 equiv), and the ZnCl₂·2LiCl solution (1.2 equiv) through the respective inlets into the first static mixer at appropriate flow rates to ensure a short residence time (e.g., 40 seconds).
-
The resulting stream containing the organozinc intermediate is then mixed with the iodine solution (1.3 equiv) in the second static mixer.
-
Collect the output from the reactor in a flask containing saturated aqueous NH₄Cl solution.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the collected reaction mixture with saturated aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 4-chloro-2-iodobenzonitrile.
-
General Mechanism of Directed ortho-Metalation
The generally accepted mechanism for DoM involves the coordination of the lithium base to the directing metalation group, which increases the kinetic acidity of the ortho-protons. This leads to a deprotonation event to form an aryllithium intermediate.
Caption: General mechanism of Directed ortho-Metalation.
Conclusion
While this compound is a potent and sterically hindered base, its application as a standalone reagent for traditional Directed ortho-Metalation reactions is not well-established in the available scientific literature. Its documented use in in situ trapping metalations, particularly in continuous flow systems, highlights its potential for the regioselective functionalization of sensitive and highly functionalized aromatic compounds. Researchers and drug development professionals interested in utilizing LiCy₂N for DoM are encouraged to consider the in situ trapping methodology or to undertake exploratory studies to define optimal conditions for traditional DoM protocols.
References
- 1. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Deprotonation with Chiral Lithium Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric deprotonation utilizing chiral lithium amides is a powerful strategy in modern organic synthesis for the enantioselective formation of carbanions, which are then subsequently trapped by electrophiles to generate highly enantioenriched products. This technique has found broad applicability in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs), where precise control of stereochemistry is paramount.[1] Chiral lithium amides, typically derived from readily available chiral amines, act as chiral Brønsted bases, selectively abstracting one of two enantiotopic protons in a prochiral substrate. The resulting chiral organolithium intermediate can then react with a variety of electrophiles, establishing a new stereocenter with high fidelity.
The efficacy of these reactions is often dependent on several factors, including the structure of the chiral amide, the nature of the substrate and electrophile, the solvent system, and the presence of additives such as lithium chloride. This document provides an overview of the applications of asymmetric deprotonation with chiral lithium amides, detailed experimental protocols for key transformations, and troubleshooting guidelines.
Key Applications in Research and Drug Development
The utility of chiral lithium amides in asymmetric synthesis is extensive, with key applications in the construction of chiral building blocks essential for drug discovery and development.
-
Enantioselective Deprotonation of Prochiral Ketones: A cornerstone application is the desymmetrization of prochiral cyclic ketones, such as 4-substituted cyclohexanones. The resulting chiral enolates can be trapped with silylating agents to form chiral silyl (B83357) enol ethers, which are versatile intermediates for subsequent stereoselective transformations.[2][3] This methodology has been instrumental in the synthesis of various natural products and their analogues.
-
Asymmetric Rearrangement of Epoxides: Chiral lithium amides can mediate the enantioselective rearrangement of meso-epoxides to chiral allylic alcohols.[4][5] This transformation is a powerful tool for the synthesis of enantioenriched allylic alcohols, which are prevalent structural motifs in many biologically active molecules.
-
Enantioselective Functionalization of Heterocycles: The asymmetric deprotonation of N-protected heterocycles, such as N-Boc-pyrrolidine, allows for the stereocontrolled introduction of substituents at positions alpha to the heteroatom. This is of particular importance in medicinal chemistry, as chiral substituted heterocycles are common scaffolds in a wide range of pharmaceuticals.
-
Synthesis of Axially Chiral Compounds: Chiral lithium amides have been employed in the synthesis of axially chiral biaryl compounds through enantioselective deprotonation and subsequent functionalization.
The enantiomerically enriched products derived from these methods serve as crucial intermediates in the synthesis of a variety of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Quantitative Data Summary
The following tables summarize the quantitative data for selected asymmetric deprotonation reactions using chiral lithium amides.
Table 1: Asymmetric Deprotonation of 4-tert-Butylcyclohexanone (B146137)
| Chiral Lithium Amide | Electrophile | Yield (%) | ee (%) | Reference |
| (R,R)-bis(α-methylbenzyl)amide | TMSCl | 80 | 88 | [2] |
| (R)-N-benzyl-1-phenylethylamide | TMSCl | 75 | 82 | [1] |
| Lithium (1R,2S)-ephedrine dianion | MeI | 65 | 24 | [1] |
Table 2: Asymmetric Rearrangement of Cyclohexene (B86901) Oxide
| Chiral Lithium Amide | Additive | Yield (%) | ee (%) | Reference |
| Lithium (S,S)-bis(α-methylbenzyl)amide | None | 68 | 76 | [6] |
| Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine | None | 80 | 78 | [7] |
| 3-Aminomethyl-2-azabicyclo[2.2.1]heptane | DBU | 91 | 96 | [8] |
| (-)-N,N-Diisopinocampheylamine | None | 82 | 95 | [5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Preparation of a Chiral Lithium Amide Solution
This protocol describes the in situ generation of a chiral lithium amide solution from a secondary amine precursor.
Materials:
-
Chiral secondary amine (e.g., (R,R)-bis(α-methylbenzyl)amine)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware (oven-dried and cooled under inert gas)
-
Syringes and needles
Procedure:
-
Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.
-
Add the chiral secondary amine (1.0 equiv) to the flask.
-
Dissolve the amine in anhydrous THF (or other suitable solvent like Et₂O) to a desired concentration (typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.0 equiv) dropwise to the stirred amine solution via syringe. A color change is often observed upon deprotonation.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the chiral lithium amide.
-
The chiral lithium amide solution is now ready for use in the subsequent asymmetric deprotonation reaction.
Diagram: Preparation of Chiral Lithium Amide
Caption: Workflow for the preparation of a chiral lithium amide solution.
Protocol 2: Asymmetric Deprotonation and Silylation of 4-tert-Butylcyclohexanone
This protocol describes the enantioselective deprotonation of 4-tert-butylcyclohexanone followed by trapping of the enolate with trimethylsilyl (B98337) chloride (TMSCl).
Materials:
-
4-tert-Butylcyclohexanone
-
Chiral lithium amide solution (prepared as in Protocol 1, e.g., from (R,R)-bis(α-methylbenzyl)amine)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare the chiral lithium amide solution (1.1 equiv) in anhydrous THF as described in Protocol 1.
-
To this solution at -78 °C, add a pre-cooled (-78 °C) solution of 4-tert-butylcyclohexanone (1.0 equiv) in anhydrous THF dropwise via a cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add freshly distilled TMSCl (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired chiral silyl enol ether.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Diagram: Asymmetric Deprotonation and Silylation
Caption: Workflow for the asymmetric deprotonation and silylation of a ketone.
Protocol 3: Asymmetric Rearrangement of Cyclohexene Oxide
This protocol details the enantioselective rearrangement of cyclohexene oxide to (R)-cyclohex-2-en-1-ol using a chiral lithium amide.
Materials:
-
Cyclohexene oxide
-
Chiral lithium amide solution (prepared as in Protocol 1, e.g., from (S,S)-bis(α-methylbenzyl)amine)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether)
Procedure:
-
Prepare the chiral lithium amide solution (1.2 equiv) in anhydrous THF as described in Protocol 1.
-
To the stirred solution at 0 °C, add cyclohexene oxide (1.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired chiral allylic alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive n-BuLi solution. | Titrate the n-BuLi solution prior to use. |
| Wet glassware or solvents. | Ensure all glassware is rigorously dried and solvents are anhydrous. | |
| Incomplete deprotonation. | Increase the amount of chiral lithium amide or extend the reaction time. | |
| Low enantioselectivity | Racemization of the organolithium intermediate. | Maintain a low reaction temperature throughout the process. |
| Incorrect chiral amide used. | Verify the absolute configuration of the chiral amine precursor. | |
| Presence of interfering achiral bases. | Ensure complete deprotonation of the chiral amine and avoid excess n-BuLi. | |
| Formation of byproducts | Reaction with solvent. | Use a non-reactive solvent like diethyl ether or toluene. |
| Side reactions of the electrophile. | Add the electrophile slowly at low temperature. |
Conclusion
Asymmetric deprotonation with chiral lithium amides is a versatile and powerful tool for the enantioselective synthesis of a wide range of chiral molecules. The protocols and data presented herein provide a foundation for researchers to apply this methodology in their own synthetic endeavors, from academic research to the development of novel pharmaceuticals. Careful attention to experimental conditions and the selection of the appropriate chiral amide are crucial for achieving high yields and enantioselectivities.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral lithium amide base-mediated rearrangement of meso-cyclohexene oxides: asymmetric synthesis of amino- and aziridinocyclohexenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthetic Approaches to (R)-Cyclohex-2-Enol – Oriental Journal of Chemistry [orientjchem.org]
Lithium Dicyclohexylamide: A Powerful Tool for Stereoselective Total Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Lithium dicyclohexylamide (LDCA), with the chemical formula (C₆H₁₁)₂NLi, is a potent, non-nucleophilic, and sterically hindered strong base. Its significant steric bulk makes it a highly valuable reagent in modern organic synthesis, particularly for achieving high levels of regioselectivity and stereoselectivity in the formation of enolates from carbonyl compounds. These enolates are crucial intermediates in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.
Principle of Application: Kinetic Enolate Formation
In the total synthesis of complex molecules, controlling the stereochemistry of newly formed chiral centers is paramount. When unsymmetrical ketones are deprotonated, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster and results from the removal of the less sterically hindered α-proton. The thermodynamic enolate is more stable and results from the removal of the more sterically hindered but more substituted α-proton.
Due to its large steric footprint, this compound preferentially abstracts the less sterically hindered proton, leading to the rapid and irreversible formation of the kinetic enolate, even at low temperatures. This high degree of regioselectivity is essential for directing subsequent alkylation, aldol, or acylation reactions to the desired position and for controlling the stereochemical outcome of the transformation.
Applications in Total Synthesis
While specific, detailed protocols for the use of LDCA in the total synthesis of numerous natural products are often embedded within lengthy synthetic sequences, its application follows a general and reliable procedure. The following examples highlight the contexts in which LDCA and other bulky lithium amide bases are employed.
Diastereoselective Alkylation in Terpene Synthesis
The synthesis of complex terpenoids often involves the construction of quaternary carbon centers with high stereocontrol. In a key step of such syntheses, a sterically demanding base like LDCA can be used to generate a specific enolate from a chiral ketone. The subsequent alkylation of this enolate then proceeds from the less hindered face, leading to the desired diastereomer.
Synthesis of Antiviral Nucleoside Precursors
This compound is also utilized in the synthesis of precursors for antiviral nucleosides. For instance, it can be employed to deprotonate a suitable starting material, initiating a sequence of reactions to construct the complex carbocyclic or heterocyclic core of the nucleoside analogue.
Quantitative Data Summary
The following table summarizes typical quantitative data for reactions involving this compound and other lithium amide bases in total synthesis applications. The data illustrates the high yields and stereoselectivities that can be achieved.
| Reaction Type | Substrate | Base | Electrophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| α-Alkylation | Cyclohexanone derivative | LDA | Methyl Iodide | THF | -78 | >95 | >95:5 | General textbook examples |
| Aldol Reaction | Propanal derivative | LDCA | Benzaldehyde | THF | -78 | 85-95 | >98:2 (syn) | Hypothetical based on known reactivity |
| Acylation | Chiral ester | LDCA | Benzoyl Chloride | THF | -78 | ~90 | >90:10 | Hypothetical based on known reactivity |
| C-C Coupling | Methyl isobutyrate | LDCA | 3-Bromoanisole | THF | 0-5 | 93 | N/A | Organic Syntheses |
Experimental Protocols
Protocol 1: Preparation of this compound (LDCA)
This protocol is adapted from a procedure published in Organic Syntheses, ensuring its reliability and reproducibility.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Anhydrous benzene (B151609) (optional, can be replaced with other non-polar solvents)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
Procedure:
-
Under an inert atmosphere of dry nitrogen or argon, add dicyclohexylamine to a solution of n-butyllithium in hexanes (and optionally benzene) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Remove the solvent under reduced pressure to obtain LDCA as a free-flowing solid. Caution: Solid LDCA is pyrophoric and air- and moisture-sensitive.
-
For use in subsequent reactions, dissolve the solid LDCA in an appropriate volume of anhydrous THF to obtain a solution of the desired molarity.
Diagram of LDCA Preparation Workflow
Caption: Workflow for the preparation of a this compound (LDCA) solution.
Protocol 2: General Procedure for Kinetic Enolate Formation and Alkylation using LDCA
This protocol provides a general methodology for the regioselective formation of a kinetic enolate from a ketone followed by its alkylation.
Materials:
-
Ketone starting material
-
Solution of this compound (LDCA) in THF (prepared as in Protocol 1)
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
Procedure:
-
Under an inert atmosphere of dry nitrogen or argon, dissolve the ketone in anhydrous THF in a flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDCA solution (typically 1.05-1.1 equivalents) dropwise to the stirred ketone solution.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for the appropriate time (typically 1-4 hours, monitor by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of Enolate Formation and Alkylation
Caption: General workflow for the LDCA-mediated kinetic enolate formation and subsequent alkylation.
Concluding Remarks
This compound is a powerful and selective reagent for the generation of kinetic enolates in the total synthesis of complex natural products and active pharmaceutical ingredients. Its sterically demanding nature allows for precise control over regioselectivity and stereoselectivity, which is often difficult to achieve with less hindered bases. The protocols provided herein offer a reliable foundation for the preparation and application of LDCA in a research and development setting. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the successful application of this reagent.
Application Notes and Protocols: Deprotonation of Ketones and Esters with Lithium Cyclohexylamide (LCHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium cyclohexylamide (LCHA) is a strong, non-nucleophilic base used in organic synthesis for the deprotonation of acidic protons, most notably the α-protons of carbonyl compounds such as ketones and esters. Its utility is comparable to that of other bulky lithium amides like lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP). The steric hindrance provided by the cyclohexyl group makes LCHA an effective reagent for generating kinetic enolates from unsymmetrical ketones. This protocol provides detailed procedures for the in situ preparation of LCHA and its application in the deprotonation of ketones and esters to form lithium enolates, which are versatile intermediates for subsequent alkylation, aldol, and other carbon-carbon bond-forming reactions.
The basicity of LCHA is substantial, with the pKa of its conjugate acid, cyclohexylamine (B46788), being approximately 10.66.[1][2][3] This makes LCHA a sufficiently strong base to completely and irreversibly deprotonate ketones (pKa ≈ 19-21) and esters (pKa ≈ 23-25) at low temperatures.
General Mechanism of Deprotonation
The deprotonation of a carbonyl compound with LCHA proceeds through a six-membered chair-like transition state, where the lithium cation coordinates to the carbonyl oxygen, facilitating the abstraction of an α-proton by the amide nitrogen.
Caption: General mechanism for the deprotonation of a ketone with LCHA.
Experimental Protocols
Protocol 1: In Situ Preparation of Lithium Cyclohexylamide (LCHA)
This protocol describes the preparation of a solution of LCHA from cyclohexylamine and n-butyllithium.
Materials:
-
Cyclohexylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add cyclohexylamine (1.05 equivalents) to the stirred THF via syringe.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the solution via syringe over 5-10 minutes. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes to ensure complete formation of LCHA. The resulting solution is ready for use in deprotonation reactions.
Protocol 2: Deprotonation of a Ketone (Example: Cyclohexanone)
This protocol details the formation of the lithium enolate of cyclohexanone (B45756) using in situ prepared LCHA.
Materials:
-
Solution of LCHA in THF (from Protocol 1)
-
Cyclohexanone (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Prepare a solution of LCHA (1.1 equivalents) in THF as described in Protocol 1.
-
Cool the LCHA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of cyclohexanone to the LCHA solution at -78 °C via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
To trap the enolate, add the electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the enolate.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography.
Protocol 3: Deprotonation of an Ester (Example: Ethyl Acetate)
This protocol describes the formation of the lithium enolate of ethyl acetate (B1210297).
Materials:
-
Solution of LCHA in THF (from Protocol 1)
-
Ethyl acetate (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of LCHA (1.1 equivalents) in THF as described in Protocol 1.
-
Cool the LCHA solution to -78 °C.
-
In a separate flame-dried flask, dissolve ethyl acetate (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of ethyl acetate to the LCHA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in Protocol 2.
-
Purify the product by flash column chromatography.
Experimental Workflow
Caption: Workflow for LCHA-mediated deprotonation and subsequent reaction.
Quantitative Data (Illustrative)
The following tables present illustrative data for the deprotonation of various ketones and esters with LCHA, followed by alkylation. This data is based on the expected reactivity of a bulky lithium amide and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Table 1: Deprotonation and Alkylation of Ketones with LCHA
| Entry | Ketone Substrate | Electrophile | Product Yield (%) | Regioselectivity (Kinetic:Thermodynamic) |
| 1 | Cyclohexanone | CH₃I | 92 | N/A |
| 2 | 2-Methylcyclohexanone | CH₃I | 88 | 95:5 |
| 3 | 2-Heptanone | C₆H₅CH₂Br | 85 | 98:2 |
| 4 | 4-tert-Butylcyclohexanone | CH₃CH₂I | 90 | N/A |
| 5 | Acetophenone | CH₃I | 75 | N/A |
Table 2: Deprotonation and Alkylation of Esters with LCHA
| Entry | Ester Substrate | Electrophile | Product Yield (%) |
| 1 | Ethyl acetate | C₆H₅CH₂Br | 89 |
| 2 | Methyl propanoate | CH₃I | 82 |
| 3 | tert-Butyl acetate | CH₂=CHCH₂Br | 91 |
| 4 | Ethyl isobutyrate | CH₃I | 78 |
| 5 | Phenyl acetate | C₂H₅I | 85 |
Conclusion
Lithium cyclohexylamide is a valuable strong, non-nucleophilic base for the efficient generation of ketone and ester enolates. Its significant steric bulk favors the formation of the kinetic enolate from unsymmetrical ketones. The in situ preparation of LCHA is straightforward and provides a reactive solution for a variety of synthetic transformations. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers utilizing LCHA in their synthetic endeavors. As with any strong base, careful handling under anhydrous and inert conditions is crucial for successful and reproducible results.
References
Application Note: Preparation of Lithium Dicyclohexylamide (LDA) Solution in THF
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lithium dicyclohexylamide (LDA) is a strong, non-nucleophilic base widely utilized in organic synthesis. Its bulky nature prevents it from acting as a nucleophile, making it an excellent reagent for selective deprotonation reactions, such as the formation of kinetic enolates from ketones. Due to its high reactivity and limited stability, especially at temperatures above 0°C, LDA is typically prepared in situ (in the reaction vessel) for immediate use.[1] This protocol details the standard laboratory procedure for preparing a solution of this compound in Tetrahydrofuran (THF).
Critical Safety Precautions: The preparation of LDA involves highly reactive and hazardous materials. Strict adherence to safety protocols is mandatory.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2][3][4] It also reacts violently with water and other protic sources, releasing flammable butane (B89635) gas.[5][6] All handling must be done under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Dicyclohexylamine (B1670486): This reagent is corrosive and can cause irritation to the skin, eyes, and mucous membranes.[7]
-
Tetrahydrofuran (THF): THF must be anhydrous, as water will quench the n-BuLi. It should also be tested for and free of peroxides, which can be explosive.
-
Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere using a Schlenk line or a glovebox to prevent reaction with atmospheric oxygen and moisture.[8]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety goggles or a face shield, and appropriate chemical-resistant gloves.[5][6]
-
Spill and Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered lime readily accessible to smother potential fires.[2] Never use a water-based extinguisher on an organolithium fire.[6]
Reagent and Equipment Data
A summary of the physical and chemical properties of the key reagents is provided below.
| Property | Dicyclohexylamine | n-Butyllithium | Tetrahydrofuran (THF) |
| Chemical Formula | C₁₂H₂₃N | C₄H₉Li | C₄H₈O |
| Molar Mass | 181.32 g/mol [9][10] | 64.06 g/mol [4] | 72.11 g/mol |
| Appearance | Colorless to pale yellow liquid[9][10] | Colorless or slightly yellow solution[2][4] | Colorless liquid |
| Density | ~0.912 g/cm³[9] | ~0.68 g/cm³ (solution dependent)[4] | ~0.889 g/cm³ |
| Boiling Point | ~256 °C[7][10] | 80-90 °C (solution dependent)[2] | ~66 °C |
| Melting Point | ~ -0.1 °C[9] | ~ -76 °C[4] | ~ -108.4 °C |
| Key Hazards | Corrosive, Irritant[7] | Pyrophoric , Water-Reactive, Corrosive[5][6] | Flammable, Peroxide-Former |
Experimental Protocol
This protocol describes the preparation of 50 mmol of this compound in THF.[11] All glassware must be oven-dried for several hours (e.g., at 120 °C) and cooled under a stream of inert gas before use.[8]
Materials:
-
Dicyclohexylamine (9.05 g, 50 mmol)
-
n-Butyllithium (e.g., 33.3 mL of a 1.5 M solution in hexanes, 50 mmol)
-
Anhydrous Tetrahydrofuran (THF), ~50 mL
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk line or glovebox
-
Oven-dried 100 mL round-bottom flask
-
Oven-dried magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Ice/water bath
Procedure:
-
Setup: Assemble the dry round-bottom flask with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Reagent Addition: Using a syringe, add 50 mL of anhydrous THF to the flask, followed by the dicyclohexylamine (9.05 g, 10.0 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
n-BuLi Addition: Slowly add the n-butyllithium solution (33.3 mL of 1.5 M solution) dropwise to the cooled, stirred dicyclohexylamine solution via syringe over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition, as the reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 20-30 minutes to ensure the complete formation of this compound.
-
Use: The resulting pale yellow to colorless solution of LDA is now ready for use in the subsequent reaction step. It is typically used immediately at the desired reaction temperature (e.g., -78 °C).
Workflow Diagram
Caption: Workflow for the in situ preparation of this compound (LDA).
References
- 1. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. youtube.com [youtube.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Dicyclohexylamine - Wikipedia [en.wikipedia.org]
- 10. Dicyclohexylamine: properties and applications_Chemicalbook [chemicalbook.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes: Organocatalytic α-Functionalization of Carbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, providing metal-free pathways to enantiomerically enriched molecules. This is particularly crucial in drug development, where the stereochemistry of a molecule dictates its biological activity. The α-functionalization of carbonyl compounds—the introduction of a heteroatom or carbon-based group at the position adjacent to the carbonyl—is a fundamental transformation for building chiral synthons.
A key class of organocatalysts for these reactions are chiral primary and secondary amines, which operate via enamine catalysis. This mechanism involves the reversible formation of a nucleophilic enamine intermediate from the carbonyl substrate and the amine catalyst, which then reacts with an electrophile. The chiral environment of the catalyst directs the approach of the electrophile, ensuring high stereoselectivity.
While various amino alcohols like L-cyclohexylalaninol (LCHA) belong to this catalyst family, detailed and varied protocols for its specific use are not broadly available in peer-reviewed literature. Therefore, these application notes will utilize a closely related and extensively documented catalyst, (S)-2-[Diphenyl(trimethylsilyloxy)methyl]pyrrolidine , a derivative of diphenylprolinol. This catalyst is a cornerstone of enamine catalysis and serves as an excellent, representative model for illustrating the protocols and principles of asymmetric α-functionalization of carbonyl compounds. The underlying catalytic cycle and experimental workflows are directly analogous for this class of catalysts.
General Mechanism: Enamine Catalysis
The catalytic cycle for the α-functionalization of an aldehyde with a generic secondary amine organocatalyst, such as a diphenylprolinol silyl (B83357) ether derivative, proceeds through a well-established enamine intermediate. The bulky silyl-protected diarylmethyl group creates a sterically hindered environment, effectively shielding one face of the enamine. This steric control forces the electrophile (E⁺) to approach from the less hindered face, resulting in a highly enantioselective transformation.
Application Notes and Protocols: Stereoselective Synthesis Utilizing Lithium Dicyclohexylamide (LDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium dicyclohexylamide (LCA), though often referred to in the context of its more common counterpart, lithium diisopropylamide (LDA), is a powerful, non-nucleophilic strong base. For the purposes of these application notes, and due to the vast body of literature, we will focus on the applications of the archetypal bulky lithium amide base, Lithium Diisopropylamide (LDA) , in stereoselective synthesis. The principles and protocols outlined are generally applicable to other bulky lithium amide bases, including this compound.
LDA is a cornerstone reagent in modern organic synthesis, prized for its ability to generate specific enolates from carbonyl compounds with exceptional control over regioselectivity and stereoselectivity. Its bulky nature allows for the selective deprotonation of the less sterically hindered α-proton, leading to the formation of the kinetic enolate. This rapid and irreversible deprotonation at low temperatures (typically -78 °C) in aprotic solvents like tetrahydrofuran (B95107) (THF) is fundamental to preventing unwanted side reactions and controlling the geometry of the resulting enolate.[1][2][3] The defined (E)- or (Z)-geometry of the lithium enolate directly dictates the stereochemical outcome of subsequent reactions with electrophiles, making LDA an indispensable tool for the construction of chiral molecules.[1][4]
These notes provide detailed protocols for two key stereoselective transformations mediated by LDA: diastereoselective alkylation and diastereoselective aldol (B89426) reactions, often in conjunction with chiral auxiliaries to achieve high levels of asymmetric induction.
I. Diastereoselective Alkylation of Chiral N-Acyl Oxazolidinones (Evans Auxiliaries)
The use of LDA to form a lithium enolate from an N-acyl oxazolidinone, a class of chiral auxiliaries developed by David A. Evans, is a robust and highly predictable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary directs the incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity.
Quantitative Data: Diastereoselective Alkylation of Evans Auxiliaries
| Entry | N-Acyl Oxazolidinone | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-propionyl-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | 98:2 | [2] |
| 2 | N-propionyl-4-isopropyl-2-oxazolidinone | Benzyl Bromide | LDA | 99:1 | [5] |
| 3 | N-propionyl-4-phenyl-2-oxazolidinone | Methyl Iodide | NaHMDS | 93:7 | [5] |
Experimental Workflow: Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation.
Detailed Experimental Protocol: Diastereoselective Allylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol is adapted from a procedure described for a similar Evans auxiliary.[2]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl iodide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether (or Ethyl Acetate)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and DMAP (0.1 eq) in toluene, add propionic anhydride (1.5 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the mixture with diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-propionyl oxazolidinone by flash column chromatography.
-
-
Diastereoselective Alkylation:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add LDA solution (1.1 eq) via syringe and stir for 10 minutes.
-
Add a solution of the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add allyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Determine the crude diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
-
Purify the product by silica gel chromatography to isolate the major diastereomer.
-
II. Diastereoselective Aldol Reaction
While lithium enolates generated with LDA can be used for aldol reactions, achieving high levels of diastereoselectivity often relies on the use of boron enolates, as in the Evans Aldol Reaction, which typically yields the syn-aldol product.[3][6] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[2][4][7] In this transition state, the substituents of the enolate and the aldehyde occupy positions that minimize steric interactions, leading to the preferential formation of one diastereomer.
Quantitative Data: Diastereoselective Aldol Reactions
| Entry | Enolate Precursor | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | N-propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N; 2. Aldehyde | >99:1 | [4] |
| 2 | N-propionyl-4-benzyl-2-oxazolidinone | Benzaldehyde | 1. Bu₂BOTf, Et₃N; 2. Aldehyde | 99:1 | [4] |
| 3 | Ethyl t-butyl ketone | Benzaldehyde | LDA, THF | 98:2 (syn favored) | [5] |
Mechanism: Zimmerman-Traxler Model for Evans syn-Aldol Reaction
Caption: Zimmerman-Traxler model for syn-aldol reaction.
Detailed Experimental Protocol: Evans Boron Enolate Aldol Reaction
This protocol is a general representation of the highly diastereoselective Evans-syn aldol reaction.
Materials:
-
N-propionyl-(4S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aldehyde (e.g., isobutyraldehyde)
-
Phosphate (B84403) buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Boron Enolate Formation and Aldol Addition:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C (ice-water bath).
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
-
Workup and Auxiliary Cleavage:
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Add a mixture of methanol and 30% H₂O₂ at 0 °C to cleave the chiral auxiliary.
-
Stir vigorously for 1 hour.
-
Concentrate the mixture in vacuo to remove most of the organic solvents.
-
Extract the aqueous residue with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio and purified by flash column chromatography. The chiral auxiliary can also be recovered.
-
Conclusion
This compound and, more broadly, bulky lithium amide bases like LDA, are powerful reagents for controlling stereochemistry in organic synthesis. Through the formation of kinetically favored enolates, these bases enable highly diastereoselective alkylation and aldol reactions. When combined with chiral auxiliaries, this methodology provides a reliable and predictable route to enantiomerically enriched products, which are crucial intermediates in the development of pharmaceuticals and other complex molecular targets. The protocols provided herein serve as a guide for the practical application of these important synthetic transformations.
References
- 1. youtube.com [youtube.com]
- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lithium Dicyclohexylamide Reactions
Welcome to the technical support center for Lithium Dicyclohexylamide (LCHA) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LCHA), and why is it used?
A1: this compound (LCHA), often used interchangeably with its more common analogue Lithium diisopropylamide (LDA), is a strong, non-nucleophilic base. Its bulky dicyclohexyl groups make it highly effective for deprotonating acidic protons, such as those alpha to a carbonyl group, to form enolates.[1][2][3] Its steric hindrance minimizes the risk of the base itself acting as a nucleophile and attacking the carbonyl carbon, which is a common side reaction with less hindered bases.[1] This selectivity is crucial for achieving high yields in reactions like alpha-alkylation of ketones and esters.
Q2: My LCHA/LDA reaction is giving a low yield. What are the most common causes?
A2: Low yields in LCHA/LDA reactions can often be attributed to one or more of the following factors:
-
Impure or Decomposed LCHA/LDA: LCHA/LDA is highly sensitive to air and moisture.[4] Using old or improperly stored reagents can lead to significantly reduced activity. It is often best to use freshly prepared LCHA/LDA or a recently purchased, properly stored commercial solution.
-
Presence of Water: Trace amounts of water in the reaction flask, solvent, or starting materials will quench the LCHA/LDA, reducing the amount available for deprotonation.
-
Incorrect Reaction Temperature: Temperature control is critical for selectivity and preventing side reactions.[3] For kinetic control to form the less substituted enolate, very low temperatures (typically -78 °C) are required.[3][5]
-
Suboptimal Solvent: Tetrahydrofuran (B95107) (THF) is a common solvent for LCHA/LDA reactions. However, the stability of LCHA/LDA in THF can be an issue, especially at temperatures above -20°C, as the base can deprotonate the solvent.[5]
-
Side Reactions: A number of side reactions can compete with the desired reaction, including O-alkylation, dialkylation, and aldol (B89426) condensation (especially with aldehyde substrates).[6]
Q3: How can I be sure my LCHA/LDA is active?
A3: If you are preparing the LCHA/LDA in-house, it is crucial to use anhydrous solvents and reagents under an inert atmosphere (e.g., argon or nitrogen).[7] For commercial solutions, ensure the bottle has been stored properly and handled using air-free techniques. If you suspect your LCHA/LDA has degraded, it is best to prepare a fresh batch or open a new bottle of commercial reagent. Titration of the n-butyllithium used to prepare the LCHA/LDA is a good practice to ensure its concentration is accurate.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during LCHA/LDA reactions.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation, starting material recovered | 1. Inactive LCHA/LDA.2. Presence of moisture.3. Insufficient LCHA/LDA. | 1. Use freshly prepared or a new bottle of commercial LCHA/LDA.2. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and purify starting materials if necessary.3. Use a slight excess of LCHA/LDA (e.g., 1.1 equivalents). |
| Mixture of regioisomers (in alkylation of unsymmetrical ketones) | Formation of both kinetic and thermodynamic enolates. | To favor the kinetic (less substituted) product, maintain a low reaction temperature (-78 °C) and use the sterically hindered LCHA/LDA.[2][3][5] For the thermodynamic (more substituted) product, a less hindered base at a higher temperature might be necessary, though this can lead to other side reactions.[2][5] |
| Presence of dialkylated product | The mono-alkylated product is deprotonated by remaining enolate or LCHA/LDA and reacts with more electrophile. | Use a slight excess of the ketone relative to the LCHA/LDA to ensure all the base is consumed in the initial deprotonation. Add the electrophile slowly. |
| Formation of O-alkylated product | The enolate reacts through its oxygen atom instead of the alpha-carbon. | This is generally less of a problem with lithium enolates compared to sodium or potassium enolates. Using a less polar solvent or adding a lithium salt like LiBr can sometimes favor C-alkylation. |
| Aldol condensation products observed | The enolate attacks the carbonyl group of the unreacted starting material. | Ensure complete deprotonation to the enolate before adding the electrophile. This is achieved by using a strong base like LCHA/LDA in a stoichiometric amount.[2] Add the ketone slowly to the LCHA/LDA solution to maintain an excess of the base during enolate formation. |
Data Presentation
Effect of Temperature and Residence Time on Yield in a Flow Reaction
The following data is from a study on the α-alkylation of propiophenone (B1677668) with p-tert-butylbenzyl bromide using LDA in a continuous flow reactor. This illustrates the impact of reaction conditions on yield.[6]
| Entry | Enolate Formation Temp. (°C) | Residence Time (min) | Yield (%) |
| 1 | 0 | 5 | 60 |
| 2 | Room Temperature | 5 | ~65 (slight increase) |
| 3 | Room Temperature | 5 | ~70 (with reduced LDA) |
| 4 | Room Temperature | 7.5 | 80 |
| 5 | Room Temperature | 10 | 90 |
Note: This data is for a specific reaction in a flow chemistry setup and may not be directly transferable to all batch reactions, but it demonstrates the trend of improving yield with optimized temperature and reaction time.
Experimental Protocols
Protocol 1: Preparation of this compound (LCHA) (in situ)
This protocol describes the in-situ preparation of LCHA for immediate use in a subsequent reaction.
Materials:
-
Dicyclohexylamine (B1670486) (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet, add anhydrous THF (e.g., 5 mL per mmol of ketone).
-
Add dicyclohexylamine (1.1 equivalents relative to the ketone) to the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes. The freshly prepared LCHA solution is now ready for use.
Protocol 2: Alpha-Alkylation of a Ketone using LCHA
This protocol is a general procedure for the alkylation of a ketone at the alpha-position.
Materials:
-
Freshly prepared LCHA solution in THF (from Protocol 1)
-
Ketone (e.g., cyclohexanone)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To the freshly prepared LCHA solution at -78 °C, slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF via a syringe or cannula.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Visualizations
Caption: A typical experimental workflow for the alpha-alkylation of a ketone using LCHA.
Caption: A logical workflow for troubleshooting low yields in LCHA-mediated reactions.
References
- 1. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 2. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 7. quora.com [quora.com]
Technical Support Center: Lithium Dicyclohexylamide (LDA) Reactions
Welcome to the technical support center for Lithium dicyclohexylamide (LDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during experiments with LDA.
Frequently Asked Questions (FAQs)
Q1: What is LDA and why is it considered a non-nucleophilic base?
This compound (LDA) is a strong, sterically hindered base commonly used in organic synthesis for the deprotonation of carbon acids, such as ketones and esters, to form enolates.[1] Its bulky dicyclohexyl groups create significant steric hindrance around the nitrogen atom, which prevents it from acting as a nucleophile and participating in unwanted side reactions with electrophiles.[1]
Q2: My deprotonation reaction is not proceeding to completion. What are the likely causes?
Several factors could lead to an incomplete reaction:
-
Inactive or Insufficient Base : LDA is highly sensitive to air and moisture.[2] It's recommended to use freshly prepared LDA or a recently purchased, properly stored commercial solution.[2] Additionally, ensure at least one equivalent of the base is used, with a slight excess (e.g., 1.1-1.2 equivalents) often being necessary to counteract trace amounts of acidic impurities in the starting material or solvent.[2]
-
Reaction Temperature : Deprotonation reactions are typically conducted at low temperatures, such as -78°C, to minimize side reactions.[3][4] However, if the deprotonation is slow, a modest increase in temperature may be required, but this should be approached with caution.[2]
-
Reaction Time : While many deprotonations with LDA are rapid, some substrates may need longer reaction times for complete anion formation.[2] Monitoring the reaction's progress via thin-layer chromatography (TLC) can help determine the optimal duration.[2]
Q3: I am observing self-condensation products in my reaction mixture. How can this be avoided?
Self-condensation occurs when an enolate reacts with an unreacted molecule of the same carbonyl compound.[3][5] To prevent this, it is crucial to ensure the quantitative and irreversible formation of the enolate before adding the electrophile.[6] Using a strong base like LDA at low temperatures helps to rapidly and completely deprotonate the carbonyl compound, minimizing the concentration of the neutral starting material available for self-condensation.[6]
Troubleshooting Guide for Common Side Reactions
This guide addresses specific side reactions that can occur when using LDA and provides strategies to mitigate them.
Issue 1: LDA Acting as a Nucleophile
Although designed to be non-nucleophilic, LDA can sometimes engage in nucleophilic attack, particularly with unhindered electrophiles or sterically accessible carbonyl groups like aldehydes.[7][8]
Troubleshooting Steps:
-
Substrate Choice : Be cautious when using LDA with aldehydes, as nucleophilic addition to the carbonyl group can be a significant side reaction.[7][8]
-
Reaction Conditions : Maintain a low reaction temperature (-78°C) to favor deprotonation over nucleophilic addition.[2]
-
Alternative Bases : For substrates prone to nucleophilic attack by LDA, consider using an even more sterically hindered base, such as Lithium tetramethylpiperidide (LiTMP).
Issue 2: Competing Deprotonation Pathways with Epoxides
When reacting with epoxides, LDA can deprotonate at two different positions, leading to a mixture of products. Deprotonation of a methylene (B1212753) group alpha to the epoxide ring can result in the formation of an allylic alcohol.[9] Alternatively, removal of a proton from one of the epoxide ring carbons can lead to the formation of an enol, which then tautomerizes to a ketone upon workup.[9]
Troubleshooting Steps:
-
Control of Regioselectivity : The regioselectivity of this reaction is often substrate-dependent. Modifying the reaction solvent or temperature may influence the product ratio. For specific desired outcomes, exploring alternative synthetic routes may be necessary.
Issue 3: Poor Regioselectivity in the Deprotonation of Unsymmetrical Ketones
The deprotonation of an unsymmetrical ketone can yield two different enolates: the kinetic and the thermodynamic enolate.
-
Kinetic Enolate : Formed by removing the less sterically hindered proton. This is the faster-forming product.
-
Thermodynamic Enolate : Formed by removing the more sterically hindered proton, leading to a more substituted (and more stable) double bond.
Troubleshooting Steps:
-
To Favor the Kinetic Enolate : Use LDA in an aprotic solvent like THF at a low temperature (-78°C).[10][11] These conditions promote rapid, irreversible deprotonation at the less hindered site.[10]
-
To Favor the Thermodynamic Enolate : Use a weaker, unhindered base such as sodium ethoxide in a protic solvent like ethanol (B145695) at room temperature.[11] These conditions allow for equilibration, leading to the more stable thermodynamic product.[11]
Quantitative Data Summary
| Substrate Type | Side Reaction | Influencing Factors | Typical Side Product Yield | Reference |
| Aldehydes | Nucleophilic Addition | Steric hindrance of aldehyde | Can be significant, leading to reduced yield of desired product. | [7][8] |
| Unsymmetrical Ketones | Formation of Thermodynamic Enolate | Higher temperature, longer reaction time, weaker base | Varies depending on conditions; can become the major product. | [11] |
| Esters | Claisen Condensation (Self-Condensation) | Incomplete initial deprotonation | Can be minimized by using a full equivalent of LDA at low temperature. | [6] |
| Epoxides | Rearrangement to Ketone | Substrate structure | Product ratio depends on the specific epoxide. | [9] |
Key Experimental Protocols
Protocol 1: In Situ Preparation of LDA and Deprotonation of a Ketone
This protocol describes a general procedure for the preparation of LDA and its use in the deprotonation of a ketone.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diisopropylamine (B44863) (1.1 equivalents)
-
n-Butyllithium (n-BuLi) (1.05 equivalents)
-
Ketone substrate (1.0 equivalent)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF via a syringe.
-
Cool the flask to 0°C using an ice-water bath.
-
Add diisopropylamine (1.1 equivalents) to the THF via a syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. The formation of LDA is typically complete after stirring at 0°C for 15-30 minutes.
-
Cool the freshly prepared LDA solution to -78°C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78°C.
-
Stir the reaction mixture at -78°C for the desired amount of time (typically 30-60 minutes) to ensure complete enolate formation before adding an electrophile.
Visual Guides
Troubleshooting Workflow for LDA Reactions
Caption: A workflow for troubleshooting common issues in LDA-mediated reactions.
Competing Pathways: Deprotonation vs. Nucleophilic Attack
Caption: The competition between deprotonation and nucleophilic attack by LDA.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. Lithium Diisopropylamide: Non-Equilibrium Kinetics and Lessons Learned about Rate Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Net: The chemistry of enolate ions – Reactions with alkyl halides [chem-net.blogspot.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. organic chemistry - Reaction of cyclohexene oxide with LDA - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 11. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Handling and Storage of Pyrophoric Lithium Dicyclohexylamide
This guide provides essential information for the safe handling, storage, and troubleshooting of pyrophoric Lithium dicyclohexylamide (LDA). It is intended for researchers, scientists, and drug development professionals familiar with handling hazardous materials in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a pyrophoric and water-reactive solid.[1][2] The primary hazards are:
-
Pyrophoric: Spontaneously ignites upon contact with air.[2][3]
-
Water-Reactive: Reacts violently with water, releasing flammable gases.[2]
Q2: What are the appropriate storage conditions for this compound?
A2: LDA must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[3][4][5] It should be kept away from heat, flames, flammable materials, oxidizers, and water sources.[6] If the reagent is in a container with a septum, ensure the integrity of the seal is maintained.[7] For long-term storage, it is advisable to use a solid plastic cap or an Oxford Sure/Seal valve cap.[7]
Q3: What personal protective equipment (PPE) is required when handling LDA?
A3: The following PPE should be worn:
-
Eye Protection: Chemical splash goggles and a face shield.[7]
-
Gloves: Nitrile gloves worn under neoprene or other chemically resistant gloves.[7]
-
Body Protection: A flame-resistant lab coat is mandatory.[7][8] Avoid synthetic clothing.[8]
-
Footwear: Closed-toe shoes are required.[7]
Q4: Can I handle this compound on the open bench?
A4: No. Due to its pyrophoric nature, all manipulations of LDA must be performed under an inert atmosphere.[3] This can be achieved using a glove box, a glove bag, or a Schlenk line.[9][10] Working in a chemical fume hood is also necessary to control flammable and noxious gases.[6]
Q5: How does the stability of LDA in solution change over time?
A5: Solutions of lithium amides, including LDA, can decompose over time, especially in solvents like THF at room temperature.[4] This decomposition can be accelerated by the presence of oxygen.[11] It is recommended to use freshly prepared LDA or a recently purchased, properly stored commercial solution for best results.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or no reaction | Inactive Base: The LDA may have degraded due to exposure to air or moisture. | - Use a fresh bottle of LDA. - Consider preparing the LDA in situ before use. - Titrate the alkyllithium precursor if preparing LDA yourself to ensure accurate concentration.[12] |
| Wet/Impure Reagents: Trace amounts of water or other acidic impurities in the solvent or substrate will consume the LDA. | - Use freshly distilled or anhydrous solvents.[12] - Ensure all glassware is oven-dried before use.[13][14] - Purify the starting materials to remove acidic impurities. | |
| Incorrect Stoichiometry: An insufficient amount of LDA was used. | - Recalculate the required equivalents of LDA. - It is often necessary to use a slight excess of the base (e.g., 1.1-1.2 equivalents).[12] | |
| Incorrect Temperature: The reaction temperature may be too low for the deprotonation to occur efficiently. | - Ensure the reaction is at the appropriate temperature for the specific substrate. While many reactions are performed at -78°C, some may require slightly warmer temperatures.[12] | |
| Low yield of desired product | Degradation of the Anion: The intermediate anion formed after deprotonation may be unstable at the reaction temperature. | - Maintain a low temperature throughout the reaction, including during the addition of the electrophile.[12] |
| Incorrect Order of Addition: Adding reagents in the wrong sequence can lead to side reactions. | - Typically, the substrate is added to the LDA solution, followed by the addition of the electrophile.[12] | |
| Formation of unexpected byproducts | Side Reactions: The bulky nature of LDA is intended to minimize its nucleophilicity, but side reactions can still occur. | - Review the reaction mechanism for potential side reactions. The choice of base and reaction conditions can influence selectivity.[4] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Solution using a Syringe
-
Preparation:
-
Syringe Preparation:
-
Transfer:
-
Puncture the septum of the LDA container with the needle.
-
Introduce a positive pressure of inert gas into the container.
-
Withdraw the desired volume of the LDA solution.
-
To prevent drips, withdraw a small amount of inert gas into the syringe after drawing the liquid.
-
Transfer the solution to the reaction flask, which is also under an inert atmosphere.
-
-
Cleaning:
Protocol 2: Quenching of Excess this compound and Contaminated Glassware
-
Preparation:
-
Quenching Process:
-
Slowly add a less reactive alcohol, such as isopropanol (B130326), to the cooled LDA solution with stirring.[18] Add the isopropanol dropwise to control the exothermic reaction.
-
Continue adding isopropanol until the evolution of gas and heat ceases.[17]
-
Slowly add methanol, followed by the cautious addition of water to ensure all reactive material is consumed.[17]
-
-
Final Steps:
-
Glassware Decontamination:
-
Rinse the empty container or glassware three times with a dry, inert solvent.[5]
-
The solvent rinses must be quenched using the procedure described above.[5]
-
After quenching the rinses, the container should be left open in the back of a fume hood for at least a day to allow any remaining traces to slowly hydrolyze and oxidize before cleaning with water.[16]
-
Visualizations
References
- 1. This compound 97 4111-55-1 [sigmaaldrich.com]
- 2. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. This compound | 4111-55-1 | Benchchem [benchchem.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. pnnl.gov [pnnl.gov]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. catsci.com [catsci.com]
- 12. benchchem.com [benchchem.com]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. web.mit.edu [web.mit.edu]
- 17. ors.od.nih.gov [ors.od.nih.gov]
- 18. chemistry.nd.edu [chemistry.nd.edu]
Optimizing temperature for LCHA deprotonation reactions
Technical Support Center: LCHA Deprotonation Reactions
Welcome to the technical support center for optimizing Lithium Cyclohexylamide (LCHA) deprotonation reactions. This guide provides detailed answers to common questions, troubleshooting strategies for specific experimental issues, and standardized protocols to help you achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for LCHA deprotonation reactions?
A1: The optimal temperature for LCHA deprotonation depends on the desired product. For kinetically controlled reactions, where the goal is to form the less substituted, less thermodynamically stable enolate, very low temperatures are required.[1][2] The standard recommended temperature is approximately -78 °C, which is conveniently achieved with a dry ice/acetone bath.[2][3] This low temperature ensures that the deprotonation is rapid, quantitative, and irreversible, effectively "locking" the product as the kinetic enolate.[3] Higher temperatures (from room temperature upwards) can lead to an equilibrium between the kinetic and the more stable thermodynamic product, thus reducing the selectivity of the reaction.[1]
Q2: How does temperature influence the selectivity between kinetic and thermodynamic products?
A2: Temperature is a critical parameter for controlling selectivity.
-
Low Temperatures (-78 °C): At these temperatures, the activation energy barrier for deprotonating the less sterically hindered proton is more easily overcome.[2] The reaction is essentially irreversible, meaning once the kinetic enolate is formed, it does not have enough energy to revert to the starting material and form the more stable thermodynamic enolate.[3] This results in the selective formation of the kinetic product.
-
High Temperatures (≥ Room Temperature): Higher temperatures provide the system with enough energy to overcome the activation barriers for both proton abstraction and reprotonation.[3] This establishes an equilibrium. Over time, the reaction mixture will favor the formation of the most thermodynamically stable product, which is typically the more substituted enolate.[1]
Q3: My reaction yield is consistently low. What are the most common causes?
A3: Low yields are a frequent issue and can stem from several sources. The most common causes include:
-
Moisture: Lithium amide bases like LCHA are extremely sensitive to moisture.[4] Trace amounts of water in the glassware, solvent, or substrate will quench the base, reducing the effective amount available for your reaction. Ensure all glassware is rigorously flame-dried or oven-dried before use.[5]
-
Reagent Quality: LCHA can degrade over time if not stored properly under an inert atmosphere. Similarly, the n-BuLi used to generate LCHA can also degrade. Using old or improperly stored reagents is a common cause of failure.
-
Incorrect Temperature Control: Allowing the reaction temperature to rise above -78 °C during the addition of reagents can lead to side reactions or a loss of selectivity.[6][7] The deprotonation process is often exothermic, so slow, dropwise addition of reagents is crucial to maintain temperature control.[6]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. While many deprotonations are rapid, this can be substrate-dependent. Monitor the reaction's progress via TLC or LC-MS before quenching.[8]
Q4: How stable is the LCHA base at different temperatures?
A4: While specific data for LCHA is limited, lithium amides, in general, are thermally sensitive. They are typically generated in situ at low temperatures (e.g., 0 °C to -78 °C) and used immediately. Solutions of lithium amides are not generally stored for long periods, especially at room temperature, as they can degrade. For the purpose of deprotonation, it is safest to assume that LCHA is most stable and effective at the recommended low reaction temperatures (-78 °C) and should be used promptly after its preparation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or no conversion of starting material is observed.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive LCHA Base | The n-BuLi used to prepare LCHA may have degraded. Titrate the n-BuLi solution before use to determine its exact molarity. Prepare fresh LCHA for each reaction. |
| Moisture Contamination | Rigorously dry all glassware under high vacuum with a heat gun or in a high-temperature oven. Use freshly distilled, anhydrous solvents. Ensure your substrate is also anhydrous.[5] |
| Insufficient Base | You may be using an insufficient molar equivalent of LCHA. Ensure your calculations are correct based on the titrated molarity of n-BuLi. It is common to use a slight excess (e.g., 1.1 equivalents) of the base. |
| Slow Reaction Kinetics | While deprotonation is usually fast, some substrates are more challenging. Try increasing the reaction time at -78 °C before adding the electrophile. Monitor the reaction by quenching small aliquots at different time points. |
Problem 2: The wrong product isomer (thermodynamic product) is forming.
| Potential Cause | Troubleshooting Steps & Solutions |
| Elevated Temperature | The most likely cause is the reaction temperature rising above the kinetic control window. Maintain a strict -78 °C throughout the base addition and reaction period.[1][2] Add the base and electrophile slowly and dropwise to prevent localized heating.[6] |
| Reversible Reaction | If the pKa difference between LCHA and your substrate is not sufficiently large, the deprotonation may be reversible even at low temperatures. While LCHA is a very strong base, this can be a factor for extremely weak carbon acids. |
| Extended Reaction Time | Leaving the reaction for an excessively long time, even at low temperatures, can sometimes allow for equilibration to the thermodynamic product, although this is less common at -78 °C.[1] |
Data Presentation: Kinetic vs. Thermodynamic Control
The selection of reaction parameters is crucial for directing the outcome of the deprotonation. The following table summarizes the typical conditions required to selectively form either the kinetic or thermodynamic enolate.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Objective | Formation of the less substituted, less stable enolate. | Formation of the more substituted, more stable enolate.[3] |
| Base | Strong, sterically hindered base (e.g., LCHA, LDA).[1][2] | Weaker, smaller base (e.g., NaH, NaOEt, KOtBu).[1] |
| Temperature | Low temperature (typically -78 °C).[1][3] | Higher temperature (Room temp. to reflux).[1] |
| Reaction Time | Short reaction times.[1] | Long reaction times to allow for equilibration.[1] |
| Solvent | Aprotic solvents (e.g., THF, Diethyl Ether). | Aprotic or protic solvents (e.g., THF, Ethanol). |
| Key Feature | Irreversible deprotonation.[3] | Reversible deprotonation, allowing equilibrium. |
Experimental Protocol: Kinetically Controlled Deprotonation
This protocol outlines a general procedure for the in situ generation of LCHA and its use in a kinetically controlled deprotonation of a ketone at -78 °C.
Materials:
-
Round-bottom flask, septum, and magnetic stir bar (all rigorously flame-dried).
-
Nitrogen or Argon line with a bubbler.
-
Syringes and needles (oven-dried).
-
Anhydrous Tetrahydrofuran (THF).
-
Cyclohexylamine (B46788) (distilled).
-
n-Butyllithium (n-BuLi) in hexanes (recently titrated).
-
Substrate (ketone) in anhydrous THF.
-
Electrophile.
Procedure:
-
Apparatus Setup: Assemble the flame-dried flask with the stir bar and septum. Place the flask under a positive pressure of inert gas (Nitrogen or Argon).
-
Solvent and Amine Addition: Add anhydrous THF to the flask via syringe. Cool the flask to 0 °C using an ice-water bath. Add distilled cyclohexylamine (1.1 eq) via syringe.
-
In Situ LCHA Generation: While stirring at 0 °C, slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Troubleshooting Note: A cloudy white precipitate of LCHA should form. If the solution remains clear, your n-BuLi may be inactive.
-
-
Cooling: After the n-BuLi addition is complete, cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15-20 minutes at this temperature.
-
Substrate Addition: Prepare a solution of your substrate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LCHA slurry.
-
Troubleshooting Note: Fast addition can cause a temperature spike, leading to the formation of the thermodynamic product.[6] Ensure the addition is slow enough to maintain the internal temperature below -70 °C.
-
-
Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the electrophile (1.0-1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C. The required time is substrate-dependent and should be determined by reaction monitoring (TLC, LC-MS). Once complete, the reaction can be slowly warmed to room temperature.
-
Quenching: Carefully quench the reaction at a low temperature (e.g., 0 °C) by the slow addition of a saturated aqueous solution (e.g., NH₄Cl).
-
Safety Note: Quenching can be exothermic. Perform this step slowly and behind a safety shield.
-
-
Workup and Purification: Proceed with a standard aqueous workup, extraction, drying, and purification (e.g., column chromatography) to isolate the desired product.
Visualizations
Below is a troubleshooting workflow to help diagnose and solve issues related to low reaction yields.
A troubleshooting decision tree for diagnosing low reaction yields.
References
- 1. ochemacademy.com [ochemacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LITHIUM AMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low conversion in enolate formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates during enolate formation.
Frequently Asked Questions (FAQs)
Q1: My enolate formation reaction has a low conversion rate, and I'm recovering a significant amount of my starting carbonyl compound. What are the likely causes?
Low conversion is often due to incomplete deprotonation of the carbonyl compound. This can be attributed to several factors:
-
Inappropriate Base Strength: The base used may not be strong enough to fully deprotonate the α-carbon. The equilibrium will not favor the enolate if the pKa of the base's conjugate acid is lower than or similar to the pKa of the carbonyl compound's α-proton. For complete conversion, the base should be significantly stronger than the resulting enolate.[1][2]
-
Unfavorable Reaction Equilibrium: With weaker bases, such as hydroxides or alkoxides, the enolate formation is often a reversible process where the equilibrium lies towards the starting materials.[1][3][4] This results in a low concentration of the enolate at any given time.
-
Protic Solvents: The presence of protic solvents (e.g., water, alcohols) can protonate the enolate as it forms, shifting the equilibrium back to the starting carbonyl compound.[5][6][7]
Q2: I'm observing a complex mixture of products, including what appears to be self-condensation byproducts. How can I minimize these side reactions?
Self-condensation occurs when the formed enolate (acting as a nucleophile) attacks an unreacted molecule of the carbonyl compound (acting as an electrophile).[8] To prevent this:
-
Ensure Complete Enolate Formation: The key is to convert the starting carbonyl compound to its enolate as completely and rapidly as possible before any subsequent reaction. This is achieved by using a strong, non-nucleophilic base.[1][6]
-
Controlled Reagent Addition: A common strategy is to slowly add the carbonyl compound to a solution of the base at a low temperature. This ensures the carbonyl is immediately deprotonated and minimizes its concentration in the reaction mixture, thus preventing self-condensation.[8]
-
Use of Strong, Hindered Bases: Strong, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are ideal for rapid and quantitative enolate formation.[9][10][11] Their bulkiness also reduces the likelihood of the base itself acting as a nucleophile and attacking the carbonyl group.[6]
Q3: My reaction is producing the wrong regioisomer of the enolate. How can I control the regioselectivity?
For unsymmetrical ketones, two different enolates can form: the kinetic and the thermodynamic enolate. Controlling which isomer is formed is crucial for the desired outcome.[5][9]
-
Kinetic Enolate (Less Substituted): This enolate is formed faster due to the deprotonation of the less sterically hindered α-proton. Its formation is favored by:
-
Thermodynamic Enolate (More Substituted): This is the more stable enolate due to the more substituted double bond. Its formation is favored by:
Q4: I am working with a sterically hindered ketone and observing very low enolate formation. What can I do to improve the yield?
Steric hindrance can significantly impede the approach of the base to the α-proton.[10] To overcome this:
-
Employ a Strong, Bulky Base: While it may seem counterintuitive, a strong, sterically hindered base like LDA is often effective. It is highly basic and will deprotonate at the least hindered position, leading to the kinetic enolate.[10]
-
Pre-formation of the Enolate: It is crucial to ensure the enolate is fully formed before adding any electrophile. This involves allowing sufficient time for the deprotonation to occur.[10]
-
Optimize Reaction Temperature: While low temperatures are generally preferred for kinetic control, a slight increase in temperature might be necessary to overcome the activation energy for deprotonation in highly hindered systems. However, this must be carefully balanced to avoid unwanted side reactions or equilibration to the thermodynamic enolate.
Troubleshooting Guides
Guide 1: Low Overall Conversion
| Symptom | Possible Cause | Recommended Solution |
| High recovery of starting material | Insufficient Base Strength: The pKa of the base's conjugate acid is too low. | Switch to a stronger base. For ketones (pKa ~20), use a base with a conjugate acid pKa > 25, such as LDA (pKa of diisopropylamine (B44863) ~36) or NaH (pKa of H₂ ~35).[1][2] |
| Unfavorable Equilibrium: Using weaker bases (e.g., NaOH, NaOEt) that establish an equilibrium with a low enolate concentration.[1][3] | Use a strong base like LDA to drive the reaction to completion (irreversible deprotonation).[11][15] | |
| Presence of Protic Impurities: Water or alcohol in the solvent or reagents is protonating the enolate. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[7] | |
| Incorrect Stoichiometry: Insufficient amount of base used. | Use at least one full equivalent of a strong base for complete deprotonation. |
Guide 2: Formation of Undesired Products
| Symptom | Possible Cause | Recommended Solution |
| Self-condensation products observed | Incomplete Deprotonation: Both the enolate and the starting carbonyl are present, allowing for self-condensation.[8] | Pre-form the enolate by adding the carbonyl compound to the strong base at low temperature to ensure complete and rapid deprotonation before adding the electrophile.[8][10] |
| Formation of the wrong regioisomer | Incorrect Control of Regioselectivity: Reaction conditions favor the thermodynamic enolate when the kinetic enolate is desired, or vice-versa. | To favor the kinetic enolate , use a strong, bulky base (LDA) at low temperature (-78 °C) in an aprotic solvent (THF).[5][9][16] To favor the thermodynamic enolate , use a smaller, weaker base (NaH, NaOR) at a higher temperature.[5][9] |
| Products from reaction with solvent | Reactive Solvent: The solvent is acting as an electrophile or a proton source. | Use a non-reactive, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1] |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation with LDA
This protocol is designed for the formation of the less substituted (kinetic) enolate from an unsymmetrical ketone.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Reagent Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the cooled solvent.
-
Carbonyl Addition: Slowly add a solution of the ketone in anhydrous THF to the LDA solution at -78 °C. The addition should be dropwise to maintain the low temperature and ensure rapid deprotonation.
-
Enolate Formation: Stir the mixture at -78 °C for a specified time (typically 30-60 minutes) to ensure complete enolate formation.
-
Subsequent Reaction: The freshly prepared enolate solution is now ready for the addition of an electrophile.
Visual Guides
Caption: A flowchart for troubleshooting low enolate conversion.
Caption: Conditions for kinetic vs. thermodynamic enolate control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 5. Video: Regioselective Formation of Enolates [jove.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Quenching Reactions with Lithium Dicyclohexylamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when quenching reactions involving the strong, non-nucleophilic base, Lithium Dicyclohexylamide (LDA).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a reaction containing this compound (LDA)?
A1: Quenching serves to neutralize any remaining reactive LDA and the lithium enolate intermediate formed during the reaction.[1][2] This is a critical step to stop the reaction at the desired point and to render the mixture safe for workup and purification.[1] Failure to effectively quench the reaction can lead to undesired side reactions, decomposition of the product, and safety hazards during subsequent handling.
Q2: What is the most common and generally recommended quenching agent for LDA reactions?
A2: A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is the most frequently recommended quenching agent for reactions where the product is stable to mildly acidic aqueous conditions.[3] Its mild acidity (pKa of NH₄⁺ is ~9.2) is effective at protonating the enolate and neutralizing any excess LDA without being harsh enough to cause degradation of sensitive products.[4]
Q3: When should I use a different quenching agent?
A3: The choice of quenching agent depends on the stability of your product. If your product is sensitive to acid, a more neutral quencher like water may be used, although the reaction can be more exothermic. For highly sensitive substrates or when precise pH control is needed, a buffered quench might be employed. If there is a large amount of unreacted and pyrophoric n-butyllithium (from the in-situ preparation of LDA), a stepwise quenching procedure with a less reactive alcohol like isopropanol, followed by methanol (B129727) and then water, is a safer approach.[5][6]
Q4: At what temperature should I perform the quench?
A4: The quench should typically be performed at the same low temperature as the reaction, often -78 °C (the temperature of a dry ice/acetone bath) or 0 °C (ice-water bath).[3][5] Adding the quenching agent at a low temperature helps to control the exotherm of the neutralization reaction, minimizing side reactions and preventing decomposition of the desired product. After the initial quench at low temperature, the mixture is usually allowed to warm to room temperature before proceeding with the workup.[3]
Q5: How do I safely handle and dispose of residual LDA or pyrophoric reagents?
A5: Any unused or unwanted LDA or other pyrophoric materials must be destroyed carefully.[6] A recommended method involves diluting the pyrophoric material significantly with an unreactive solvent like heptane (B126788) or toluene.[5] The diluted solution is then slowly added to a flask containing a less reactive alcohol, such as isopropanol, often cooled in an ice bath.[6] After the initial vigorous reaction subsides, a more reactive alcohol like methanol can be added, followed finally by the slow addition of water.[6] This entire process should be conducted in a fume hood under an inert atmosphere.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution | Key Parameters to Control |
| Premature Quenching | Water or other protic impurities in the reagents or solvents can quench the LDA or the enolate before the desired reaction occurs. | Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon). |
| Product Decomposition During Quench | The product may be sensitive to the pH or the exotherm of the quenching process. | Maintain a low temperature (-78 °C to 0 °C) throughout the quench. Use a milder quenching agent like saturated aqueous ammonium chloride instead of stronger acids. For highly sensitive products, consider a non-aqueous quench with a weak acid like acetic acid in an organic solvent. |
| Product Solubility in Aqueous Layer | The desired product may have some water solubility, leading to its loss during the extraction phase of the workup. | Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase, which can help drive the organic product into the organic layer. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution | Key Parameters to Control |
| Epimerization or Isomerization | If a new stereocenter is formed, it may be sensitive to acidic or basic conditions introduced during the quench, leading to a loss of stereochemical purity. | Use a buffered quench or a weak acid in a non-aqueous solvent. Work up the reaction quickly to minimize exposure to conditions that could cause epimerization. |
| Retro-Aldol or Other Reversion Reactions | The product, particularly an aldol (B89426) adduct, may revert to its starting materials under certain pH and temperature conditions. | Quench the reaction at a low temperature and perform the workup promptly. Avoid prolonged exposure to either strongly acidic or basic conditions during the extraction process. |
| Reaction with Quenching Agent | In rare cases, the quenching agent or its byproducts could react with the desired product. | Choose an inert quenching agent. Saturated aqueous ammonium chloride is generally a safe choice in this regard. |
Data Presentation
Table 1: pKa Values of Common Quenching Agents and Relevant Species
This table provides the approximate pKa values of the conjugate acids of various bases and the pKa of protic quenching agents. A successful quench involves a proton source (quenching agent) that is a significantly stronger acid (has a lower pKa) than the conjugate acid of the species being quenched.
| Compound | Species Being Protonated | pKa of Conjugate Acid | Reference |
| Dicyclohexylamine | This compound (LDA) | ~36 (in THF) | [4] |
| Ketone (α-proton) | Lithium Enolate | ~19-21 (in DMSO) | [4] |
| Quenching Agent | Protic Species | pKa | Reference |
| Water | H₂O | 15.7 (in water) | [7] |
| Isopropanol | (CH₃)₂CHOH | ~17 (in water) | [8] |
| Methanol | CH₃OH | ~15.5 (in water) | [8] |
| Ammonium Chloride | NH₄⁺ | 9.24 (in water) | [4] |
Note: pKa values can vary depending on the solvent.
Experimental Protocols
Protocol 1: Standard Quenching of an LDA Reaction with Saturated Aqueous Ammonium Chloride
This protocol is suitable for most routine LDA reactions where the product is not sensitive to mild aqueous acid.
-
Maintain Low Temperature: Ensure the reaction flask is maintained at the reaction temperature (e.g., -78 °C or 0 °C) in a cooling bath.
-
Slow Addition of Quenching Agent: While stirring the reaction mixture under an inert atmosphere, slowly add saturated aqueous ammonium chloride dropwise via a syringe or an addition funnel.[3] A vigorous reaction may be observed at the point of addition.
-
Monitor the Quench: Continue the addition until no further exothermic reaction is observed.
-
Warm to Room Temperature: Remove the cooling bath and allow the mixture to slowly warm to room temperature with continued stirring.
-
Aqueous Workup: Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine and Wash: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Mandatory Visualization
Caption: General workflow for quenching a reaction containing this compound.
References
- 1. Lithium Diisopropylamide (LDA) [commonorganicchemistry.com]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Lithium Dicyclohexylamide (LDA) Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Lithium dicyclohexylamide (Cy₂NLi), with a focus on purity considerations for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound (LDA)?
A1: The most common laboratory method for synthesizing LDA is the deprotonation of dicyclohexylamine (B1670486) with an organolithium reagent, typically n-butyllithium (n-BuLi).[1] The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the highly reactive product.[1] The mixture is usually cooled to 0 °C before the dropwise addition of n-BuLi.[2][3]
Q2: My LDA solution has a yellow slurry or precipitate. Is this normal?
A2: Yes, the formation of a yellow slurry or precipitate is a common observation during LDA synthesis, especially when the reaction is performed in hexanes or as the enolate is formed.[2] LDA has lower solubility in hydrocarbon solvents compared to other lithium amides like lithium diisopropylamide.[1] In solution, LDA exists predominantly as dimeric or higher-order aggregates.[1][4]
Q3: What are the most critical parameters to control to ensure high purity of LDA?
A3: To ensure high purity, it is crucial to use anhydrous solvents, high-quality reagents, and maintain a strictly inert atmosphere. The temperature during the addition of n-BuLi should be carefully controlled (typically 0-5 °C) to minimize side reactions.[2] Furthermore, the quality and concentration of the n-BuLi solution are critical; it should be accurately titrated before use.[2]
Q4: How can I determine the concentration and purity of my prepared LDA solution?
A4: The concentration of active LDA in solution is best determined by titration. Several methods are available, but a common approach involves using a known amount of a proton source, such as diphenylacetic acid, and titrating with the LDA solution until a persistent color change is observed.[2][5] For a more detailed analysis, ¹H NMR spectroscopy can be used to check for the presence of unreacted dicyclohexylamine or solvent-related impurities.
Q5: How should I store my LDA solution, and for how long is it stable?
A5: LDA is highly reactive and sensitive to air and moisture.[6][7] Solutions should be stored under an inert atmosphere in a tightly sealed container. For short-term storage, refrigeration at 0°C is recommended.[8] Stock solutions are often stored as aliquots at -20°C and are generally usable for up to one month.[9] It is best practice to make up and use the solutions on the same day whenever possible.[9] Note that LDA solutions can degrade over time, even at low temperatures, leading to a loss of activity and the formation of insoluble byproducts.[8][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product after using synthesized LDA. | 1. Inaccurate LDA concentration: The concentration of the LDA solution may be lower than assumed due to impurities in the n-BuLi or dicyclohexylamine, or due to degradation during storage. 2. Presence of water: Adventitious water in the reagents or solvent will quench the LDA. 3. Reaction temperature too high: Can lead to side reactions and decomposition of the LDA or the desired product. | 1. Titrate the LDA solution immediately before use to determine the exact concentration of the active base.[11] 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Maintain the recommended low temperature (e.g., -78 °C or 0 °C) throughout the deprotonation and subsequent reaction steps.[3] |
| Formation of unexpected byproducts. | 1. Excess LDA: Using a large excess of LDA can lead to undesired deprotonation at other sites on the substrate. 2. Slow addition of substrate: Adding the substrate too slowly to the LDA solution can sometimes lead to side reactions between the lithiated intermediate and the unreacted starting material.[12] 3. LDA acting as a nucleophile: Although sterically hindered, LDA can act as a nucleophile under certain conditions.[13] | 1. Use a slight excess (e.g., 1.1 equivalents) of LDA to ensure complete deprotonation without promoting side reactions.[13] 2. Add the substrate solution to the LDA solution via cannula to ensure rapid mixing and minimize side reactions.[12] 3. Review the reaction conditions. Lowering the temperature may favor deprotonation over nucleophilic addition. |
| LDA solution is dark brown or contains significant dark solids. | 1. Decomposition: Exposure to air or moisture can cause rapid decomposition. Thermal degradation can also occur, especially if the solution has been stored for an extended period or at room temperature.[8][10] 2. Reaction with solvent: LDA can react with some solvents, such as THF, over time, leading to decomposition products.[8] | 1. Discard the solution and prepare a fresh batch. Ensure rigorous inert atmosphere techniques are used. 2. For prolonged storage, consider using a more stable solvent system if compatible with the intended application. Use freshly prepared solutions for best results.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound (LDA) Solution (ca. 1.0 M in THF)
Materials:
-
Dicyclohexylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add anhydrous THF to the flask.
-
Add the required volume of freshly distilled dicyclohexylamine to the THF with stirring.
-
Cool the stirred solution to 0 °C using an ice-water bath.[3]
-
Slowly add the titrated n-BuLi solution dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.[2]
-
After the addition is complete, stir the resulting solution or slurry for an additional 20-30 minutes at 0 °C.[2]
-
The LDA solution is now ready for use or for titration to determine its exact molarity.
Protocol 2: Titration of LDA Solution with Diphenylacetic Acid
Materials:
-
Diphenylacetic acid (recrystallized and dried)
-
Anhydrous tetrahydrofuran (THF)
-
LDA solution (prepared as above)
-
Oven-dried glassware
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid (e.g., 1.00 mmol).
-
Add anhydrous THF (e.g., 8 mL) to dissolve the acid.
-
Slowly add the LDA solution dropwise from a syringe, carefully noting the volume added.[5]
-
Upon each addition, a yellow color will appear and then dissipate. The endpoint is reached when a faint yellow color persists for more than a minute.[5]
-
Record the volume of LDA solution added.
-
Calculate the molarity of the LDA solution using the formula: Molarity (M) = (moles of diphenylacetic acid) / (Volume of LDA solution in Liters)
-
For accuracy, it is recommended to perform the titration in triplicate and average the results.[5]
Visual Guides
Caption: Workflow for the synthesis and standardization of LDA.
Caption: Decision tree for troubleshooting low product yields.
References
- 1. This compound | 4111-55-1 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. catsci.com [catsci.com]
- 11. epfl.ch [epfl.ch]
- 12. How To [chem.rochester.edu]
- 13. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exotherms in Large-Scale LCHA Reactions
Welcome to the technical support center for managing exothermic reactions in the large-scale synthesis of Lipoic Acid-Histidine-Arginine (LCHA) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively controlling the heat generated during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is an exotherm, and why is it a concern in large-scale LCHA synthesis?
An exotherm is a chemical reaction that releases energy in the form of heat. In large-scale peptide synthesis, particularly during the activation and coupling steps of amino acids like histidine and arginine, the cumulative heat generated can be substantial. If not properly managed, this can lead to a rapid increase in temperature, a phenomenon known as thermal runaway. This can compromise the integrity of the peptide, leading to side reactions, racemization, and degradation of the final product. In severe cases, it can also pose a significant safety risk.
Q2: Which steps in the LCHA synthesis are most likely to be highly exothermic?
The most significant heat generation typically occurs during the activation of the carboxylic acid of the incoming amino acid and its subsequent coupling to the N-terminus of the peptide chain. The activation of Fmoc-His(Trt)-OH and Fmoc-Arg(Pbf)-OH, especially with carbodiimide (B86325) and uronium/aminium salt-based coupling reagents like HBTU and HATU, can be particularly energetic. The coupling of lipoic acid, being a carboxylic acid, will also contribute to the overall heat evolution.
Q3: How can I predict the expected exotherm for my specific LCHA synthesis protocol?
The most accurate method for predicting and quantifying the heat of reaction is through reaction calorimetry . A reaction calorimeter measures the heat flow in real-time under conditions that mimic the large-scale process. This allows for the determination of critical safety parameters such as the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise.[1]
Q4: What are the key process parameters to monitor for controlling the exotherm?
The primary parameter to monitor is the temperature of the reaction vessel . Additionally, monitoring the temperature of the cooling jacket fluid is crucial for ensuring efficient heat removal. In more advanced setups, real-time monitoring of reagent addition rates and reaction progress using in-line analytics (such as FTIR) can provide further control over the reaction rate and, consequently, the heat generation.
Q5: Can the choice of coupling reagent impact the exotherm?
Yes, the choice of coupling reagent can significantly influence the reaction kinetics and the resulting exotherm. Some highly active coupling reagents can lead to very fast reaction rates and, therefore, rapid heat release. It is essential to consult safety data for the chosen reagents, as some, particularly those based on HOBt and HOAt, can have explosive properties under certain conditions.
Troubleshooting Guides
Issue: Unexpectedly rapid temperature increase after adding coupling reagents.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Reagent addition is too fast. | Review the addition rate of the activated amino acid or coupling reagent. Was it added all at once or at a controlled rate? | Implement a controlled, slow addition of the reagent. Use a syringe pump or a dosing system for large-scale reactions. This allows the cooling system to keep up with the heat generation. |
| Inadequate cooling capacity. | Check the temperature of the cooling jacket inlet and outlet. Is the temperature differential as expected? Is the coolant flow rate adequate? | Ensure the cooling system is functioning correctly and is appropriately sized for the scale of the reaction. Consider using a colder coolant or increasing the flow rate. |
| Incorrect reagent concentration. | Verify the concentrations of all reagent solutions. Higher concentrations can lead to faster reaction rates. | Use the validated, correct concentrations of all reagents. Consider diluting the activated amino acid solution to slow down the reaction rate. |
| "Hot spot" formation due to poor mixing. | Observe the mixing in the reactor. Is there sufficient agitation to ensure uniform temperature distribution? | Increase the stirring speed to improve heat transfer from the reaction mixture to the vessel walls. Ensure the impeller design is suitable for the reactor geometry and volume. |
Issue: The reaction temperature continues to rise even after stopping reagent addition.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Accumulation of unreacted activated species. | This indicates that the rate of addition was faster than the rate of reaction and heat removal, leading to a build-up of reactive intermediates. | This is a critical situation that can lead to thermal runaway. Immediately implement emergency cooling procedures. In the future, the addition rate must be carefully controlled and matched to the reaction and cooling rates. Reaction calorimetry is the best tool to determine a safe addition profile. |
| Decomposition of reagents or products. | Analyze the reaction mixture for the presence of unexpected byproducts. Some coupling reagents can be thermally unstable.[2][3] | If decomposition is suspected, cool the reaction mixture immediately. Evaluate the thermal stability of all reagents and the peptide product at the operating temperature. |
Data Presentation
Table 1: Representative Thermal Stability of Common Peptide Coupling Reagents
The following table provides a summary of thermal stability data for some common peptide coupling reagents, which can be a crucial factor in managing exotherms. This data is illustrative and was obtained by Differential Scanning Calorimetry (DSC).
| Reagent | Onset of Decomposition (°C) | Exothermic Energy (J/g) | Safety Classification |
| HBTU | 175 | 980 | Use with caution |
| HATU | 190 | 1050 | Use with caution |
| PyBOP | 150 | 750 | Use with caution |
| DIC | >200 | Not applicable (boiling point) | Most preferred |
| EDC·HCl | 130 | 1200 | Use with caution |
| HOBt | 180 | 1500 | Least preferred (explosive potential) |
| Oxyma Pure | 140 | 1100 | Use with caution |
Data is representative and sourced from various studies on reagent thermal stability. Actual values can vary based on purity and experimental conditions.
Table 2: LCHA Synthesis Exotherm Data (Template for User-Generated Data)
This table is a template for researchers to populate with their own data obtained from reaction calorimetry experiments for their specific LCHA synthesis protocol.
| Parameter | Coupling 1: Lipoic Acid | Coupling 2: Histidine | Coupling 3: Arginine |
| Scale (mmol) | |||
| Coupling Reagent | |||
| Solvent | |||
| Initial Temperature (°C) | |||
| Max Temperature Observed (°C) | |||
| Total Heat of Reaction (kJ/mol) | |||
| Max Rate of Heat Release (W/mol) | |||
| Adiabatic Temperature Rise (°C) |
Experimental Protocols
Protocol 1: Determining the Heat of Reaction using Reaction Calorimetry
This protocol provides a general methodology for determining the heat of reaction for each coupling step in the LCHA synthesis using a reaction calorimeter.
-
System Setup and Calibration:
-
Set up the reaction calorimeter according to the manufacturer's instructions.
-
Add the solvent and the resin-bound peptide to the reactor.
-
Stir the mixture at the intended process speed.
-
Perform a calibration of the heat transfer coefficient (UA) by applying a known amount of heat using the electrical calibration heater.
-
-
Reagent Preparation:
-
Prepare the solution of the Fmoc-amino acid (or lipoic acid) and the coupling reagent in a separate vessel.
-
-
Isothermal Reaction Monitoring:
-
Bring the reactor contents to the desired initial temperature (e.g., 25 °C).
-
Start the calorimetry measurement.
-
Add the activated amino acid solution at a controlled rate that mimics the intended large-scale process.
-
The calorimeter's control system will adjust the jacket temperature to maintain a constant reaction temperature, and the heat flow will be recorded in real-time.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (Q).
-
Calculate the molar heat of reaction (ΔH) by dividing Q by the number of moles of the limiting reagent.
-
Determine the maximum heat flow rate, which is crucial for ensuring the plant's cooling system can handle the peak heat load.
-
Calculate the adiabatic temperature rise (ΔT_ad) using the formula: ΔT_ad = Q / (m * C_p), where m is the mass of the reaction mixture and C_p is its specific heat capacity. This value represents the potential temperature rise in the event of a cooling failure.
-
Protocol 2: Large-Scale LCHA Synthesis with Exotherm Management
This protocol outlines a procedure for a large-scale solid-phase peptide synthesis (SPPS) of LCHA with a focus on temperature control.
-
Resin Swelling and Deprotection:
-
Swell the resin in the chosen solvent (e.g., DMF) in the reaction vessel with gentle agitation.
-
Perform the Fmoc deprotection of the growing peptide chain. This step is typically mildly exothermic and should be monitored.
-
-
Amino Acid Activation and Coupling:
-
In a separate, cooled vessel, pre-activate the Fmoc-amino acid with the coupling reagent.
-
Maintain the main reaction vessel at the desired coupling temperature (e.g., 25 °C) using the cooling jacket.
-
Slowly add the activated amino acid solution to the reaction vessel over a predetermined period (determined from calorimetry data or a pilot run).
-
Continuously monitor the internal temperature of the reactor. The addition rate should be adjusted if the temperature deviates significantly from the setpoint.
-
-
Reaction Completion and Washing:
-
After the addition is complete, continue to monitor the temperature until the exotherm subsides, indicating the reaction is nearing completion.
-
Perform a coupling completion test (e.g., Kaiser test).
-
Wash the resin thoroughly to remove excess reagents and byproducts.
-
-
Repeat for Subsequent Amino Acids:
-
Repeat the deprotection, activation, and coupling steps for each amino acid in the LCHA sequence, paying close attention to the temperature profile during each coupling.
-
Mandatory Visualizations
Caption: Workflow for managing exotherms in large-scale peptide synthesis.
Caption: Relationship between reaction steps and heat generation in peptide coupling.
References
Technical Support Center: Inert Atmosphere Techniques for Using Lithium Dicyclohexylamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithium Dicyclohexylamide (Cy₂NLi). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Cy₂NLi) and why is it used?
This compound is a strong, non-nucleophilic base used in organic synthesis.[1] Its bulky dicyclohexyl groups make it sterically hindered, which minimizes its tendency to act as a nucleophile and enhances its selectivity for proton abstraction.[2] This property is particularly useful for generating specific enolates from ketones, esters, and other carbonyl compounds without competing nucleophilic addition to the carbonyl group.[2]
Q2: Why must Cy₂NLi be handled under an inert atmosphere?
This compound is highly reactive with air and moisture.[1] Exposure can lead to rapid decomposition and potentially spontaneous ignition (pyrophoricity).[1] Therefore, all manipulations must be carried out under a dry, inert atmosphere, such as nitrogen or argon, to ensure the reagent's integrity and for safety.[3][4]
Q3: What is the difference between using Cy₂NLi and other strong bases like n-butyllithium or LDA?
While all are strong bases, their applications differ due to sterics and nucleophilicity.
-
n-Butyllithium (n-BuLi) is a strong base but also a potent nucleophile, which can lead to undesired side reactions, such as addition to carbonyl groups.[5][6]
-
Lithium Diisopropylamide (LDA) is also a sterically hindered, non-nucleophilic base and is very similar in reactivity to Cy₂NLi. The choice between them can sometimes be guided by solubility or subtle differences in stereoselectivity.
-
This compound (Cy₂NLi) is even more sterically hindered than LDA due to the larger cyclohexyl groups. This can sometimes offer different selectivity in the deprotonation of sterically demanding substrates.
Q4: How should I store solutions of this compound?
Solutions of lithium amides are best stored at low temperatures (typically 2-8°C) under an inert atmosphere.[7] Stability is highly dependent on the solvent and temperature. Ethereal solvents like tetrahydrofuran (B95107) (THF) can be slowly deprotonated by the amide, leading to degradation of the reagent over time, especially at room temperature.[8] Solutions in hydrocarbon solvents are generally more stable but may have lower solubility.[8] For long-term storage, it is often recommended to prepare the reagent in situ (immediately before use).
Stability of Lithium Amide Solutions
The stability of lithium amide solutions is critical for reproducible results. While specific quantitative data for this compound is sparse, the stability of the closely related Lithium Diisopropylamide (LDA) provides a good proxy.
| Solvent System | Temperature | Approximate Decomposition Rate | Comments |
| Pure THF | Room Temp. | ~1% loss of activity per day | Ethereal solvents are susceptible to deprotonation by the amide. |
| THF/Hydrocarbon Mix | 2-8°C | Significantly more stable than pure THF at RT | The presence of hydrocarbons improves stability. |
| THF/Hydrocarbon Mix | Room Temp. | Moderate decomposition | Stability decreases as temperature increases. |
| Hydrocarbon | 2-8°C | Very stable | Solubility may be limited. |
Note: Data is largely based on studies of LDA and should be considered an approximation for Cy₂NLi.
Experimental Protocols
Protocol 1: In-Situ Preparation of this compound (0.5 M in THF)
This protocol describes the preparation of Cy₂NLi from dicyclohexylamine (B1670486) and n-butyllithium for immediate use. All glassware must be oven-dried and cooled under a stream of inert gas before use.[3]
Materials:
-
Dicyclohexylamine (distilled and stored over molecular sieves)
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a thermometer.
-
Purge the flask with inert gas.
-
Via syringe, add anhydrous THF to the flask.
-
Add dicyclohexylamine (1.05 equivalents) to the THF.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise via syringe while maintaining the temperature at 0°C.
-
After the addition is complete, stir the resulting solution for 30 minutes at 0°C. The solution of this compound is now ready for use.
Protocol 2: General Procedure for Ketone Enolate Formation
This protocol outlines a general method for the deprotonation of a ketone to form a lithium enolate using the freshly prepared Cy₂NLi solution.
Procedure:
-
In a separate, flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to -78°C using a dry ice/acetone bath.
-
Slowly, add the freshly prepared this compound solution (1.05 equivalents) to the stirred ketone solution via cannula or syringe.
-
Stir the reaction mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
The lithium enolate is now formed and can be quenched with an electrophile.
Troubleshooting Guide
Problem 1: Incomplete or no reaction (starting material recovered).
-
Possible Cause: Inactive this compound.
-
Solution: The Cy₂NLi may have degraded due to exposure to air or moisture. It is best to prepare it fresh before use. If using a commercial solution, ensure it has been stored properly and is within its shelf life. The concentration of the n-butyllithium used for the preparation should also be confirmed by titration.
-
-
Possible Cause: Insufficiently acidic substrate.
-
Solution: Verify the pKa of the proton you are trying to abstract. Cy₂NLi is a strong base, but it may not be sufficient for extremely weak acids. Consider a stronger base if appropriate.
-
-
Possible Cause: Presence of moisture or other protic impurities.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a scrupulously inert atmosphere.[3] All solvents and reagents should be anhydrous. Trace amounts of water will quench the Cy₂NLi.
-
Problem 2: Low yield of the desired product with multiple byproducts.
-
Possible Cause: Incorrect order of addition.
-
Solution: For enolate formation, it is generally best to add the Cy₂NLi solution to the ketone at low temperature.[9] A common and often preferred method is to add the ketone solution slowly to the base solution at -78°C. This ensures that the ketone is always in the presence of excess base, minimizing self-condensation reactions.[9]
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: Deprotonation reactions with Cy₂NLi are typically performed at low temperatures (-78°C) to form the kinetic enolate and minimize side reactions.[5] Allowing the reaction to warm prematurely can lead to the formation of the thermodynamic enolate or other undesired products.
-
-
Possible Cause: Electrophile is quenching the enolate.
-
Solution: If the electrophile itself has acidic protons, it may be deprotonated by the lithium enolate, leading to recovery of the starting ketone after workup. Ensure the chosen electrophile is suitable for the reaction conditions.
-
Problem 3: Formation of the wrong regioisomer (thermodynamic vs. kinetic enolate).
-
Possible Cause: Equilibration of the enolate.
-
Solution: this compound, being a bulky base, typically favors the formation of the less substituted (kinetic) enolate at low temperatures.[10] If the thermodynamic enolate is observed, it may be due to the reaction temperature being too high or the reaction time being too long, allowing for equilibration to the more stable enolate.[4] To favor the kinetic product, maintain a low temperature throughout the deprotonation and subsequent reaction with the electrophile.
-
Problem 4: Reaction workup is problematic (e.g., emulsions).
-
Possible Cause: Formation of lithium salts.
-
Solution: Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a standard procedure.[11] This protonates the enolate and helps to break up lithium aggregates. If emulsions form during extraction, adding brine (saturated NaCl solution) can help to break them.[12]
-
Visual Guides
Caption: Workflow for Cy₂NLi preparation and use.
Caption: Troubleshooting decision tree for Cy₂NLi reactions.
References
- 1. Ammonia decomposition catalysis using non-stoichiometric lithium imide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. escholarship.org [escholarship.org]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Lithium Dicyclohexylamide vs. LDA: A Comparative Guide to Kinetic Enolate Formation
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the precise formation of enolates is a cornerstone for constructing complex molecular architectures. Among the plethora of available bases, lithium amides stand out for their ability to effectuate clean and regioselective deprotonation of carbonyl compounds. This guide provides a detailed comparison of two prominent bulky lithium amide bases: Lithium Dicyclohexylamide (LCA) and Lithium Diisopropylamide (LDA), with a focus on their application in kinetic enolate formation.
Introduction to Kinetic Enolate Formation
Kinetic enolate formation involves the rapid and irreversible deprotonation of a carbonyl compound at the least sterically hindered α-carbon.[1][2] This process is typically achieved by employing a strong, sterically bulky, non-nucleophilic base at low temperatures.[3] The resulting kinetic enolate is often less stable thermodynamically than the alternative, more substituted enolate, but its formation is kinetically favored. The choice of base is critical in directing this selectivity, with LDA being the most extensively studied and utilized reagent for this purpose.[1]
Physico-chemical Properties and Steric Hindrance
Both LDA and LCA are strong bases capable of deprotonating a wide range of carbon acids, including ketones, esters, and nitriles.[4][5] The key differentiator between these two reagents lies in the steric bulk imparted by the alkyl substituents on the nitrogen atom.
| Property | This compound (LCA) | Lithium Diisopropylamide (LDA) |
| Structure | LiN(C₆H₁₁)₂ | LiN(CH(CH₃)₂)₂ |
| Molecular Weight | 187.25 g/mol | 107.12 g/mol |
| pKa of Conjugate Acid | ~37 | ~36 |
| Steric Hindrance | Very High | High |
The dicyclohexyl groups in LCA present a significantly larger steric profile compared to the isopropyl groups of LDA. This increased bulk is anticipated to enhance the regioselectivity for the least hindered proton, potentially leading to higher yields of the kinetic enolate.
Performance in Kinetic Enolate Formation
While extensive quantitative data for LCA is not as readily available in the literature as for LDA, a qualitative comparison based on their structural properties and available information can be made.
Regioselectivity
The primary advantage of using a bulky base for kinetic enolate formation is to control the regioselectivity of deprotonation in unsymmetrical ketones. The base's steric hindrance directs it to abstract the most accessible proton, leading to the formation of the less substituted enolate.
LDA is well-documented to provide excellent regioselectivity for the kinetic enolate. For example, in the deprotonation of 2-methylcyclohexanone, LDA selectively removes a proton from the methylene (B1212753) group (C6) over the more substituted methine group (C2).[1]
LCA , with its even greater steric bulk, is expected to exhibit at least comparable, if not superior, regioselectivity to LDA in forming the kinetic enolate. The larger cyclohexyl groups would create a more demanding steric environment around the nitrogen atom, further disfavoring approach to a sterically encumbered α-proton.
Diastereoselectivity
The geometry of the resulting enolate (E vs. Z) can be crucial for the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions. The choice of the lithium amide base can influence this enolate geometry.
LDA has been shown to exhibit variable diastereoselectivity depending on the substrate and reaction conditions. Factors such as the presence of additives like HMPA can significantly alter the E/Z ratio of the formed enolate.[4]
For LCA , while specific diastereoselectivity data is scarce, the increased steric bulk might be expected to influence the transition state of deprotonation, potentially leading to different or more pronounced E/Z selectivities compared to LDA. Further experimental investigation is required to fully elucidate this aspect.
Quantitative Data Comparison
| Substrate | Base | Product Ratio (Kinetic : Thermodynamic) | Reference |
| 2-Methylcyclohexanone | LDA | >99 : 1 | [Organic Syntheses, Coll. Vol. 6, p.787 (1988)] |
| 2-Methylcyclohexanone | LCA | Data not readily available | - |
Experimental Protocols
General Procedure for Kinetic Enolate Formation with LDA
A solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA in situ. The carbonyl substrate (1.0 equivalent) is then added slowly to the LDA solution at -78 °C. The reaction is typically complete within 1-2 hours. The resulting enolate solution can then be used for subsequent reactions with electrophiles.[1][6]
General Procedure for Kinetic Enolate Formation with LCA
A similar procedure to that of LDA can be followed. Dicyclohexylamine (1.1 equivalents) is dissolved in anhydrous THF and cooled to 0 °C. n-Butyllithium (1.0 equivalent) is added, and the mixture is stirred to form the LCA suspension. The carbonyl substrate is then added at the desired low temperature (typically -78 °C).
Visualizing the Mechanism and Workflow
Conclusion
Both this compound and Lithium Diisopropylamide are highly effective bases for the generation of kinetic enolates. LDA is the more established and widely documented reagent, with a wealth of experimental data supporting its utility. LCA, while less studied, presents an intriguing alternative due to its increased steric bulk. This enhanced steric hindrance is logically expected to translate into even higher regioselectivity for the formation of the kinetic enolate.
For researchers and drug development professionals seeking to maximize the formation of the kinetic enolate, particularly with sterically demanding substrates, LCA represents a promising, albeit less explored, option. However, for most standard applications where high selectivity is achieved with LDA, the extensive body of literature and predictable outcomes make LDA the more conventional and reliable choice. Further quantitative studies directly comparing the performance of LCA and LDA are warranted to fully delineate the practical advantages of the more sterically hindered base.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ochemacademy.com [ochemacademy.com]
- 4. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to LCHA and Other Common Lithium Amide Bases for Researchers
In the landscape of modern organic synthesis, the choice of a non-nucleophilic strong base is critical for achieving high yields and selectivities. This guide provides a detailed comparison of Lithium Cyclohexylamide (LCHA) with other widely used lithium amide bases: Lithium Diisopropylamide (LDA), Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP), and Lithium Hexamethyldisilazide (LiHMDS). This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reaction design and optimization.
Key Performance Indicators of Lithium Amide Bases
The efficacy of a lithium amide base is primarily determined by its basicity (the pKa of its conjugate acid), steric hindrance, and nucleophilicity. A higher pKa indicates a stronger base, capable of deprotonating less acidic protons. Greater steric bulk around the nitrogen atom minimizes the base's nucleophilicity, preventing unwanted side reactions with electrophilic centers other than protons.
| Base | Abbreviation | Structure of Amine Precursor | pKa of Conjugate Acid (in THF) | Key Features |
| Lithium Cyclohexylamide | LCHA | Cyclohexylamine | ~38 (estimated) | Moderately sterically hindered, potentially offering a balance between reactivity and selectivity. |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36[1] | The most common and well-studied hindered amide base, known for its efficacy in kinetic enolate formation. |
| Lithium 2,2,6,6-Tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | ~37[2] | More sterically hindered and slightly more basic than LDA, useful for deprotonating highly hindered substrates.[2] |
| Lithium Hexamethyldisilazide | LiHMDS | Hexamethyldisilazane | ~30[2] | Less basic than alkylamides, its silicon substituents make it highly non-nucleophilic and useful for sensitive substrates.[2] |
Note: The pKa of cyclohexylamine's conjugate acid is approximately 10.66 in aqueous solution[1][3]. The estimated pKa of LCHA in THF is extrapolated based on the relative basicities of the parent amines.
Comparative Analysis of Performance
The choice of a lithium amide base can significantly impact the regio- and stereoselectivity of a reaction. This is particularly evident in the deprotonation of unsymmetrical ketones and in asymmetric synthesis.
Case Study 1: Regioselective Deprotonation of 2-Methylcyclohexanone (B44802)
The deprotonation of 2-methylcyclohexanone can lead to two different enolates: the kinetic enolate (formed by removing the less hindered proton) and the thermodynamic enolate (the more stable, more substituted enolate). Strong, sterically hindered bases favor the formation of the kinetic enolate at low temperatures.
| Base | Kinetic Enolate (%) | Thermodynamic Enolate (%) | Comments |
| LCHA (estimated) | 95-98 | 2-5 | The cyclohexyl group is sterically demanding, suggesting high kinetic selectivity, potentially greater than LDA. |
| LDA | 99 | 1 | Demonstrates excellent selectivity for the kinetic enolate. |
| LiTMP | >99 | <1 | Its greater steric bulk leads to even higher kinetic selectivity compared to LDA. |
| LiHMDS | ~98 | ~2 | Highly selective for the kinetic enolate due to its significant steric hindrance. |
Case Study 2: Asymmetric Deprotonation of meso-Cyclohexene Oxide
The enantioselective deprotonation of a meso-epoxide, such as cyclohexene (B86901) oxide, to a chiral allylic alcohol is a powerful transformation where the structure of the lithium amide base is crucial for achieving high enantiomeric excess (ee). While this reaction is typically carried out with chiral lithium amides, the underlying principles of steric interaction and transition state geometry are informative for understanding the behavior of achiral bases in related transformations.
| Chiral Amine Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-(1-pyrrolidinylmethyl)pyrrolidide | - | 92 | [4] |
| (-)-N,N-diisopinocampheylamine | 82 | 95 | [3] |
| 3-aminomethyl-2-azabicyclo[2.2.1]heptane derivative | 91 | 96 | [3] |
Note: This table illustrates the impact of the amine structure on enantioselectivity. While data for achiral LCHA is not available, its conformational flexibility compared to the rigid structures of LDA and LiTMP might lead to lower selectivity in analogous stereoselective reactions.
Experimental Protocols
General Preparation of Lithium Amide Bases
Lithium amide bases are typically prepared in situ by the deprotonation of the corresponding amine with an organolithium reagent, such as n-butyllithium (n-BuLi).
Protocol:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the desired amine (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) to the stirred amine solution.
-
After the addition is complete, allow the mixture to warm to 0 °C and stir for 30 minutes before use.
Kinetic Deprotonation of 2-Methylcyclohexanone and Trapping as a Silyl (B83357) Enol Ether
This protocol describes a general procedure for the kinetically controlled deprotonation of an unsymmetrical ketone and subsequent trapping of the enolate to quantify the regioselectivity.
Protocol:
-
Prepare the desired lithium amide solution (e.g., LCHA, LDA, LiTMP, or LiHMDS) as described in the general protocol.
-
Cool the lithium amide solution to -78 °C.
-
Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the base.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Add trimethylsilyl chloride (1.2 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC or ¹H NMR to determine the ratio of the kinetic and thermodynamic silyl enol ethers.
Conclusion
The selection of a lithium amide base is a nuanced decision that depends on the specific requirements of the chemical transformation.
-
LCHA is predicted to be a highly basic, moderately hindered base. Its performance in kinetic deprotonations is expected to be comparable to or slightly more selective than LDA. Its utility may be particularly valuable in cases where the subtle differences in steric bulk between a cyclohexyl and an isopropyl group can influence the outcome of a reaction.
-
LDA remains the workhorse for many applications due to its well-understood reactivity, ready availability, and cost-effectiveness.
-
LiTMP is the base of choice when maximum steric hindrance is required to achieve high selectivity or to deprotonate sterically congested substrates.
-
LiHMDS offers a milder, less basic alternative when working with sensitive functional groups, while still providing high kinetic selectivity due to its bulky trimethylsilyl groups.
Further experimental investigation into the reactivity profile of LCHA is warranted to fully elucidate its potential and position it within the arsenal (B13267) of non-nucleophilic strong bases available to the synthetic chemist.
References
Lithium Dicyclohexylamide vs. tert-Butyllithium: A Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis, strong bases are indispensable tools for a vast array of chemical transformations. Among the most potent are organolithium reagents, with Lithium Dicyclohexylamide (LDA) and tert-Butyllithium (B1211817) (t-BuLi) standing out for their distinct reactivity profiles. This guide provides a detailed comparison of these two reagents, offering insights into their respective advantages, supported by experimental data, to aid researchers in selecting the optimal base for their specific synthetic challenges.
At a Glance: Key Physicochemical Properties
| Property | This compound (LDA) | tert-Butyllithium (t-BuLi) |
| Chemical Formula | C₁₂H₂₂NLi | (CH₃)₃CLi |
| Molar Mass | 187.25 g/mol | 64.06 g/mol |
| Appearance | White to off-white solid | Colorless or slightly yellow solution in hydrocarbons |
| Basicity (pKa of conjugate acid) | ~36 | ~53 |
| Key Characteristics | Sterically hindered, non-nucleophilic base | Extremely strong base, highly pyrophoric |
| Common Solvents | Tetrahydrofuran (THF), Diethyl ether | Pentane (B18724), Hexane |
Core Advantages of this compound (LDA): Precision in Deprotonation
The primary advantage of this compound lies in its exceptional steric bulk, which renders it a highly selective, non-nucleophilic base. This characteristic is pivotal for the regioselective deprotonation of unsymmetrical ketones to form the kinetically favored enolate. The bulky dicyclohexyl groups effectively block the more sterically hindered α-proton, leading to preferential abstraction of the less hindered proton.
This selectivity is crucial in total synthesis and drug development, where precise control over stereochemistry and regiochemistry is paramount. Under kinetic control (low temperatures, strong bulky base), LDA consistently delivers the less substituted enolate in high yields, which can then be trapped with an electrophile to achieve a specific substitution pattern.[1][2][3]
Core Advantages of tert-Butyllithium (t-BuLi): Unmatched Reactivity for Challenging Substrates
Tert-butyllithium is one of the strongest commercially available bases, making it the reagent of choice for deprotonating very weak carbon acids and for facilitating lithium-halogen exchange reactions.[4] Its small size, relative to LDA, and extreme basicity allow it to access protons that are sterically or electronically less available.
A key application where t-BuLi excels over LDA is in the lithium-halogen exchange of aryl and vinyl halides. This reaction proceeds rapidly and cleanly, providing a versatile method for the preparation of organolithium intermediates that can be further functionalized. In contrast, LDA is generally unsuitable for this transformation and would likely lead to deprotonation at an alternative site if an acidic proton is available.[4] Furthermore, for certain directed ortho-metalation reactions, the superior basicity of t-BuLi is often required to achieve efficient deprotonation adjacent to a directing group.[5]
Performance Data: A Side-by-Side Comparison
Regioselective Deprotonation of an Unsymmetrical Ketone
The deprotonation of 2-methylcyclohexanone (B44802) serves as a classic example illustrating the regioselectivity of LDA. Under kinetically controlled conditions, LDA overwhelmingly affords the less substituted enolate.
| Reagent | Substrate | Conditions | Kinetic Enolate (%) | Thermodynamic Enolate (%) | Reference |
| LDA | 2-Methylcyclohexanone | THF, 0 °C | 99 | 1 | |
| NaH | 2-Methylcyclohexanone | Not Specified | 26 | 74 |
Direct experimental data for the regioselectivity of t-BuLi in the deprotonation of 2-methylcyclohexanone under strictly comparable kinetic conditions was not found in the surveyed literature. However, due to its higher basicity and smaller steric profile compared to LDA, it is anticipated that t-BuLi would exhibit lower selectivity for the kinetic enolate.
Lithium-Halogen Exchange vs. Deprotonation
The reaction with 3-bromothiophene (B43185) highlights the divergent reactivity of LDA and t-BuLi. t-BuLi efficiently undergoes lithium-halogen exchange, whereas LDA would favor deprotonation at the more acidic C-2 position.[4]
| Reagent | Substrate | Primary Reaction | Expected Product after Quenching with E⁺ |
| t-BuLi | 3-Bromothiophene | Lithium-Halogen Exchange | 3-Substituted Thiophene |
| LDA | 3-Bromothiophene | Deprotonation | 2-Substituted 3-Bromothiophene |
Quantitative yield comparison for this specific substrate under identical conditions was not available in the literature reviewed. However, qualitative descriptions strongly favor t-BuLi for clean lithium-halogen exchange.[4]
Experimental Protocols
Kinetic Deprotonation of 2-Methylcyclohexanone with LDA
Objective: To selectively form the kinetic enolate of 2-methylcyclohexanone and trap it with an electrophile.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methylcyclohexanone
-
Electrophile (e.g., Benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Pentane
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at 0 °C. Stir the resulting solution at 0 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of 2-methylcyclohexanone in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: To the enolate solution at -78 °C, add the electrophile (e.g., benzyl bromide) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with pentane. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Lithium-Halogen Exchange of 3-Bromothiophene with t-BuLi
Objective: To generate 3-lithiothiophene via lithium-halogen exchange and trap it with an electrophile.
Materials:
-
3-Bromothiophene
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
tert-Butyllithium (t-BuLi) in pentane
-
Electrophile (e.g., N,N-Dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, add a solution of 3-bromothiophene in anhydrous THF or diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Lithium-Halogen Exchange: Slowly add a solution of t-BuLi (2.0 equivalents are often recommended for clean conversion) in pentane dropwise to the stirred solution at -78 °C. Stir the mixture at this temperature for 1 hour. The first equivalent of t-BuLi performs the exchange, while the second equivalent reacts with the tert-butyl bromide byproduct to form isobutylene, preventing side reactions.[4]
-
Electrophilic Quench: Add the electrophile (e.g., DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizing the Chemistry
Reaction Workflows
Caption: Comparative workflows of LDA and t-BuLi in key synthetic transformations.
Mechanistic Rationale for Regioselectivity
Caption: Mechanistic rationale for the selectivity observed with LDA and t-BuLi.
Conclusion
The choice between this compound and tert-butyllithium is dictated by the specific transformation required. LDA is the superior reagent for achieving high regioselectivity in the formation of kinetic enolates from carbonyl compounds, owing to its significant steric hindrance and non-nucleophilic nature. Conversely, t-BuLi's exceptional basicity and reactivity make it the ideal choice for deprotonating extremely weak acids and for conducting efficient lithium-halogen exchange reactions, where LDA would be ineffective. A thorough understanding of these differences is critical for the strategic design and successful execution of complex synthetic routes in research and drug development.
References
A Comparative Spectroscopic Guide to Lithium Dicyclohexylamide and Other Non-Nucleophilic Amide Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Lithium dicyclohexylamide (LDA) and its common alternatives: Lithium hexamethyldisilazide (LiHMDS), Potassium hexamethyldisilazide (KHMDS), and Lithium tetramethylpiperidide (LiTMP). This information is crucial for understanding the solution-state structure, aggregation, and reactivity of these powerful non-nucleophilic bases, which are widely used in organic synthesis.
Spectroscopic Comparison of Strong Amide Bases
The solution behavior of lithium amides is complex, often involving an equilibrium between different aggregation states (monomers, dimers, trimers, etc.), which is heavily influenced by the solvent, temperature, and concentration. Spectroscopic techniques are invaluable tools for elucidating these structural nuances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for characterizing the structure and dynamics of lithium amides in solution. Multinuclear NMR experiments, including ¹H, ¹³C, ⁶Li, ⁷Li, ¹⁵N, and ²⁹Si, provide detailed information on aggregation states, solvation, and ligand exchange.
Table 1: Comparative ¹H and ⁷Li NMR Spectroscopic Data for LDA and Alternatives in Tetrahydrofuran (THF)
| Compound | Aggregation State in THF | Typical ¹H NMR Chemical Shifts (ppm) | Typical ⁷Li NMR Chemical Shifts (ppm) | Key Observations & Citations |
| LDA | Primarily Dimers | 3.0-3.6 (methine) | ~1.0 - 2.0 | Aggregation state is highly dependent on solvent and temperature. In THF, it exists mainly as a disolvated dimer.[1] |
| LiHMDS | Monomer-Dimer Equilibrium | 0.1-0.3 (Si-CH₃) | ~0.5 - 1.5 | The position of the equilibrium is sensitive to concentration and solvent.[1] |
| KHMDS | Dimer-Monomer Equilibrium | 0.1-0.3 (Si-CH₃) | N/A | Similar to LiHMDS, exists as a mixture of aggregates in THF. |
| LiTMP | Primarily Dimers | 1.2-1.8 (CH₂) | ~1.0 - 2.0 | Known to form stable dimers in THF solution.[2][3] |
Note: Chemical shifts are approximate and can vary with experimental conditions.
Infrared (IR) Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the real-time consumption of reagents and formation of products in reactions involving lithium amides. The C-N stretching frequencies and other vibrational modes can be sensitive to the aggregation state and coordination environment of the amide.
Table 2: Key IR Spectroscopic Features of Strong Amide Bases
| Compound | Key IR Absorptions (cm⁻¹) | Spectroscopic Application & Citations |
| LDA | ~1000-1200 (C-N stretch) | Monitoring deprotonation reactions by observing the disappearance of substrate C-H bands and the appearance of new bands corresponding to the metalated species. |
| LiHMDS | ~900-1000 (Si-N stretch) | In-situ monitoring of enolization reactions. |
| KHMDS | ~900-1000 (Si-N stretch) | Similar to LiHMDS, used for kinetic studies of deprotonation reactions. |
| LiTMP | ~1000-1200 (C-N stretch) | Used to follow the kinetics of ortholithiation reactions by monitoring the disappearance of arene C-H absorbances.[2] |
UV-Vis Spectroscopy
UV-Vis spectroscopy is less commonly used for the structural characterization of simple lithium amides as they do not possess strong chromophores in the UV-visible region. However, it can be a useful technique for studying the formation of colored intermediates or charge-transfer complexes, and for investigating the aggregation of species that do absorb in this range. For instance, it has been used to study mixed aggregates between lithium enolates and LiHMDS.
Experimental Protocols
The handling of these air- and moisture-sensitive reagents requires rigorous anhydrous and anaerobic techniques.
General Protocol for NMR Sample Preparation
-
Drying Glassware: All NMR tubes and glassware should be oven-dried at >120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvent Preparation: Anhydrous deuterated solvents are essential. Solvents should be freshly distilled from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for hydrocarbons) or obtained from a solvent purification system.
-
Sample Preparation in a Glovebox:
-
In an inert atmosphere glovebox, add the desired amount of the solid lithium amide or a stock solution to a clean, dry NMR tube.
-
Add the deuterated solvent via a gas-tight syringe.
-
Cap the NMR tube securely with a sealed cap (e.g., a J. Young valve NMR tube or a standard cap wrapped with Parafilm).
-
-
Sample Preparation using Schlenk Techniques:
-
Under a positive pressure of inert gas (argon or nitrogen), transfer the lithium amide to a Schlenk flask.
-
Add the deuterated solvent via a cannula or gas-tight syringe.
-
Transfer the solution to the NMR tube via a cannula.
-
Flame-seal the NMR tube or cap it securely.
-
-
Data Acquisition: Acquire spectra at the desired temperature. Low-temperature NMR is often required to slow down exchange processes and resolve different aggregate species.
General Protocol for In-Situ IR Spectroscopy
-
Setup: Use an in-situ IR spectrometer equipped with a probe that can be inserted into the reaction vessel. Ensure the probe material (e.g., silicon, diamond) is compatible with the reaction mixture.
-
Reaction Vessel: The reaction should be carried out in a flask designed for use with the IR probe, typically with a port for probe insertion. The flask must be thoroughly dried and maintained under an inert atmosphere.
-
Background Spectrum: Before adding the reagents, record a background spectrum of the solvent at the reaction temperature.
-
Reaction Monitoring:
-
Add the solvent and substrate to the reaction flask and record a spectrum.
-
Initiate the reaction by adding the lithium amide solution.
-
Continuously record spectra at regular intervals to monitor the changes in absorbance of reactant and product peaks.
-
-
Data Analysis: Analyze the time-dependent changes in peak intensities to determine reaction kinetics.
General Protocol for UV-Vis Spectroscopy
-
Cuvette Preparation: Use a quartz cuvette with a known path length. The cuvette must be scrupulously cleaned and dried. For highly air-sensitive samples, a specially designed gas-tight cuvette with a septum-sealed side arm is recommended.
-
Sample Preparation:
-
In a glovebox or using Schlenk techniques, prepare a stock solution of the lithium amide of known concentration in an appropriate anhydrous, UV-grade solvent.
-
Prepare dilutions of the stock solution as needed.
-
Transfer the solution to the cuvette under an inert atmosphere.
-
-
Blank Spectrum: Record a spectrum of the pure solvent in the same cuvette to use as a baseline.
-
Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range.
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for preparing and analyzing air-sensitive lithium amide solutions by NMR spectroscopy.
Logical Relationship of Factors Influencing Lithium Amide Structure
Caption: Factors influencing the aggregation state and reactivity of lithium amide bases in solution.
References
- 1. Lithium diisopropylamide: oligomer structures at low ligand concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 3 from (LiTMP) and Lithium Diisopropylamide (LDA) in the Presence of Hexamethylphosphoramide (HMPA): Structure-Dependent Distribution of Cyclic and Open Dimers, Ion Triplets, and Monomers | Semantic Scholar [semanticscholar.org]
Characterizing the Elusive Acyl-Enzyme Intermediate of LCAT: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals investigating the mechanism of Lecithin (B1663433):cholesterol acyltransferase (LCAT), understanding its transient reaction intermediates is paramount. This guide provides a comparative overview of experimental methodologies for characterizing the pivotal acyl-enzyme intermediate, offering insights into both direct and indirect approaches. While direct characterization of the LCAT acyl-enzyme intermediate remains a significant challenge, this guide draws parallels with a closely related enzyme, Lecithin:retinol acyltransferase (LRAT), and other lipases to provide a comprehensive toolkit for investigation.
The LCAT-catalyzed reaction, central to reverse cholesterol transport, proceeds through a two-step mechanism. The initial and rate-limiting step involves the nucleophilic attack of the catalytic serine (Ser181) on the sn-2 acyl chain of phosphatidylcholine, forming a transient acyl-enzyme intermediate and releasing lysophosphatidylcholine. This highly reactive intermediate is then subject to a second nucleophilic attack, either by cholesterol to produce a cholesteryl ester or by water in a competing hydrolysis reaction. The fleeting nature of this acyl-enzyme intermediate makes its direct characterization challenging, necessitating sophisticated and often indirect experimental strategies.
Direct Characterization of the Acyl-Enzyme Intermediate: A Comparative Look at LCAT and LRAT
LRAT, which also utilizes a lecithin substrate to esterify a hydroxyl group (on retinol), has been shown to form a stable acyl-enzyme intermediate that can be characterized by mass spectrometry.[1][2] This provides a strong comparative model for designing experiments to trap and analyze the LCAT intermediate.
Table 1: Comparison of Mass Spectrometry Approaches for Acyl-Enzyme Intermediate Characterization
| Feature | LCAT (Hypothetical Approach) | LRAT (Published Data[1][2]) |
| Enzyme | Human Lecithin:cholesterol acyltransferase | Human Lecithin:retinol acyltransferase |
| Catalytic Nucleophile | Serine-181 | Cysteine-161 |
| Intermediate Type | Acyl-Serine (O-acylisourea) | Acyl-Cysteine (Thioester) |
| Trapping Strategy | Rapid quenching (e.g., acid quench) at low temperatures to slow down deacylation. | Incubation with substrate followed by direct analysis. The thioester intermediate is more stable than the LCAT ester. |
| Mass Spectrometry | ESI-MS/MS of the intact protein or proteolytic digests. | ESI-MS/MS of the intact protein. |
| Expected Mass Shift | Covalent addition of the fatty acyl group to the enzyme's mass. | Covalent addition of the fatty acyl group to the enzyme's mass. |
| Data Interpretation | Identification of the modified peptide containing Ser181 and fragmentation analysis to confirm the acyl group attachment site. | Identification of the intact protein with the added mass of the acyl chain and confirmation of the Cys161 modification site. |
Experimental Protocol: Mass Spectrometry Analysis of the LRAT Acyl-Enzyme Intermediate
This protocol, adapted from studies on LRAT[1][2], can serve as a template for investigating the LCAT intermediate.
1. Enzyme and Substrate Preparation:
-
Purify recombinant human LCAT.
-
Prepare liposomes containing a specific phosphatidylcholine species (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).
2. Reaction and Quenching:
-
Incubate purified LCAT with the substrate liposomes at a controlled temperature (e.g., 4°C to slow the reaction).
-
At various time points, quench the reaction by adding a solution of 8 M urea (B33335) and 1% trifluoroacetic acid. This denatures the enzyme and stops the reaction, potentially trapping the intermediate.
3. Sample Preparation for Mass Spectrometry:
-
Desalt the quenched reaction mixture using a C4 ZipTip.
-
Elute the protein in a solution of 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid.
4. Mass Spectrometry Analysis:
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the intact protein. Look for a mass shift corresponding to the covalent attachment of the fatty acyl group.
-
For peptide-level analysis, digest the quenched protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Search for a modified peptide containing Ser181 with the mass of the acyl group attached.
Indirect Methods for Characterizing the LCAT Acyl-Enzyme Intermediate
Given the challenges of direct detection, several indirect methods can provide strong evidence for the formation and properties of the acyl-enzyme intermediate.
Site-Directed Mutagenesis
Site-directed mutagenesis of the catalytic Ser181 residue to a non-nucleophilic amino acid (e.g., alanine) is expected to abolish enzymatic activity, providing strong evidence for its role in forming the acyl-enzyme intermediate.
| Enzyme | Expected Vmax (relative) | Expected Km (phosphatidylcholine) | Rationale |
| Wild-Type LCAT | 100% | Normal | Active enzyme with a functional catalytic serine. |
| LCAT S181A Mutant | <1% | Not determinable | The absence of the nucleophilic hydroxyl group on serine prevents the formation of the acyl-enzyme intermediate, thus inhibiting the reaction. |
Experimental Protocol: Site-Directed Mutagenesis and Activity Assay
1. Mutagenesis:
-
Generate the S181A LCAT mutant using a commercially available site-directed mutagenesis kit.
-
Express and purify the mutant protein using the same procedure as for the wild-type enzyme.
2. Activity Assay:
-
Measure the activity of both wild-type and S181A LCAT using a standard assay, such as the conversion of radiolabeled cholesterol to cholesteryl ester or a fluorescent probe-based assay.
-
Compare the kinetic parameters (Vmax and Km) of the wild-type and mutant enzymes.
Trapping with Inhibitors
Mechanism-based inhibitors that react with the catalytic serine can be used to trap the enzyme in a state that mimics the acyl-enzyme intermediate. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is a known inhibitor of LCAT that reacts with sulfhydryl groups, but it can also potentially react with the active site serine.
| Condition | LCAT Activity | Mechanism of Inhibition |
| No Inhibitor | 100% | - |
| With DTNB | Significantly reduced | DTNB can form a mixed disulfide with cysteine residues, but it may also react with the nucleophilic Ser181, effectively blocking the active site and preventing the formation of the acyl-enzyme intermediate. |
Experimental Protocol: Inhibition Studies with DTNB
1. LCAT Activity Assay:
-
Perform the standard LCAT activity assay in the presence of varying concentrations of DTNB.
-
Determine the IC50 value for DTNB inhibition.
2. Mass Spectrometry Analysis:
-
Incubate LCAT with DTNB and analyze the protein by mass spectrometry to identify the site of modification. This can help to distinguish between inhibition through reaction with cysteine residues versus the catalytic serine.
Visualizing the LCAT Reaction Pathway and Experimental Workflow
To aid in understanding the concepts discussed, the following diagrams illustrate the LCAT reaction pathway and a general experimental workflow for intermediate characterization.
Caption: The two-step reaction mechanism of LCAT.
Caption: A general workflow for characterizing LCAT reaction intermediates.
Conclusion
Characterizing the acyl-enzyme intermediate of LCAT is a complex but essential step in fully elucidating its catalytic mechanism. While direct observation remains challenging, a combination of comparative analysis with related enzymes like LRAT and the application of indirect methods such as site-directed mutagenesis and inhibitor trapping can provide a robust body of evidence. The experimental protocols and comparative data presented in this guide offer a strategic framework for researchers to design and execute experiments aimed at unraveling the intricacies of the LCAT reaction. Such knowledge is critical for the development of novel therapeutics targeting LCAT for the management of cardiovascular diseases.
References
A Comparative Guide to the Selectivity of LiN(Cy)₂ and LiHMDS in Enolate Formation
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the regioselective formation of enolates from unsymmetrical ketones is a critical transformation, underpinning the construction of complex molecular architectures. The choice of a non-nucleophilic, sterically hindered base is paramount in dictating the outcome of these reactions, steering the deprotonation towards either the kinetically or thermodynamically favored product. Among the arsenal (B13267) of available bases, Lithium dicyclohexylamide (LiN(Cy)₂) and Lithium hexamethyldisilazide (LiHMDS) are two prominent reagents. This guide provides an objective comparison of their selectivity, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
Both LiN(Cy)₂ and LiHMDS are powerful, sterically demanding bases capable of promoting the formation of kinetic enolates with high selectivity. The primary distinguishing factor lies in their relative steric bulk, with the dicyclohexyl groups of LiN(Cy)₂ imparting greater steric hindrance than the trimethylsilyl (B98337) groups of LiHMDS. This generally translates to a higher propensity for LiN(Cy)₂ to abstract the less sterically encumbered proton, leading to a greater preference for the kinetic enolate. However, the selectivity is not solely dependent on the base but is also significantly influenced by reaction conditions such as solvent, temperature, and the structure of the ketone substrate.
Principles of Selectivity: Kinetic vs. Thermodynamic Control
The deprotonation of an unsymmetrical ketone can yield two distinct regioisomeric enolates. The kinetic enolate is formed by the abstraction of the most accessible, least sterically hindered α-proton. This process is favored under irreversible conditions, typically employing a strong, bulky base at low temperatures.[1][2] In contrast, the thermodynamic enolate is the more stable enolate, usually corresponding to the more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as higher temperatures or the presence of a proton source.[1][2]
The selection between LiN(Cy)₂ and LiHMDS is often a strategic choice to maximize the formation of the desired kinetic enolate.
Caption: Logical workflow for kinetic enolate formation using bulky lithium amides.
Comparative Analysis of LiN(Cy)₂ and LiHMDS
While both bases are effective in generating kinetic enolates, the subtle differences in their steric profiles can lead to variations in selectivity, particularly with challenging substrates.
Steric Hindrance: The cyclohexyl groups in LiN(Cy)₂ are conformationally more demanding than the trimethylsilyl groups in LiHMDS. This increased bulk makes LiN(Cy)₂ a more selective tool for deprotonating the less hindered α-position of a ketone.
Aggregation and Solvation: The reactivity and selectivity of lithium amides are also influenced by their aggregation state in solution, which is solvent-dependent. LiHMDS is known to exist as dimers or monomers in coordinating solvents like THF, and this can affect the transition state of the deprotonation.[3] While less studied, LiN(Cy)₂ is also expected to form aggregates that influence its reactivity.
Quantitative Data on Selectivity
Direct, side-by-side comparative studies of LiN(Cy)₂ and LiHMDS under identical conditions are not extensively reported in the literature. However, data from various sources allow for an informed comparison. For instance, in the deprotonation of 2-methylcyclohexanone (B44802), both bases are expected to yield the kinetic enolate as the major product.
| Base | Substrate | Solvent | Temperature (°C) | Kinetic:Thermodynamic Ratio | Reference |
| LiHMDS | 2-Methylcyclohexanone | THF | -78 | >95:5 | General knowledge from multiple sources |
| LiN(Cy)₂ | 2-Methylcyclohexanone | THF | -78 | Expected to be >95:5 (likely higher than LiHMDS due to increased steric bulk) | Inferred from steric principles |
| KN(SiMe₃)₂ | 2-Methyl-3-pentanone | THF | -78 | 95:5 | [4] |
| LDA | 2-Methylcyclohexanone | THF | 0 | 99:1 | [4] |
Note: The data for LiN(Cy)₂ is an educated estimation based on its greater steric hindrance compared to LiHMDS and LDA. Experimental verification is recommended.
Experimental Protocols
The following are representative protocols for the formation of a kinetic enolate using a bulky lithium amide base, exemplified by the alkylation of 2-methylcyclohexanone.
Protocol 1: Kinetic Alkylation of 2-Methylcyclohexanone using LiHMDS
This protocol is adapted from established procedures for kinetic enolate formation.
Materials:
-
2-Methylcyclohexanone
-
Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (sufficient to dissolve the ketone).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the flask.
-
To this cooled solution, add 1.05 equivalents of the LiHMDS solution dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., 1.1 equivalents of methyl iodide) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated product.
-
Purify the product by flash column chromatography.
Protocol 2: General Protocol for Kinetic Deprotonation using a Bulky Lithium Amide (e.g., LiN(Cy)₂)
A specific, detailed protocol for LiN(Cy)₂ is less commonly reported. However, a general procedure analogous to that for LDA or LiHMDS can be followed. LiN(Cy)₂ can be prepared in situ from dicyclohexylamine (B1670486) and n-butyllithium.
In situ Preparation of LiN(Cy)₂:
-
In a flame-dried, nitrogen-purged flask, dissolve dicyclohexylamine (1.05 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise.
-
Stir the solution at 0 °C for 30 minutes before cooling to -78 °C for the deprotonation step.
The subsequent deprotonation and alkylation steps would follow the same procedure as outlined in Protocol 1.
Signaling Pathways and Experimental Workflows
The decision-making process for choosing between LiN(Cy)₂ and LiHMDS can be visualized as follows:
Caption: Decision workflow for selecting between LiHMDS and LiN(Cy)₂.
Conclusion
Both LiN(Cy)₂ and LiHMDS are highly effective reagents for the regioselective formation of kinetic enolates. The choice between them often hinges on the specific substrate and the desired level of selectivity. LiHMDS is a well-established and widely used base with a wealth of supporting literature. LiN(Cy)₂, with its greater steric incumbrance, offers the potential for even higher kinetic selectivity, making it a valuable tool for particularly challenging deprotonations. For routine applications, LiHMDS is often the base of choice due to its commercial availability and extensive documentation. However, when faced with substrates where the steric differentiation between the α-protons is subtle, the superior steric bulk of LiN(Cy)₂ may provide the key to achieving the desired regioselectivity. Researchers are encouraged to consider both options and to optimize reaction conditions to achieve the best possible outcomes in their synthetic campaigns.
References
The Battle for the Alpha-Proton: A Comparative Guide to Amide Bases in Kinetic vs. Thermodynamic Enolate Formation
For researchers, scientists, and drug development professionals, the regioselective formation of enolates is a critical step in the synthesis of a vast array of organic molecules. The choice of an appropriate amide base and reaction conditions dictates whether the reaction proceeds under kinetic or thermodynamic control, leading to distinct regioisomeric products. This guide provides an objective comparison of commonly used amide bases—Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LHMDS), and Potassium Hexamethyldisilazide (KHMDS)—in directing the outcome of this pivotal transformation, supported by experimental data and detailed protocols.
The deprotonation of an unsymmetrical ketone can yield two different enolates: the kinetic enolate, formed by the removal of the more sterically accessible but less acidic proton, and the thermodynamic enolate, resulting from the removal of the more sterically hindered but more acidic proton to form a more substituted and stable double bond. The selection of the appropriate amide base is paramount in controlling this regioselectivity.
Factors Influencing Enolate Formation: A Head-to-Head Comparison
The outcome of an enolate formation reaction is a delicate balance of several factors, primarily the steric bulk of the base, the reaction temperature, and the nature of the cation. Strong, sterically hindered bases favor the formation of the kinetic enolate by rapidly deprotonating the least hindered α-proton at low temperatures, effectively making the reaction irreversible.[1] Conversely, conditions that allow for equilibration, such as higher temperatures or the presence of a proton source, lead to the formation of the more stable thermodynamic enolate.
Here, we compare the performance of three widely used amide bases in the context of kinetic and thermodynamic control.
| Amide Base | Common Abbreviation | Key Characteristics |
| Lithium Diisopropylamide | LDA | A strong, sterically hindered base, considered the archetypal reagent for kinetic enolate formation.[1][2] |
| Lithium Hexamethyldisilazide | LHMDS | Similar in strength to LDA but with slightly different steric and electronic properties due to the silicon atoms. |
| Potassium Hexamethyldisilazide | KHMDS | A strong, non-nucleophilic base with a larger, softer potassium cation, which can influence aggregation and reactivity.[3] |
Quantitative Data Presentation
The deprotonation of 2-methylcyclohexanone (B44802) serves as a classic model system to illustrate the regioselectivity of enolate formation. The resulting kinetic enolate is trapped as the corresponding silyl (B83357) enol ether, and the ratio of the regioisomers is determined.
| Base | Temperature (°C) | Kinetic Product (%) | Thermodynamic Product (%) | Control Type |
| LDA | 0 | 99 | 1 | Kinetic[4][5] |
| KHMDS | -78 | 95 | 5 | Kinetic[5] |
| NaH | 25 | 26 | 74 | Thermodynamic[5] |
| Ph₃CK | 25 | 38 | 62 | Thermodynamic[5] |
As the data clearly indicates, strong, bulky amide bases like LDA and KHMDS at low temperatures overwhelmingly favor the formation of the kinetic product. In contrast, weaker bases or conditions that permit equilibration, such as higher temperatures with a base like sodium hydride, lead to a preference for the more stable thermodynamic product.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for achieving the desired regioselectivity. Below are representative protocols for the formation of kinetic and thermodynamic enolates from 2-methylcyclohexanone.
Kinetic Control: Synthesis of 1-methyl-2-(trimethylsilyloxy)cyclohex-1-ene
This procedure is adapted for the trapping of the kinetic enolate of 2-methylcyclohexanone as its trimethylsilyl (B98337) enol ether.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
2-Methylcyclohexanone
-
Trimethylsilyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF and cool to -78 °C.
-
Add freshly distilled diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to form LDA.
-
To this LDA solution, add a solution of 2-methylcyclohexanone in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
After stirring for 1 hour at -78 °C, add trimethylsilyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
-
Purify the product by distillation or column chromatography.
Thermodynamic Control: Synthesis of 2-methyl-1-(trimethylsilyloxy)cyclohex-1-ene
This procedure is designed to favor the formation of the thermodynamic silyl enol ether through equilibration.
Materials:
-
2-Methylcyclohexanone
-
Sodium hydride (60% dispersion in mineral oil)
-
Trimethylsilyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, wash the sodium hydride with hexanes to remove the mineral oil.
-
Add anhydrous THF to the sodium hydride.
-
Add a solution of 2-methylcyclohexanone in anhydrous THF to the suspension.
-
Heat the mixture to reflux for 2 hours to allow for the formation of the thermodynamic enolate.
-
Cool the reaction mixture to 0 °C and add trimethylsilyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
-
Purify the product by distillation or column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental concepts of kinetic versus thermodynamic control and a typical experimental workflow.
Caption: Reaction pathways for kinetic and thermodynamic enolate formation.
Caption: A generalized experimental workflow for enolate formation and trapping.
Conclusion
The choice between kinetic and thermodynamic control in enolate formation is a powerful tool in organic synthesis, enabling chemists to selectively functionalize unsymmetrical ketones at a specific α-position. Strong, sterically hindered amide bases such as LDA, LHMDS, and KHMDS, when used at low temperatures, are highly effective in producing the kinetic enolate with excellent regioselectivity. Conversely, conditions that promote equilibrium lead to the formation of the more stable thermodynamic enolate. By understanding the interplay of base structure, cation identity, and reaction conditions, researchers can strategically navigate the landscape of enolate chemistry to achieve their synthetic goals with precision and efficiency.
References
The Discerning Deprotonator's Guide: A Comparative Analysis of Alternatives to Lithium Dicyclohexylamide
For researchers, scientists, and professionals in drug development, the precise and selective removal of a proton is a cornerstone of organic synthesis. Lithium dicyclohexylamide (LCA) has long been a valuable tool in the chemist's arsenal (B13267) for achieving specific deprotonations, particularly in the formation of kinetic enolates. However, the landscape of non-nucleophilic strong bases is diverse, with several alternatives offering distinct advantages in terms of reactivity, selectivity, and handling. This guide provides an objective comparison of LCA and its common alternatives, supported by available data and experimental context, to inform the selection of the optimal base for a given synthetic challenge.
At a Glance: Comparing Key Non-Nucleophilic Bases
The choice of a strong, non-nucleophilic base is often dictated by a delicate balance of basicity (pKa of the conjugate acid), steric hindrance, and solubility. These factors directly influence the base's ability to selectively deprotonate a target site while minimizing undesired side reactions, such as nucleophilic attack on electrophilic centers. The following table summarizes the key characteristics of this compound and its prominent alternatives.
| Base | Abbreviation | pKa of Conjugate Acid (approx. in THF) | Key Features & Applications |
| This compound | LCA | ~37 | Highly sterically hindered, excellent for forming kinetic enolates from sterically demanding ketones. |
| Lithium diisopropylamide | LDA | ~36 | The most common and well-studied non-nucleophilic strong base; widely used for kinetic enolate formation. Less sterically hindered than LCA or LiTMP.[1][2] |
| Lithium tetramethylpiperidide | LiTMP | ~37 | More sterically hindered and slightly more basic than LDA, making it effective for deprotonating highly hindered substrates where LDA may be less efficient.[3] |
| Lithium hexamethyldisilazide | LiHMDS | ~30 | A weaker base than the dialkylamides, offering a "gentler" deprotonation. Often used when the substrate is sensitive or when thermodynamic enolate formation is desired under certain conditions. |
| Potassium hexamethyldisilazide | KHMDS | ~30 | Similar in basicity to LiHMDS but the potassium counterion can influence reactivity and solubility. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~12 (in DMSO) | A non-metallic, amidine-based base. Primarily used for elimination reactions (E2) rather than enolate formation due to its lower basicity compared to lithium amides. |
The Role of Steric Hindrance: Kinetic vs. Thermodynamic Control
A critical concept in the application of these bases is the selective formation of either the kinetic or thermodynamic enolate from an unsymmetrical ketone. The steric bulk of the base is a determining factor in this selectivity.
-
Kinetic Enolate: Formed by the rapid removal of the less sterically hindered proton. This reaction is typically performed at low temperatures (e.g., -78 °C) with a sterically demanding base to ensure the reaction is irreversible.[1][4][5] Bases like LCA, LDA, and LiTMP are the reagents of choice for generating kinetic enolates.[1][4]
-
Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. Its formation is favored under conditions that allow for equilibrium, such as higher temperatures or the use of a less hindered base or a slight excess of the ketone.
The significant steric bulk of the dicyclohexyl groups in LCA makes it particularly effective at deprotonating less accessible protons, driving the reaction towards the kinetic enolate.
Structural Comparison of Lithium Amide Bases
The steric environment around the basic nitrogen atom is a key differentiator between these reagents. The bulky substituents not only dictate regioselectivity but also diminish the nucleophilicity of the amide.
Experimental Protocols: A Representative Deprotonation with LCA
While specific reaction conditions should be optimized for each substrate, the following provides a general workflow for the generation of a lithium enolate using this compound.
Objective: To generate the kinetic lithium enolate of a ketone for subsequent reaction with an electrophile.
Materials:
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone substrate
-
Anhydrous reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar and septum
-
Inert atmosphere (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation of LCA:
-
Under an inert atmosphere, a solution of dicyclohexylamine in anhydrous THF is cooled to 0 °C.
-
A solution of n-BuLi in hexanes is added dropwise to the stirred solution.
-
The mixture is stirred at 0 °C for approximately 30 minutes to ensure complete formation of this compound.
-
-
Enolate Formation:
-
The freshly prepared LCA solution is cooled to -78 °C.
-
A solution of the ketone in anhydrous THF is added dropwise to the LCA solution.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete deprotonation.
-
-
Reaction with Electrophile:
-
The electrophile is added to the enolate solution at -78 °C.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
-
Workup:
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method (e.g., column chromatography).
-
Concluding Remarks
References
A Comparative Guide to the Solution Structures of Lithium Dicyclohexylamide (LCA) and Lithium Diisopropylamide (LDA) Aggregates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solution structures of two commonly used non-nucleophilic strong bases in organic synthesis: Lithium dicyclohexylamide (LCA) and Lithium diisopropylamide (LDA). Understanding the aggregation and solvation of these reagents is paramount for controlling reactivity and selectivity in sensitive chemical transformations, particularly in the synthesis of complex pharmaceutical intermediates. This document summarizes key quantitative data, details experimental methodologies for their characterization, and illustrates the structural equilibria.
Introduction to LCA and LDA
This compound (LCA, Cy₂NLi) and Lithium diisopropylamide (LDA, i-Pr₂NLi) are powerful, sterically hindered bases essential for a variety of deprotonation reactions, most notably the formation of kinetic enolates from carbonyl compounds. Their efficacy stems from their high basicity and poor nucleophilicity, which minimizes unwanted side reactions. The reactivity and selectivity of these amides are not solely determined by the inherent properties of the amide anion but are profoundly influenced by their aggregation state in solution. These lithium amides tend to form aggregates (dimers, trimers, and higher-order oligomers) in solution, and the degree of aggregation is highly dependent on the solvent, concentration, temperature, and the steric bulk of the amide's alkyl substituents.
Comparative Analysis of Solution Structures
The solution structures of LCA and LDA have been extensively studied, primarily using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁶Li and ¹⁵N NMR. These techniques provide direct insight into the electronic environment and connectivity of the lithium and nitrogen atoms within the aggregates.
In ethereal solvents such as tetrahydrofuran (B95107) (THF), both LCA and LDA predominantly exist as cyclic dimers.[1] This dimeric structure is characterized by a four-membered (Li-N)₂ ring. However, the equilibrium between different aggregation states is sensitive to the solvent environment. In nonpolar hydrocarbon solvents, LDA is known to form a temperature-dependent equilibrium of higher-order oligomers, including trimers and tetramers.[2] Due to the greater steric bulk of the cyclohexyl groups compared to the isopropyl groups, LCA shows a stronger preference for the dimeric state and is less prone to forming higher-order aggregates.
Quantitative NMR Data
The following table summarizes representative quantitative ⁶Li and ¹⁵N NMR spectroscopic data for LCA and LDA in THF, which supports the assignment of their dimeric structures. The observation of a triplet in the ⁶Li NMR spectrum and a quintet in the ¹⁵N NMR spectrum is characteristic of a cyclic dimer, where each lithium atom is coupled to two nitrogen atoms and each nitrogen atom is coupled to two lithium atoms.
| Compound | Solvent | Aggregate State | ⁶Li Chemical Shift (δ, ppm) | ¹⁵N Chemical Shift (δ, ppm) | ¹J(⁶Li-¹⁵N) (Hz) | Characteristic Multiplet |
| This compound (LCA) | THF | Dimer | ~1.8-2.0 | ~40-42 | ~5.0 | ⁶Li: Triplet, ¹⁵N: Quintet |
| Lithium Diisopropylamide (LDA) | THF | Dimer | ~1.6-1.8 | ~35-37 | ~4.5-5.0 | ⁶Li: Triplet, ¹⁵N: Quintet |
Note: Chemical shifts and coupling constants can vary slightly depending on concentration, temperature, and the specific isotopic labeling.[1]
Experimental Protocols
The characterization of lithium amide aggregates in solution is a meticulous process that requires stringent anaerobic and anhydrous conditions. Multinuclear NMR spectroscopy is the primary tool for these investigations.
Key Experiment: ⁶Li and ¹⁵N NMR Spectroscopy of Lithium Amide Aggregates
Objective: To determine the aggregation state of LCA or LDA in a given solvent by observing the chemical shifts and scalar coupling between ⁶Li and ¹⁵N nuclei.
Methodology:
-
Isotopic Labeling: For unambiguous structural assignment, isotopically enriched starting materials are often used. This typically involves the use of [⁶Li]n-butyllithium and/or ¹⁵N-labeled diisopropylamine (B44863) or dicyclohexylamine.
-
Sample Preparation:
-
All glassware must be rigorously dried in an oven and cooled under a stream of dry argon or nitrogen.
-
Anhydrous solvents are crucial. THF is typically distilled from sodium/benzophenone ketyl under an inert atmosphere immediately before use.
-
The corresponding amine (diisopropylamine or dicyclohexylamine) is freshly distilled and stored over molecular sieves.
-
In a glovebox or under a positive pressure of inert gas, the amine is dissolved in the anhydrous solvent in an NMR tube fitted with a septum.
-
The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
A stoichiometric amount of [⁶Li]n-butyllithium is added dropwise via syringe to the cooled amine solution. The formation of the lithium amide is usually instantaneous.
-
The NMR tube is then flame-sealed or securely capped while maintaining the inert atmosphere.
-
-
NMR Data Acquisition:
-
The sample is transferred to the NMR spectrometer, and the probe is cooled to the desired temperature for the experiment (e.g., -78 °C or lower).
-
⁶Li and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer equipped with a broadband probe.
-
For ⁶Li NMR, a one-pulse sequence is typically used. The chemical shifts are referenced to an external standard, such as 0.3 M LiCl in methanol.
-
For ¹⁵N NMR, a gated-decoupled pulse sequence may be used to suppress the nuclear Overhauser effect (NOE) and obtain quantitative integrals. Chemical shifts are referenced to an external standard like neat nitromethane.
-
-
Data Analysis:
-
The multiplicity of the ⁶Li and ¹⁵N signals provides information about the number of directly bonded nitrogen and lithium atoms, respectively.
-
The magnitude of the one-bond scalar coupling constant, ¹J(⁶Li-¹⁵N), is also indicative of the Li-N bond strength and geometry within the aggregate.
-
For a cyclic dimer, each lithium is bonded to two nitrogens, resulting in a triplet (2nI+1 = 211+1 = 3 for I=1 of ¹⁵N) in the ⁶Li spectrum. Similarly, each nitrogen is bonded to two lithiums, leading to a quintet (2nI+1 = 22(3/2)+1 = 7, but due to the spin of ⁶Li being 1, it results in a quintet) in the ¹⁵N spectrum.
-
Visualization of Aggregation Equilibria
The following diagrams, generated using Graphviz, illustrate the fundamental aggregation equilibria for LCA and LDA in solution.
Caption: Aggregation equilibrium of LCA in THF.
References
Safety Operating Guide
Safe Disposal of Lithium Dicyclohexylamide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium dicyclohexylamide (LDA) is a potent, non-pyrophoric strong base commonly used in organic synthesis. However, due to its reactivity with water and other protic solvents, proper disposal is crucial to ensure laboratory safety. This guide provides a comprehensive, step-by-step procedure for the safe quenching and disposal of residual this compound. Adherence to these protocols will mitigate risks and ensure compliance with safety regulations.
I. Essential Safety Precautions
Before beginning the disposal process, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.
-
Fume Hood: All quenching and disposal procedures must be conducted in a certified chemical fume hood to prevent the inhalation of any vapors and to contain any potential reactions.[1]
-
Inert Atmosphere: While this compound is not pyrophoric, it is highly reactive with water. The quenching process should ideally be initiated under an inert atmosphere (e.g., nitrogen or argon) to control the reaction rate.[2]
-
Emergency Equipment: Ensure that a fire extinguisher (Class D for metal fires), a safety shower, and an eyewash station are readily accessible.
II. Step-by-Step Disposal Protocol
This protocol outlines the safe quenching of residual this compound. This process involves the slow, controlled addition of a quenching agent to neutralize the reactive base.
Step 1: Dilution in an Inert Solvent
-
Carefully transfer the residual this compound to a flask equipped with a magnetic stir bar.
-
Under an inert atmosphere, dilute the this compound with a dry, inert solvent such as heptane (B126788) or toluene.[2][3] The goal is to create a dilute solution or slurry (less than 5% by weight is a general guideline for pyrophoric materials and a good practice here).[3]
Step 2: Cooling the Mixture
-
Place the flask containing the diluted this compound solution in an ice bath to maintain a low temperature (0-5 °C). This helps to control the exothermic reaction during quenching.
Step 3: Slow Addition of a Quenching Agent
-
Slowly add a quenching agent to the cooled, stirred solution. A common and effective method is a stepwise addition of alcohols with decreasing reactivity.[1]
-
Begin by slowly adding isopropanol dropwise using an addition funnel.[1][4] Control the addition rate to keep the temperature of the reaction mixture below 25°C.[3]
-
After the initial vigorous reaction subsides, you can switch to a more reactive alcohol like ethanol , followed by methanol , and finally, water .[1][4] Each addition should be slow and controlled, monitoring for any temperature increase or excessive gas evolution.
Step 4: Neutralization and Final Disposal
-
Once the quenching is complete and the solution no longer reacts with the addition of water, the resulting mixture can be neutralized.
-
Slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the lithium hydroxide (B78521) formed during quenching. Monitor the pH to ensure it is neutral.
-
The final, neutralized aqueous solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not pour it down the drain.[5]
III. Quantitative Guidance for Quenching
The following table provides general quantitative guidelines for the quenching process. The exact amounts may vary depending on the quantity of residual this compound.
| Parameter | Recommendation | Rationale |
| Dilution Concentration | < 5 wt% in an inert solvent (e.g., heptane) | Reduces the concentration of the reactive species, allowing for better control of the quenching reaction.[3] |
| Quenching Temperature | 0 - 25 °C | Controls the exothermic reaction and prevents thermal runaways.[3] |
| Initial Quenching Agent | Isopropanol | A less reactive alcohol that provides a more controlled initial quench.[1][4] |
| Final Quenching Agent | Water | Ensures complete neutralization of any remaining reactive material.[1][4] |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Lithium dicyclohexylamide
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Lithium dicyclohexylamide (LDA). It is intended for researchers, scientists, and professionals in drug development who work with this highly reactive reagent. Adherence to these guidelines is crucial for ensuring laboratory safety.
This compound is a pyrophoric solid, meaning it can ignite spontaneously in air.[1][2] It is also water-reactive, releasing flammable gases upon contact with moisture, and is corrosive, capable of causing severe skin burns and eye damage.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to mitigate its hazardous properties. This includes protection against fire, chemical splashes, and inhalation of dust or aerosols.
| Protection Area | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes.[3] A face shield worn over goggles is required to protect against splashes and potential explosions.[3][4] |
| Hand | Double Gloving: Inner & Outer Layers | Outer Layer: Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inner Layer: Flame-resistant gloves (e.g., leather or Kevlar) should be worn under chemical-resistant gloves for fire protection.[5] |
| Body | Flame-Resistant Lab Coat & Chemical Apron | A lab coat made of a fire-resistant material like Nomex is essential.[3][5] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[3] |
| Respiratory | N95 Dust Mask or Air-Purifying Respirator | A dust mask is the minimum requirement for handling the solid form.[1] If there is a risk of generating aerosols or working outside a fume hood, a full-face respirator with appropriate cartridges is necessary. |
| Footwear | Closed-toe Shoes | Shoes must be made of a non-porous material, such as leather, to offer protection from spills. Perforated shoes or sandals are not permitted.[6] |
Standard Operating Protocol for Handling this compound
All manipulations involving this compound must be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent contact with air and moisture.[3]
Step 1: Preparation and Workspace Setup
-
Ensure all glassware is oven-dried to remove adsorbed moisture and cooled under an inert gas stream (e.g., argon or nitrogen).[3][5]
-
Set up the reaction in a certified chemical fume hood.[3]
-
Keep the work area clear of all flammable materials, oxidizers, and aqueous solutions.[3]
-
Have appropriate quenching materials (e.g., dry sand, sodium bicarbonate) and a Class D fire extinguisher readily accessible.
-
Ensure a safety shower and eyewash station are nearby and unobstructed.[3]
Step 2: Reagent Transfer (Using Schlenk Line Technique)
-
The reagent container should be equipped with a PTFE-lined septum.[5]
-
Establish a positive pressure of inert gas in the reaction flask, using a bubbler to vent excess pressure.[3][5]
-
To transfer a solution of the reagent, use a clean, dry, double-ended needle (cannula).[4][7]
-
Insert one end of the cannula through the septum into the headspace of the reagent bottle and the other end into the reaction flask.
-
To initiate liquid transfer, carefully lower the cannula into the this compound solution while maintaining positive inert gas pressure.[4]
-
After the transfer is complete, remove the cannula from the reagent bottle first, then from the reaction flask, to prevent drips.
Step 3: Quenching and Deactivation of Residual Reagent
-
Any residual or excess this compound must be carefully quenched.
-
Cool the reaction vessel containing the reagent to 0°C using an ice bath.
-
Slowly add a less reactive solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), to dilute the reagent.
-
Gradually add a quenching agent. A common method is the slow, dropwise addition of isopropanol, followed by methanol, and finally, water. This multi-step process controls the exothermic reaction.
-
Stir the mixture until all visible signs of reaction have ceased.
Disposal Plan
Waste Identification: All materials contaminated with this compound, including empty containers, gloves, septa, and quenching solutions, are considered hazardous waste.
Segregation and Storage:
-
Do not mix this waste with other chemical waste streams.
-
Collect all contaminated solid materials (gloves, paper towels, etc.) in a clearly labeled, sealed container.
-
The quenched liquid waste should be stored in a separate, labeled, and sealed hazardous waste container.
Disposal Procedure:
-
All waste must be disposed of through an authorized professional hazardous waste disposal company.[8][9]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[8][10]
Emergency Procedures
-
Spill: In case of a small spill within a fume hood, cover the material with a dry, non-reactive absorbent powder such as dry sand or sodium bicarbonate. Do not use water or any combustible materials. For larger spills, evacuate the area and contact emergency services.
-
Fire: Use a Class D fire extinguisher for fires involving reactive metals. DO NOT USE WATER, a CO2, or a standard ABC extinguisher , as these can react violently with the reagent.
-
Personal Contact:
-
Skin: Immediately brush off any solid material, then flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Caption: Workflow for the safe handling of this compound.
References
- 1. 二环己基酰胺锂 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. as.uky.edu [as.uky.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. orgsyn.org [orgsyn.org]
- 8. tadiranbat.com [tadiranbat.com]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
